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  • Product: 3-Nonen-1-yne, (E)-
  • CAS: 70600-49-6

Core Science & Biosynthesis

Foundational

(E)-3-Nonen-1-yne chemical properties and structure

An In-depth Technical Guide to (E)-3-Nonen-1-yne: Properties, Synthesis, and Reactivity Introduction (E)-3-Nonen-1-yne is a member of the enyne family, a class of organic compounds characterized by the presence of both a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (E)-3-Nonen-1-yne: Properties, Synthesis, and Reactivity

Introduction

(E)-3-Nonen-1-yne is a member of the enyne family, a class of organic compounds characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne). Specifically, it is a conjugated 1,3-enyne, where the two unsaturated systems are separated by a single bond. This arrangement imparts unique electronic properties and a versatile reactivity profile, making it a valuable building block in organic synthesis. Its structure features a nine-carbon chain with a terminal alkyne at position 1 and a trans-configured (E) double bond at position 3.

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of (E)-3-Nonen-1-yne, tailored for researchers and professionals in drug development and chemical sciences. We will delve into the causality behind its reactivity, provide field-proven insights into its handling, and offer detailed protocols for its synthesis and key transformations.

Molecular Structure and Stereochemistry

The defining structural features of (E)-3-Nonen-1-yne are its terminal triple bond and the stereochemistry of its double bond. The IUPAC name, (E)-non-3-en-1-yne, precisely describes this arrangement.[1]

  • Terminal Alkyne: The triple bond is located between C1 and C2. The hydrogen atom attached to C1 is notably acidic (pKa ≈ 25-26), a characteristic feature of terminal alkynes that governs much of their unique reactivity compared to internal alkynes.[2]

  • Trans (E) Alkene: The double bond between C3 and C4 has a trans or E-configuration, meaning the substituents on the double bond (the alkyne group and the pentyl group) are on opposite sides. This geometry influences the molecule's shape and its participation in stereospecific reactions.

The structure with IUPAC numbering is illustrated below.

Caption: Structure of (E)-3-Nonen-1-yne with IUPAC numbering.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of (E)-3-Nonen-1-yne are summarized in the table below. This data is essential for planning reactions, purification procedures, and safe handling.

PropertyValueSource
Molecular Formula C₉H₁₄PubChem[1]
Molecular Weight 122.21 g/mol PubChem[1]
IUPAC Name (E)-non-3-en-1-ynePubChem[1]
CAS Number 70600-49-6PubChem[1]
XLogP3 3.6PubChem[1]
Complexity 111PubChem[1]
Covalently-Bonded Unit Count 1PubChem[1]
Defined Bond Stereocenter Count 1PubChem[1]

Spectroscopic Signature: While detailed spectra require experimental acquisition, the expected spectroscopic characteristics can be predicted based on the structure:

  • ¹H NMR: Key signals would include the acetylenic proton (C1-H) around δ 2.0-3.0 ppm, two vinylic protons (C3-H, C4-H) between δ 5.0-7.0 ppm exhibiting a large coupling constant (J ≈ 15 Hz) characteristic of a trans double bond, and signals corresponding to the pentyl chain.

  • ¹³C NMR: Resonances for two sp-hybridized carbons (C1, C2) would appear between δ 65-90 ppm. Two sp²-hybridized carbons (C3, C4) would be found in the δ 100-150 ppm region. The remaining signals would correspond to the sp³-hybridized carbons of the pentyl group.[1]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include a sharp peak for the terminal alkyne C-H stretch (≈3300 cm⁻¹), a C≡C stretch (≈2100 cm⁻¹), a C=C stretch (≈1650 cm⁻¹), and a strong band for the trans C-H bend (≈965 cm⁻¹).

  • Mass Spectrometry (GC-MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 122. Common fragmentation patterns would involve cleavage of the alkyl chain. The NIST library reports a top peak at m/z 79.[1]

Synthesis Strategies

The synthesis of 1,3-enynes like (E)-3-Nonen-1-yne is a well-established area of organic chemistry, with transition metal-catalyzed cross-coupling reactions being the most prominent methods.[3] These strategies offer high control over regio- and stereoselectivity.[3][4]

A highly effective and widely used method is the Sonogashira coupling , which involves the reaction of a terminal alkyne with a vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[5]

Sonogashira_Synthesis cluster_reactants Reactants cluster_catalysts Catalytic System R1 Pent-1-yne (Terminal Alkyne) Process Sonogashira Coupling R1->Process R2 (E)-1-Bromo-1-butene (Vinyl Halide) R2->Process Cat_Pd Pd Catalyst (e.g., Pd(PPh₃)₄) Cat_Pd->Process Cat_Cu Cu(I) Co-catalyst (e.g., CuI) Cat_Cu->Process Base Amine Base (e.g., Et₃N) Base->Process Product (E)-3-Nonen-1-yne Process->Product

Caption: General workflow for synthesizing (E)-3-Nonen-1-yne via Sonogashira coupling.

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol describes a representative procedure for the synthesis of (E)-3-Nonen-1-yne.

Disclaimer: This is a generalized protocol and must be adapted and performed by qualified personnel in a suitable laboratory setting with all necessary safety precautions.

Materials:

  • (E)-1-Iodo-1-hexene

  • Trimethylsilylacetylene (TMSA)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Tetrabutylammonium fluoride (TBAF), 1M in THF

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in anhydrous THF. Stir for 15 minutes until a homogeneous solution of the Pd(0) catalyst forms.

  • Reaction Setup: To the catalyst solution, add CuI (1.5 mol%), (E)-1-iodo-1-hexene (1.0 eq), and triethylamine (2.0 eq).

  • Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe. Using TMSA first protects the acidic alkyne proton, often leading to cleaner reactions and preventing self-coupling (Glaser coupling).

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting vinyl iodide is consumed.

  • Workup (Aqueous): Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Organic Phase Treatment: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Desilylation: Dissolve the crude silylated enyne in THF. Cool the solution to 0°C and add TBAF (1.1 eq) dropwise. Stir for 1 hour at room temperature.

  • Final Purification: After desilylation is complete (monitored by TLC), perform an aqueous workup as described in step 5. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure (E)-3-Nonen-1-yne.

Chemical Reactivity and Synthetic Applications

The reactivity of (E)-3-Nonen-1-yne is dominated by its two functional groups. It serves as a versatile intermediate in the synthesis of complex molecules and heterocycles.[6][7]

Reactions of the Terminal Alkyne

The acidic proton on C1 is the most significant feature distinguishing it from internal alkynes.[2]

  • Deprotonation and Nucleophilic Attack: The alkyne can be readily deprotonated by a strong base (e.g., n-BuLi, NaNH₂) to form a highly nucleophilic acetylide anion. This anion can then participate in C-C bond-forming reactions with various electrophiles such as alkyl halides, aldehydes, ketones, and epoxides.

Alkyne_Reactivity Start (E)-3-Nonen-1-yne (R-C≡C-H) Acetylide Lithium Acetylide (R-C≡C⁻Li⁺) Start->Acetylide + Base Base Strong Base (e.g., n-BuLi) Base->Acetylide Product Functionalized Product (e.g., R-C≡C-R') Acetylide->Product + Electrophile Electrophile Electrophile (e.g., R'-X, Aldehyde) Electrophile->Product

Caption: Reactivity pathway of the terminal alkyne via deprotonation.

  • Hydration: Markovnikov hydration (using HgSO₄/H₂SO₄) would yield a methyl ketone, while anti-Markovnikov hydration (via hydroboration-oxidation) would produce an aldehyde.

  • Coupling Reactions: The terminal alkyne can participate in further coupling reactions like Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings.

Reactions as a 1,3-Enyne System

The conjugated enyne system is a powerful synthon for building cyclic structures.

  • Enyne Metathesis: Catalyzed by ruthenium carbene complexes, enyne metathesis is a powerful reaction that reorganizes the molecule to form new carbo- and heterocyclic structures. This reaction has been widely applied in the synthesis of complex natural products.[6]

  • Tandem Annulation: 1,3-enynes are excellent Michael acceptors and can undergo tandem cyclization reactions to form functionalized N-heterocycles like pyridines and pyrroles, which are common motifs in pharmaceuticals.[8]

  • Diels-Alder Reactions: The alkene component can act as a dienophile in [4+2] cycloaddition reactions.

  • Reduction: The triple and double bonds can be selectively hydrogenated. Using Lindlar's catalyst would reduce the alkyne to a (Z)-alkene, creating a diene system. Complete hydrogenation with H₂ over Pd/C would yield nonane.

Safety, Handling, and Storage

As a senior scientist, ensuring the safe handling of all reagents is paramount. Terminal alkynes, while synthetically useful, present specific hazards that demand rigorous protocols.

Core Hazards:

  • Explosive Acetylide Formation: The most critical hazard is the formation of shock-sensitive and potentially explosive heavy metal acetylides.[9] This occurs when the terminal alkyne comes into contact with certain metal ions, particularly silver (Ag⁺), copper(I) (Cu⁺), and mercury(II) (Hg²⁺). Strictly avoid contact with these metals and their salts. Reactions involving copper salts (like Sonogashira or Cadiot-Chodkiewicz couplings) must be managed under controlled conditions where the acetylide is a transient intermediate, not an isolated species.

  • Flammability: (E)-3-Nonen-1-yne is a volatile and flammable organic compound. All handling should be performed in a well-ventilated chemical fume hood, away from any potential ignition sources.[9][10]

Safe_Handling_Workflow cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_avoid Critical Avoidance Storage Store in amber vial under Argon/Nitrogen Temp Refrigerate or freeze (e.g., -20°C) Hood Work in a certified chemical fume hood Storage->Hood Metals AVOID contact with heavy metals (Ag⁺, Cu⁺) Storage->Metals At all stages Ignition AVOID ignition sources (sparks, open flames) Storage->Ignition PPE Wear PPE: - Safety Goggles - Lab Coat - Gloves Inert Use inert atmosphere techniques (Schlenk line) Hood->Inert Hood->Metals At all stages Hood->Ignition Inert->Metals At all stages Inert->Ignition End Disposal via Waste Stream Inert->End Start Receiving Compound Start->Storage Start->PPE

Caption: Workflow for the safe storage and handling of terminal alkynes.

Storage Recommendations:

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.[9]

  • Temperature: Keep at low temperatures (-20°C to 4°C) to minimize volatility and potential for polymerization or decomposition.[9][11]

  • Container: Use amber-colored vials or wrap containers in foil to protect from light, which can catalyze degradation.[9]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5367313, 3-Nonen-1-yne, (E)-. Retrieved from [Link].

  • NextSDS (n.d.). (E)-3-Nonen-1-yne — Chemical Substance Information. Retrieved from [Link].

  • Mori, M. (2007). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. PMC. Retrieved from [Link].

  • Li, Y., et al. (2018). Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives. PMC. Retrieved from [Link].

  • Supplementary Material for an unspecified chemical synthesis publication. Retrieved from [Link].

  • Kant, K., et al. (n.d.). Comprehensive Strategies for the Synthesis of 1,3-Enyne Derivatives. Retrieved from [Link].

  • ResearchGate (n.d.). Application of 1,3-enynes in various field of chemistry. Retrieved from [Link].

  • Chinchilla, R., & Nájera, C. (2016). Transition metal-catalyzed couplings of alkynes to 1,3-enynes: modern methods and synthetic applications. Chemical Society Reviews. Retrieved from [Link].

  • Environment, Health and Safety (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link].

  • Carl ROTH (2016). H₂N-PEG4-Alkyne - Safety Data Sheet. Retrieved from [Link].

  • Organic Chemistry Portal (n.d.). Substituted 1,3-enyne synthesis by C-C coupling. Retrieved from [Link].

Sources

Exploratory

Technical Whitepaper: (E)-3-Nonen-1-yne (CAS 70600-49-6) – Synthesis, Reactivity, and Applications in Advanced Organic Synthesis

Executive Summary (E)-3-Nonen-1-yne is a highly versatile conjugated enyne that serves as a critical building block in advanced organic synthesis. Featuring both a terminal alkyne and an (E)-configured alkene, this molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-3-Nonen-1-yne is a highly versatile conjugated enyne that serves as a critical building block in advanced organic synthesis. Featuring both a terminal alkyne and an (E)-configured alkene, this molecule offers orthogonal reactivity profiles that are heavily exploited in transition-metal-catalyzed cross-coupling reactions and complex molecule assembly. This whitepaper provides an in-depth technical analysis of (E)-3-Nonen-1-yne, detailing its physicochemical properties, validated synthetic pathways, and its pivotal role as an intermediate in the fragrance industry (e.g., galbanolene synthesis) and novel thiocarbonylation methodologies.

Physicochemical Profiling & Structural Analysis

The unique reactivity of (E)-3-Nonen-1-yne is directly governed by its structural motif. The terminal alkyne provides a mildly acidic proton (pKa ~25), making it an ideal candidate for deprotonation and subsequent transmetalation to form zinc, copper, or palladium acetylide intermediates. Concurrently, the conjugated diene potential of the enyne system allows for extended π -electron delocalization, facilitating highly regioselective hydropalladation and carbometalation[1].

Quantitative Data Summary

The following table summarizes the core quantitative and physicochemical properties of (E)-3-Nonen-1-yne, crucial for calculating reaction stoichiometry and predicting chromatographic behavior.

PropertyValueAnalytical Relevance
CAS Number 70600-49-6Unique regulatory and database identifier[1].
Molecular Formula C9H14Determines exact mass for high-resolution MS.
Molar Mass 122.21 g/mol Essential for stoichiometric equivalents[1].
SMILES String CCCCC/C=C/C#CIn silico modeling and structural verification[1].
XLogP3 3.6Indicates high lipophilicity; guides solvent selection (e.g., hexanes/EtOAc for chromatography)[1].
Topological Polar Surface Area 0 ŲConfirms lack of hydrogen bond donors/acceptors[1].

Synthetic Methodologies

The synthesis of (E)-3-Nonen-1-yne requires strict stereocontrol to ensure the (E)-configuration of the alkene is maintained or selectively formed. Two primary pathways dominate the literature:

  • Wittig Olefination (Pathway A): The reaction of propargyltriphenylphosphonium bromide with hexanal. The causality behind this choice lies in the direct installation of the terminal alkyne. By modulating the base and solvent, the thermodynamic equilibrium of the oxaphosphetane intermediate can be directed to favor the (E)-isomer[2].

  • Palladium-Catalyzed Cross-Coupling (Pathway B): A highly diastereoselective Negishi or Sonogashira coupling between a terminal alkyne (e.g., 1-heptynylzinc chloride) and a vinyl halide (e.g., (E)-1,2-dibromoethylene). The oxidative addition of the Pd catalyst occurs with strict retention of stereochemistry, ensuring high stereoisomeric purity[3].

Pathway Hexanal Hexanal Wittig Wittig Reaction (Base, THF) Hexanal->Wittig Ylide Propargyltriphenyl- phosphonium bromide Ylide->Wittig Product (E)-3-Nonen-1-yne (CAS: 70600-49-6) Wittig->Product Pathway A Alkyne 1-Heptynylzinc chloride PdCatalysis Pd-Catalyzed Cross-Coupling Alkyne->PdCatalysis VinylHalide (E)/(Z)-1,2- dibromoethylene VinylHalide->PdCatalysis PdCatalysis->Product Pathway B

Figure 1: Primary synthetic pathways for (E)-3-Nonen-1-yne via Wittig and Pd-catalyzed coupling.

Advanced Reactivity & Downstream Applications

(E)-3-Nonen-1-yne is not an end-product but a high-value intermediate. Its applications bridge industrial fragrance manufacturing and advanced catalytic methodology.

  • Synthesis of Galbanolene: (E)-3-Nonen-1-yne is the direct precursor to (3E,5E)- and (3Z,5E)-1,3,5-undecatriene (galbanolene). These compounds are isolated from the essential oil of Ferula galbaniflua and possess intense, green, woody odors highly prized in the perfumery sector[4]. The synthesis relies on stereoretentive cross-coupling to convert the terminal alkyne into the extended triene system[3].

  • Regioselective Thiocarbonylation: Transition-metal-catalyzed carbonylation involving thiols is notoriously difficult due to the strong thiophilicity of metals, which often poisons the catalyst. However, (E)-3-Nonen-1-yne undergoes highly efficient thiocarbonylation using a Pd(OAc)2/dppp catalyst system. The bidentate dppp ligand enforces a rigid coordination geometry, preventing catalyst deactivation and driving absolute regioselectivity at the C2 position to yield 2-(phenylthiocarbonyl)-1,3-dienes[2].

Applications Enyne (E)-3-Nonen-1-yne (Core Intermediate) PdThio Pd(OAc)2 / dppp PhSH, CO (110 °C) Enyne->PdThio Thiocarbonylation PdCross Stereoselective Cross-Coupling Enyne->PdCross C-C Bond Formation ThioProduct 2-(Phenylthiocarbonyl)- 1,3-dienes PdThio->ThioProduct Regioselective Galbanolene Galbanolene (1,3,5-undecatriene) PdCross->Galbanolene Stereoretention Fragrance Perfumery & Fragrance Industry Galbanolene->Fragrance Commercial Application

Figure 2: Downstream applications of (E)-3-Nonen-1-yne in thiocarbonylation and fragrance synthesis.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols incorporate internal validation checkpoints.

Protocol 1: Synthesis of (E)-3-Nonen-1-yne via Wittig Olefination[2]

Objective: Synthesize (E)-3-Nonen-1-yne from hexanal with high (E)-selectivity. Causality: Utilizing a strong base at low temperatures stabilizes the ylide, while controlled warming allows the thermodynamic equilibration of the oxaphosphetane intermediate, favoring the (E)-alkene.

  • Ylide Formation: Suspend propargyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF under an N2 atmosphere at -78 °C. Dropwise add n-Butyllithium (1.1 equiv).

    • Validation Checkpoint: The solution must transition to a deep red/orange color, confirming successful ylide generation.

  • Aldehyde Addition: Slowly add hexanal (1.0 equiv) to the reaction mixture at -78 °C. Stir for 1 hour, then allow the mixture to warm to room temperature over 4 hours.

    • Validation Checkpoint: The fading of the deep orange color indicates the consumption of the ylide.

  • Workup & Isolation: Quench with saturated aqueous NH4Cl. Extract with diethyl ether (3x). Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes).

    • Validation Checkpoint: Perform GC-MS on the isolated fraction. A molecular ion peak at m/z 122 confirms the product. 1H NMR must show a distinct trans-alkene coupling constant ( J≈15−16 Hz) to validate stereoselectivity.

Protocol 2: Regioselective Thiocarbonylation of (E)-3-Nonen-1-yne[2]

Objective: Atom-economical access to 2-(phenylthiocarbonyl)-1,3-dienes. Causality: The 1,3-bis(diphenylphosphino)propane (dppp) ligand restricts the Pd coordination sphere. This prevents the reductive elimination of simple thioethers and forces the migratory insertion of CO, ensuring attack exclusively at the C2 carbon of the enyne.

  • Catalyst Activation: In a specialized autoclave, combine Pd(OAc)2 (3 mol%), dppp (6 mol%), and anhydrous THF. Stir for 10 minutes at room temperature under N2.

    • Validation Checkpoint: The mixture should form a homogeneous, clear yellow solution, indicating the formation of the active Pd(0)-dppp complex.

  • Reagent Addition & Pressurization: Add (E)-3-Nonen-1-yne (3 mmol) and thiophenol (3 mmol). Seal the autoclave, purge with CO gas three times, and pressurize to the target CO pressure (e.g., 400 psi).

  • Reaction: Heat the autoclave to 110 °C and stir for 16 hours.

    • Validation Checkpoint: Monitor the internal pressure gauge. A steady drop in CO pressure over the first few hours validates the active consumption of carbon monoxide via migratory insertion.

  • Workup: Cool to room temperature, carefully vent the excess CO in a fume hood, and concentrate the mixture. Purify via column chromatography.

    • Validation Checkpoint: 1H NMR analysis must confirm the disappearance of the terminal alkyne proton ( 2.8 ppm) and the appearance of the conjugated diene protons, validating the regioselective C2 functionalization.

Conclusion

(E)-3-Nonen-1-yne (CAS 70600-49-6) stands as a premier example of how specific structural motifs—namely the conjugation of a terminal alkyne with a stereodefined alkene—can be leveraged to achieve complex molecular architectures. Whether serving as the backbone for the highly sought-after galbanolene in the fragrance industry or acting as a substrate for challenging Pd-catalyzed thiocarbonylations, its predictable reactivity and compatibility with modern cross-coupling techniques make it an indispensable tool for drug development professionals and synthetic chemists.

References

  • National Institutes of Health (PubChem). "3-Nonen-1-yne, (E)- | C9H14". PubChem Database.[Link]

  • Xiao-Feng Wu et al. "Regioselective Thiocarbonylation of Conjugated Enynes with Thiols and Carbon Monoxide Catalyzed by Palladium Complexes: An Efficient and Atom-Economical Access to 2-(Phenylthiocarbonyl)-1,3-dienes". The Journal of Organic Chemistry (ACS).[Link]

  • ResearchGate Database. "Palladium-Catalyzed Alkenylation by the Negishi Coupling". Synthetic Methodology / Organic Chemistry. [Link]

  • ResearchGate Database. "Flavors and Fragrances, 2. Aliphatic Compounds". Biocatalytic Applications.[Link]

Sources

Foundational

Introduction: The Unique Architecture of Conjugated Enynes

An In-Depth Technical Guide to the Physical and Chemical Properties of Conjugated Enynes Conjugated enynes are a class of organic compounds characterized by the presence of alternating carbon-carbon double (alkene) and t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Conjugated Enynes

Conjugated enynes are a class of organic compounds characterized by the presence of alternating carbon-carbon double (alkene) and triple (alkyne) bonds.[1] This arrangement creates a delocalized π-electron system that imparts unique structural, electronic, and reactive properties not observed in their isolated alkene or alkyne counterparts. These molecules are not mere chemical curiosities; they are pivotal structural motifs in numerous natural products, advanced materials, and pharmaceutical agents.[2][3][4][5] Their value in organic synthesis is immense, serving as versatile precursors for constructing complex molecular architectures, including aromatic and heterocyclic systems.[4][5]

This guide provides a comprehensive exploration of the core physical and chemical properties of conjugated enynes. We will delve into their electronic structure, spectroscopic signatures, and key chemical transformations. The discussion is grounded in mechanistic principles, explaining the causality behind their reactivity and highlighting their applications, particularly in the realm of drug development and materials science.

Electronic and Structural Properties

The defining feature of a conjugated enyne is its electronic structure. The proximity of the π-orbitals of the alkene and alkyne moieties allows for orbital overlap, leading to a delocalized system that influences the molecule's stability, geometry, and spectroscopic characteristics.

Molecular Orbitals and Stability

According to molecular orbital theory, the interaction between the π orbitals of the adjacent double and single bonds leads to the formation of a new set of delocalized molecular orbitals that extend over the entire conjugated system.[6] This delocalization lowers the overall energy of the molecule, making conjugated dienes—and by extension, enynes—more stable than their non-conjugated isomers.[7] The central single bond in a conjugated system, such as the C2–C3 bond in 1,3-butadiene, is shorter and stronger than a typical alkane C-C single bond.[6] This is because it is formed from the σ overlap of sp²-hybridized orbitals (which have more s-character) and possesses a degree of double-bond character due to π-orbital overlap.[6]

Bond Lengths and Angles

The conjugation significantly affects the molecule's geometry. The bond lengths are intermediate between those of isolated single, double, and triple bonds, reflecting the delocalized electronic nature.

Bond TypeHybridizationTypical Bond Length (Å)Conjugated System Example (1,3-Butadiene)
C-C (Alkane)sp³-sp³1.53-
C=C (Alkene)sp²-sp²1.341.338[8]
C≡C (Alkyne)sp-sp1.21-
C-C (Conjugated) sp²-sp² - 1.454 - 1.47[6][8]

The atoms involved in the conjugated system (the sp² and sp carbons) tend to lie in a plane to maximize p-orbital overlap.[8] The bond angles around the sp² carbons are approximately 120°, while the geometry around the sp-hybridized carbons of the alkyne is linear (180°).[9][10]

Spectroscopic Signatures

The unique electronic structure of conjugated enynes gives rise to characteristic spectroscopic fingerprints.

  • UV-Visible Spectroscopy: The delocalized π-electron system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, conjugated enynes absorb light at longer wavelengths (lower energy) compared to their non-conjugated counterparts. This shift to a higher λmax is a hallmark of conjugation. For instance, carbazole-substituted aromatic enynes show intense blue fluorescence with emission peaks around 455 nm.[11]

  • Infrared (IR) Spectroscopy: IR spectra of enynes display characteristic stretching frequencies for both the C=C and C≡C bonds. The C≡C stretch typically appears in the 2100-2260 cm⁻¹ region, while the C=C stretch is found around 1600-1680 cm⁻¹. The exact position and intensity can be influenced by the degree of conjugation and substitution.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the vinylic protons of the alkene moiety typically resonate in the range of 5-7 ppm. In ¹³C NMR, the sp² carbons of the alkene and the sp carbons of the alkyne show distinct chemical shifts, providing valuable structural information.

Synthesis of Conjugated Enynes

The accessibility of conjugated enynes is crucial for their application. Several robust synthetic strategies have been developed.

  • Transition Metal-Catalyzed Cross-Coupling: The most common methods involve the coupling of alkenyl and alkynyl precursors.[3] The Sonogashira reaction, which couples terminal alkynes with vinyl halides, is a cornerstone of enyne synthesis.[3] Palladium catalysis is particularly versatile and well-developed for these transformations.[3]

  • Alkyne Dimerization: Transition metal catalysts can promote the head-to-tail dimerization of terminal alkynes to selectively form conjugated enynes.[2][3]

  • Olefination Reactions: Classic olefination methods, such as the Wittig or Horner-Wadsworth-Emmons reactions, can be adapted to synthesize enynes from alkynyl aldehydes or ketones.[5][13]

  • Dehydration of Propargylic Alcohols: The elimination of water from propargylic alcohols can provide access to conjugated enynes, often with excellent stereoselectivity.[13]

Chemical Reactivity and Key Transformations

The rich reactivity of conjugated enynes stems from the interplay between the alkene and alkyne functionalities. They participate in a wide array of transformations, making them powerful building blocks in synthesis.

Enyne Metathesis

Enyne metathesis is a powerful bond reorganization reaction between an alkene and an alkyne, typically catalyzed by metal carbene complexes (e.g., Grubbs' ruthenium catalysts), to produce a 1,3-diene.[14][15] The driving force is the formation of the thermodynamically stable conjugated diene system.[15][16] The reaction can be intermolecular (Cross-Enyne Metathesis) or intramolecular (Ring-Closing Enyne Metathesis, RCEYM).[15] RCEYM is particularly valuable for synthesizing carbo- and heterocyclic rings.[17]

The mechanism has been a subject of study, with two primary pathways proposed: "ene-then-yne" and "yne-then-ene".[14] For many ruthenium-based systems, evidence suggests an "ene-first" mechanism, where the metal carbene first reacts with the alkene moiety.[15]

Experimental Protocol: Generalized Ring-Closing Enyne Metathesis (RCEYM)

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the enyne substrate in a dry, degassed solvent (e.g., dichloromethane or toluene) to a dilute concentration (typically 0.01-0.1 M) to favor the intramolecular reaction.

  • Catalyst Addition: Add the ruthenium catalyst (e.g., a first or second-generation Grubbs' catalyst, 1-5 mol%) to the solution. For less reactive systems, the reaction may be performed under an atmosphere of ethylene to promote catalyst turnover.[15]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C). Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding a scavenger for the catalyst, such as ethyl vinyl ether. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting 1,3-diene product by column chromatography on silica gel.

RCEYM_Cycle cluster_main RCEYM Catalytic Cycle ('Ene-First') Catalyst [Ru]=CH₂ Enyne Enyne Substrate Metallocyclobutane Ruthenacyclobutane Intermediate Enyne->Metallocyclobutane + [Ru]=CH₂ VinylCarbene New Ruthenium Vinylcarbene Metallocyclobutane->VinylCarbene Retro [2+2] Cycloaddition Metallocyclobutene Ruthenacyclobutene Intermediate VinylCarbene->Metallocyclobutene Intramolecular [2+2] Cycloaddition ProductCarbene Product-bound Carbene Metallocyclobutene->ProductCarbene Ring Opening ProductCarbene->Catalyst Release of Product Product 1,3-Diene Product

Caption: Catalytic cycle for Ring-Closing Enyne Metathesis (RCEYM) via an "ene-first" pathway.

Cycloaddition Reactions

The conjugated π-system of enynes makes them excellent partners in cycloaddition reactions, providing pathways to complex polycyclic structures.

  • [4+2] Cycloadditions (Diels-Alder): Conjugated enynes can participate in intramolecular Diels-Alder reactions, which are powerful transformations for constructing aromatic and dihydroaromatic rings.[18] These reactions can be promoted thermally or by Lewis acids.[18] Benzynes, highly reactive intermediates, can also undergo intramolecular [4+2] cycloadditions with conjugated enynes to furnish highly condensed polycyclic systems.[19]

  • Palladium-Catalyzed Benzannulation: In the presence of palladium catalysts, conjugated enynes can undergo homo-benzannulation or cross-benzannulation with diynes to produce polysubstituted benzene derivatives in a highly regioselective manner.[20][21] The reactivity of the enyne can be enhanced by the presence of electron-withdrawing groups.[20]

  • Other Cycloadditions: A variety of other transition-metal-catalyzed cycloadditions involving enynes have been developed, including [2+2+2], [5+2], and [4+3] cycloadditions, which provide access to a diverse range of ring systems.[22][23]

Cycloaromatization Reactions

While the classic Bergman cyclization involves an enediyne (two alkynes and one alkene), the study of enyne cyclizations is critical to understanding the formation of highly reactive diradical species.[24][25] Computational studies have been instrumental in exploring the thermodynamics and kinetics of these and related cyclizations, such as the Myers-Saito and Schmittel cyclizations, which are relevant to the mechanism of action of certain antitumor agents.[25][26]

Applications in Drug Development and Materials Science

The unique reactivity and structural features of conjugated enynes make them highly valuable in applied fields.

Enediyne Antitumor Antibiotics

Perhaps the most significant application of this structural class in medicine is in the enediyne natural products, such as calicheamicin and uncialamycin.[24][27] These molecules contain a nine- or ten-membered ring housing an enediyne core.[24] They act as potent cytotoxins. Their mechanism involves a triggering event that initiates a Bergman cyclization, generating a highly reactive 1,4-benzenoid diradical.[24] This diradical is positioned to abstract hydrogen atoms from the sugar-phosphate backbone of DNA, causing double-strand breaks and leading to cell death.[24]

The extreme potency of enediynes makes them ideal warheads for Antibody-Drug Conjugates (ADCs). In an ADC, the enediyne payload is linked to a monoclonal antibody that specifically targets a protein overexpressed on cancer cells. This strategy delivers the cytotoxic agent directly to the tumor, minimizing systemic toxicity.[24][27]

ADC_Workflow cluster_workflow Antibody-Drug Conjugate (ADC) Mechanism of Action ADC 1. ADC Circulates in Bloodstream Targeting 2. Antibody Binds to Tumor Cell Antigen ADC->Targeting Internalization 3. ADC is Internalized (Endocytosis) Targeting->Internalization Release 4. Enediyne Payload is Released in Lysosome Internalization->Release Activation 5. Payload Activation & Bergman Cyclization Release->Activation DNA_Damage 6. Diradical Damages Nuclear DNA Activation->DNA_Damage Apoptosis 7. Cell Death (Apoptosis) DNA_Damage->Apoptosis

Caption: Workflow of an enediyne-based Antibody-Drug Conjugate (ADC) targeting a tumor cell.

Materials Science

The rigid, planar, and π-conjugated nature of enynes makes them attractive building blocks for organic electronic materials. They can be incorporated into larger conjugated systems used in the development of organic light-emitting diodes (OLEDs).[28] For example, specific carbazole-substituted aromatic enynes have been shown to function as a single-emitting component for white OLEDs (WOLEDs), where the combination of emissions from isolated molecules and excimers produces white light.[11]

Conclusion

Conjugated enynes represent a fascinating and synthetically powerful class of molecules. Their distinct electronic structure, arising from the delocalization of π-electrons across adjacent double and triple bonds, governs their physical properties and confers a rich and diverse chemical reactivity. From elegant cycloaddition and metathesis reactions to their role as the cytotoxic warheads in next-generation cancer therapeutics, the importance of conjugated enynes continues to grow. For researchers in organic synthesis, medicinal chemistry, and materials science, a deep understanding of the principles outlined in this guide is essential for harnessing the full potential of these remarkable structures.

References

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Exploratory

The 1,3-Enyne Motif: A Privileged Scaffold in Bioactive Natural Products

A Technical Guide for Researchers and Drug Development Professionals The 1,3-enyne motif, a conjugated system of a carbon-carbon double bond and a triple bond, is a recurring structural feature in a diverse array of natu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

The 1,3-enyne motif, a conjugated system of a carbon-carbon double bond and a triple bond, is a recurring structural feature in a diverse array of natural products. These compounds, isolated from terrestrial and marine organisms, exhibit a wide spectrum of potent biological activities, making them attractive starting points for drug discovery and development. This in-depth technical guide provides a comprehensive overview of natural products containing the 1,3-enyne core, with a focus on their classification, biosynthesis, biological significance, and the synthetic strategies employed to access these complex molecules.

Introduction to 1,3-Enyne-Containing Natural Products

Natural products featuring the 1,3-enyne functionality are predominantly found in higher plants, particularly those from the Apiaceae, Araliaceae, and Asteraceae families, as well as in various marine invertebrates and fungi.[1][2] This structural element imparts unique chemical reactivity and a defined three-dimensional shape that allows for specific interactions with biological macromolecules. The inherent reactivity of the enyne system is often crucial for the compound's mechanism of action, which can range from acting as alkylating agents to participating in cycloaromatization reactions to generate reactive radical species.[3][4]

Major Classes and Representative Examples

The structural diversity of 1,3-enyne natural products is vast. However, they can be broadly categorized based on their carbon skeleton and functional group embellishments.

Polyacetylenes from the Apiaceae and Araliaceae Families

A prominent group of 1,3-enyne-containing natural products are the C17-polyacetylenes, which are oxylipins primarily produced by plants.[1][2] Falcarinol and its derivatives are among the most well-studied examples.

  • Falcarinol ((3R,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol): Found in common vegetables like carrots (Daucus carota), parsnips, and celery, falcarinol has garnered significant attention for its anticancer, anti-inflammatory, and antifungal properties.[1][2][5] Its structure features a 17-carbon chain with a conjugated 1,3-enyne system.[5]

The concentration of falcarinol-type polyacetylenes can vary significantly between different cultivars of the same plant species.[1] For instance, in various carrot cultivars, the concentration of falcarindiol, a related polyacetylene, can range from 16 to 84 mg/kg fresh weight, while falcarinol ranges from 8 to 27 mg/kg fresh weight.[1]

Marine-Derived Enyne Natural Products

Marine organisms, particularly sponges, are a rich source of structurally unique and biologically active 1,3-enyne compounds. These metabolites often possess complex architectures and potent cytotoxic activities.[6]

  • Lembehynes: Isolated from the Indonesian marine sponge Haliclona sp., lembehynes A-C are long-chain acetylenic alcohols that exhibit neuritogenic activity, promoting the growth of neurites in neuroblastoma cell lines.[6]

Enediyne Antibiotics

While structurally distinct from the linear 1,3-enynes, the enediyne antibiotics are a class of exceptionally potent antitumor agents that contain a 1,5-diyne-3-ene motif within a nine- or ten-membered ring.[7] Although not strictly 1,3-enynes, their biosynthesis and mechanism of action are relevant to the broader class of acetylenic natural products. The enediyne core can undergo a Bergman cyclization to produce a highly reactive p-benzyne diradical, which can cleave double-stranded DNA.[8]

Biosynthesis of the 1,3-Enyne Motif

The biosynthesis of the 1,3-enyne functionality is a fascinating area of study, with distinct pathways in different organisms.

In Plants (Falcarinol-type Polyacetylenes)

The biosynthesis of falcarinol and related C17-polyacetylenes originates from oleic acid. The pathway involves a series of desaturation and acetylenation steps catalyzed by specialized enzymes.[5]

Biosynthesis_of_Falcarinol oleic_acid Oleic Acid (18:1Δ⁹) linoleic_acid Linoleic Acid (18:2Δ⁹,¹²) oleic_acid->linoleic_acid Δ¹²-Desaturase (FAD2 family) crepenynic_acid Crepenynic Acid linoleic_acid->crepenynic_acid Acetylenas dehydrocrepenynic_acid Dehydrocrepenynic Acid crepenynic_acid->dehydrocrepenynic_acid Δ¹⁴-Desaturase falcarinol_precursor C17 Precursor dehydrocrepenynic_acid->falcarinol_precursor Further Acetylenation & Chain Shortening falcarinol Falcarinol falcarinol_precursor->falcarinol Hydroxylation

Key enzymatic steps include the introduction of a double bond at the Δ12 position of oleic acid by a Δ12-desaturase, followed by the action of an acetylenase to form the first triple bond.[5] Further desaturation and acetylenation reactions, along with chain shortening, lead to the final C17 skeleton of falcarinol.[5]

In Bacteria (Enediyne Core)

The biosynthesis of the enediyne core in bacteria is initiated by a conserved iterative type I polyketide synthase (PKS).[7] Recent studies have revealed a unified biosynthetic pathway for enediynes, which proceeds through a common diiodotetrayne intermediate.[9] This intermediate is a product of the conserved enediyne PKS cassette, which includes genes for the PKS, a thioesterase, and other enzymes of unknown function.[9]

Biological Significance and Therapeutic Potential

The 1,3-enyne motif is a key pharmacophore in many bioactive natural products, contributing significantly to their therapeutic potential.

Anticancer Activity

Many natural products containing the 1,3-enyne moiety exhibit potent cytotoxic and anticancer activities.[3] Falcarinol and related polyacetylenes have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[2][3] The terminal double bond in combination with a secondary allylic alcohol or other functional groups appears to be important for the cytotoxicity of these compounds.[3] The mechanism of action for some acyclic enediynes involves a maleimide-assisted rearrangement and cycloaromatization (MARACA) to generate reactive radicals that can cause double-strand DNA cleavage.[4][8]

Table 1: Cytotoxic Activity of Representative 1,3-Enyne Natural Products

CompoundSource OrganismCancer Cell LineIC₅₀ (µM)Reference
FalcarinolDaucus carotaL1210 (Leukemia)~0.1[3]
Lembehyne AHaliclona sp.Neuro 2A (Neuroblastoma)Not reported (promotes neuritogenesis)[6]
PanaxydiolPanax ginsengVariousVaries[3]
Anti-inflammatory and Other Activities

In addition to their anticancer properties, 1,3-enyne natural products have demonstrated a range of other biological activities, including anti-inflammatory, antifungal, and antibacterial effects.[1][2][10] The anti-inflammatory activity of some enyne derivatives is attributed to their structural similarity to natural anti-inflammatory agents in the human body.[10]

Synthetic Strategies and Methodologies

The complex and often stereochemically rich structures of 1,3-enyne natural products present significant challenges to synthetic chemists. Several powerful synthetic methodologies have been developed to construct the 1,3-enyne core and access these molecules.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most common and versatile methods for the synthesis of 1,3-enynes.[11] The Sonogashira coupling, which involves the coupling of a terminal alkyne with a vinyl halide or triflate in the presence of a palladium catalyst and a copper co-catalyst, is widely used.[11] The Cadiot-Chodkiewicz coupling, which couples a terminal alkyne with a 1-haloalkyne, is another powerful tool for the synthesis of unsymmetrical diynes, which can be further elaborated to 1,3-enynes.[12]

Asymmetric Synthesis

The synthesis of chiral 1,3-enyne natural products often requires the use of asymmetric synthetic methods to control the stereochemistry of chiral centers. For example, the enantioselective total synthesis of chiral falcarindiol analogues has been achieved using a BINOL-promoted asymmetric addition of a diacetylene to an aldehyde.[13]

Representative Total Synthesis: Falcarinol

The total synthesis of falcarinol has been accomplished by several research groups. A common strategy involves the coupling of two key fragments, one containing the terminal alkene and the other the terminal alkyne.

Falcarinol_Synthesis start_A Synthon A (Hept-4-en-1-yne derivative) coupling Cadiot-Chodkiewicz Coupling start_A->coupling start_B Synthon B (Protected propargyl alcohol) start_B->coupling intermediate Coupled Intermediate coupling->intermediate deprotection Deprotection intermediate->deprotection falcarinol Falcarinol deprotection->falcarinol

A Detailed Experimental Protocol for a Key Synthetic Step (Cadiot-Chodkiewicz Coupling):

This protocol is a generalized representation based on established methods for the synthesis of falcarinol and related compounds.

  • Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with copper(I) chloride (0.1 eq.).

  • Addition of Reagents: The flask is evacuated and backfilled with nitrogen three times. Anhydrous tetrahydrofuran (THF) is added, followed by an aqueous solution of hydroxylamine hydrochloride (1.2 eq.) and a solution of the terminal alkyne (Synthon A, 1.0 eq.) in THF. The mixture is stirred at room temperature for 10 minutes.

  • Addition of the Second Coupling Partner: A solution of the 1-bromoalkyne (Synthon B, 1.1 eq.) in THF is added dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the coupled product.

Isolation and Characterization

The isolation and purification of 1,3-enyne natural products from their natural sources typically involve a combination of extraction and chromatographic techniques.

Extraction

The initial step involves the extraction of the plant or marine organism material with a suitable organic solvent, such as methanol, ethanol, or a mixture of chloroform and methanol.[14] The choice of solvent depends on the polarity of the target compounds.

Chromatographic Purification

The crude extract is then subjected to various chromatographic techniques to isolate the pure compounds. Column chromatography using silica gel or other stationary phases is a common first step. Further purification can be achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase column.

Structure Elucidation

The structure of the isolated 1,3-enyne natural product is determined using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon skeleton and the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass and molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of characteristic functional groups, such as hydroxyl (-OH) and alkyne (C≡C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to characterize the conjugated enyne system.

Future Perspectives

Natural products containing the 1,3-enyne motif continue to be a promising source of new therapeutic agents. Future research in this area will likely focus on:

  • Discovery of Novel Enyne Natural Products: Exploration of new and underexplored biological sources, such as extremophilic microorganisms, may lead to the discovery of novel enyne scaffolds with unique biological activities.

  • Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for the biosynthesis of the 1,3-enyne motif will enable the use of synthetic biology approaches for the production of these compounds and their analogues.

  • Development of Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic methods will facilitate the synthesis of complex enyne natural products and the creation of libraries of analogues for structure-activity relationship (SAR) studies.

  • Target Identification and Mechanism of Action Studies: Identifying the specific molecular targets of bioactive enyne natural products and elucidating their mechanisms of action will be crucial for their development as therapeutic agents.

References

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Foundational

Unlocking the Ambident Reactivity of 1,3-Enynes: A Technical Guide to Novel Catalytic Transformations

The Mechanistic Landscape of 1,3-Enynes In modern drug discovery and complex molecule synthesis, 1,3-enynes have emerged as highly versatile, albeit challenging, building blocks. Their conjugated architecture—featuring b...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Landscape of 1,3-Enynes

In modern drug discovery and complex molecule synthesis, 1,3-enynes have emerged as highly versatile, albeit challenging, building blocks. Their conjugated architecture—featuring both a carbon-carbon double bond and a triple bond—presents an ambident reactivity profile. Depending on the catalytic system applied, 1,3-enynes can undergo 1,2-, 1,4-, or 3,4-difunctionalization[1].

Historically, controlling the regioselectivity of these additions has been a significant hurdle. If a radical or nucleophilic addition occurs at the alkene site, the resulting intermediate can collapse into either a functionalized propargylic compound (1,2-addition) or an allene (1,4-addition). Conversely, attack at the alkyne site yields 1,3-dienes (3,4-addition). Recent breakthroughs in cooperative transition-metal catalysis, photoredox dual catalysis, and metal-hydride atom transfer (MHAT) have transformed this unpredictability into programmable, regiodivergent synthetic pathways[1][2][3].

This whitepaper dissects the causality behind these novel catalytic reactions, providing actionable, self-validating protocols for researchers looking to integrate these methodologies into late-stage functionalization and library synthesis.

Cooperative Catalysis: Palladium-Mediated Hydroalkylation

A persistent challenge in synthetic chemistry has been the direct, room-temperature addition of unactivated ketone α -C–H bonds across unsaturated hydrocarbons. In 2023, a breakthrough cooperative catalytic system utilizing Pd(0)Senphos, B(C6​F5​)3​ , and an amine base ( NR3​ ) successfully achieved the hydroalkylation of 1,3-enynes to yield highly substituted β -allenyl ketones[3].

Causality of the Catalytic Design

The success of this reaction relies on the simultaneous activation of both substrates. The Pd(0) center coordinates the 1,3-enyne, while the bulky Lewis acid/base pair ( B(C6​F5​)3​/NR3​ ) enolizes the ketone. The choice of the Senphos ligand is not arbitrary; its specific steric bulk and electronic properties stabilize the Pd(0) resting state and prevent premature catalyst degradation. The reaction proceeds via a rate-determining outer-sphere proton transfer, which dictates the strict 1,4-addition regioselectivity, funneling the intermediates exclusively toward the allene product rather than a conjugated diene[4].

Dual Catalysis: Regiodivergent Sulfonylarylation

While cooperative Pd-catalysis excels at 1,4-additions, merging nickel catalysis with photoredox cycles allows for true regiodivergent control. By tweaking the electronic nature of the 1,3-enyne substituents, researchers can selectively drive the reaction toward either α -allenyl sulfones (1,4-addition) or (E)-1,3-dienyl sulfones (3,4-addition)[5].

Mechanistic Causality

Under visible light irradiation, a photocatalyst generates a sulfonyl radical that adds to the 1,3-enyne, creating a highly reactive propargylic/allylic radical intermediate. The causality of the divergence lies in the subsequent nickel capture. The Ni-catalyst intercepts this radical to form a metalloradical complex. If the enyne bears sterically demanding or electronically stabilizing groups at the terminal alkyne, the nickel complex undergoes reductive elimination at the alkene terminus (yielding the 1,3-diene). If the terminal alkyne is less encumbered, elimination occurs at the alkyne terminus, yielding the allene[6].

Ni_Photoredox A 1,3-Enyne Substrate B Sulfonyl Radical Addition (Photoredox Cycle) A->B SET / Visible Light C Propargylic Radical Intermediate B->C Regioselective Attack D Nickel Capture (Ni Cycle) C->D Metalloradical Coupling E 1,4-Addition Pathway (α-Allenyl Sulfone) D->E Steric/Electronic Control F 3,4-Addition Pathway (1,3-Dienyl Sulfone) D->F Steric/Electronic Control

Mechanistic pathway of Ni/Photoredox dual-catalyzed regiodivergent sulfonylarylation.

Radical-Involved Wacker-Type Oxidation via Co-MHAT

Beyond carbon-carbon bond formation, 1,3-enynes can be oxidized into valuable conjugated ynones. Traditional Wacker oxidations often struggle with the conjugated enyne system, leading to complex mixtures. However, recent developments in reductive Cobalt-Metal-Hydride Atom Transfer (Co-MHAT) have enabled a highly selective Wacker-type oxidation under ambient air[2].

Causality of Regioselectivity

The Co(III)-H species selectively transfers a hydrogen atom to the terminal alkene of the 1,3-enyne, generating a stabilized propargyl radical. This specific MHAT process is kinetically favored over alkyne insertion. The radical is subsequently trapped by molecular oxygen ( O2​ ), leading to a peroxide intermediate that dehydrates to form the ynone. The strict Markovnikov regioselectivity is a direct consequence of the thermodynamic stability of the initial propargyl radical[2].

Self-Validating Experimental Protocol: Pd-Catalyzed Hydroalkylation

To ensure reproducibility in drug development settings, the following protocol for the hydroalkylation of 1,3-enynes with ketones is designed as a self-validating system[7].

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, weigh out Pd(0)Senphos (1.0 mol %), B(C6​F5​)3​ (5.0 mol %), and the amine base into an oven-dried vial. Causality: The glovebox is mandatory because Pd(0) supported by Senphos is highly susceptible to premature oxidation, which would permanently arrest the catalytic cycle before the outer-sphere oxidative addition can occur.

  • Substrate Addition: Add the ketone (1.0 equiv) and the 1,3-enyne (1.5 equiv) dissolved in anhydrous solvent. Seal the vial.

  • Kinetic Stirring: Remove the vial from the glovebox and stir at exactly room temperature (20-25 °C) for 4 hours. Causality: Elevated temperatures induce thermal degradation of the Lewis acid/base pair, while 4 hours is kinetically calibrated to ensure complete outer-sphere proton transfer.

  • Self-Validating Filtration: Pass the crude mixture through a short silica plug, eluting with Et2​O (3 x 2 mL). Validation Check: The highly polar B(C6​F5​)3​ /amine salts will strictly bind to the silica baseline. If the catalytic cycle has successfully turned over and separation is complete, the crude 1H NMR of the eluent will show zero trace of boron-complexed byproducts, serving as an internal validation of purity.

  • Purification: Concentrate the eluent and purify via standard silica gel column chromatography to isolate the pure β -allenyl ketone.

Pd_Workflow S1 Glovebox Setup (Inert Atm) S2 Catalyst Activation Pd(0) + B(C6F5)3 S1->S2 S3 Substrate Addition Ketone + Enyne S2->S3 S4 Reaction Stir RT, 4h S3->S4 S5 Purification Silica Plug S4->S5 S6 Validation NMR Analysis S5->S6

Self-validating experimental workflow for Pd-catalyzed hydroalkylation of 1,3-enynes.

Quantitative Data & Selectivity Profiles

The table below summarizes the performance metrics of the novel 1,3-enyne transformations discussed, providing a quick-reference guide for synthetic route planning.

Reaction TypeCatalyst SystemPrimary ProductRegioselectivityYield Range
Hydroalkylation Pd(0)Senphos / B(C6​F5​)3​ β -Allenyl Ketonesstrictly 1,4-Addition70–95%
Sulfonylarylation Ni / 4CzIPN (Photoredox) α -Allenyl / 1,3-Dienyl SulfonesDivergent (1,4 or 3,4)65–92%
Wacker-Type Oxidation Co-MHAT / O2​ Conjugated YnonesMarkovnikov60–88%
Direct C-H Alkynylation Au(I)/Au(III)Tetrasubstituted 1,3-Enynes C(sp2) -H Functionalization62–92%

References

  • Eaton, M., Dai, Y., Wang, Z., Li, B., Lamine, W., Miqueu, K., & Liu, S.-Y. (2023). Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis. Journal of the American Chemical Society. 3[3]

  • Chen, Y., Zhu, K., Huang, Q., & Lu, Y. (2021). Regiodivergent sulfonylarylation of 1,3-enynes via nickel/photoredox dual catalysis. Chemical Science. 5[5]

  • Tu, Y.-Q., Zhang, X.-M., et al. (2025). Co-MHAT-Catalyzed Wacker-Type Oxidation of 1,3-Enynes into Ynones. Organic Letters. 2[2]

  • Gold-Catalyzed Direct C(sp2)–H Alkynylation of Acceptor-Substituted Enamines. (2021). Tetrasubstituted 1,3-Enynes by Gold-Catalyzed Direct C(sp2)–H Alkynylation. Organic Letters. 8[8]

Sources

Exploratory

Theoretical calculations on enyne stability and reactivity

An In-Depth Technical Guide to the Theoretical Calculation of Enyne Stability and Reactivity Foreword: The Computational Lens on a Privileged Scaffold Enyne motifs—structural frameworks containing both alkene and alkyne...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Theoretical Calculation of Enyne Stability and Reactivity

Foreword: The Computational Lens on a Privileged Scaffold

Enyne motifs—structural frameworks containing both alkene and alkyne functionalities—are mainstays in organic synthesis, materials science, and medicinal chemistry. Their unique electronic architecture gives rise to a rich and often complex reactivity profile, enabling a diverse array of chemical transformations. Of particular interest to the drug development community is the enediyne subclass, found in potent natural antitumor antibiotics like Calicheamicin and Neocarzinostatin.[1] The cytotoxicity of these molecules is directly linked to their ability to undergo thermal rearrangements, such as the Bergman cyclization, to generate highly reactive biradical species that cleave duplex DNA.[1][2]

Understanding and predicting the stability and reactivity of these systems is paramount for harnessing their synthetic potential and for designing novel therapeutic agents with controlled activity. While experimental studies provide invaluable data, they often capture only the beginning and end points of a reaction. Theoretical and computational chemistry offers a powerful, complementary lens, allowing us to visualize transition states, characterize fleeting intermediates, and quantify the energetic landscapes that govern reaction pathways.

This technical guide is designed for researchers, scientists, and drug development professionals who wish to leverage computational tools to gain deeper insights into enyne chemistry. We will move beyond a simple recitation of methods to explain the causality behind computational choices, providing a framework for designing, executing, and interpreting theoretical studies on enyne stability and reactivity.

Foundational Principles: Gauging Enyne Stability

The stability of an enyne is not an absolute value but a relative measure influenced by its electronic and steric environment. Before delving into reactivity, we must understand the key factors that govern the ground-state energy of these molecules.

Electronic Effects: The Role of Conjugation

The interaction between the π-systems of the double and triple bonds is a primary determinant of stability. In conjugated enynes, the delocalization of π-electrons across the four-carbon system leads to a lower overall energy compared to their non-conjugated isomers. This stabilization can be quantified through computational methods by comparing the energies of isomeric species.

Natural Bond Orbital (NBO) analysis is an indispensable tool for dissecting these electronic effects.[3][4] By transforming the calculated wavefunction into a representation of localized bonds and lone pairs, NBO analysis can quantify the energetic stabilization resulting from hyperconjugative interactions, such as the delocalization of electron density from a filled π C=C bond orbital into an empty π* C≡C anti-bonding orbital.[5] These donor-acceptor interactions provide a quantitative measure of electronic communication within the molecule.

Steric and Strain Effects in Cyclic Enynes

When the enyne motif is incorporated into a ring, its stability is profoundly affected by ring strain.[6] This strain is a composite of:

  • Angle Strain: Deviation of bond angles from their ideal values (e.g., 180° for an sp-hybridized alkyne carbon).[6] Incorporating a linear alkyne into a small or medium-sized ring forces significant bond angle distortion, which is energetically costly.[7]

  • Torsional Strain: Eclipsing interactions between substituents on adjacent atoms.[6]

Computational chemistry provides a robust framework for quantifying strain energy. The most common method involves the use of isodesmic or homodesmotic reactions.[7][8] An isodesmic reaction is a hypothetical reaction where the number and type of each kind of bond are conserved on both sides of the equation. By calculating the enthalpy of a reaction in which a strained cyclic enyne is converted into one or more strain-free acyclic reference molecules, the strain energy of the cyclic compound can be determined.[8]

Cyclic SystemRing SizePredicted Allene Strain (kcal/mol)Total Strain (kcal/mol)
1,2-Cyclohexadiene632-
1,2-Cyclopentadiene55155.3
1,2-Cyclobutadiene46589.9
Table 1: Calculated strain energies for selected cyclic allenes (a related strained system) using B3LYP/6-311+G(d,p). Data extracted from Rogers et al., demonstrating the inverse relationship between ring size and strain.[9]

The Theoretical Toolkit: Methods for Studying Enyne Chemistry

The choice of computational method is the most critical decision in a theoretical study. It represents a trade-off between accuracy and computational cost. For enyne reactions, particularly those involving bond-breaking and formation or the generation of radical species, this choice is non-trivial.

Density Functional Theory (DFT): The Workhorse Method

DFT is the most widely used quantum chemical method for studying organic reactions due to its favorable balance of cost and accuracy.

  • Why DFT? DFT calculates the electron density of a system to determine its energy, rather than the complex many-electron wavefunction. This makes it computationally more tractable than traditional ab initio methods for the molecule sizes typically of interest in drug development.

  • Choosing a Functional: The "functional" is the component of a DFT calculation that approximates the exchange-correlation energy. For enyne cyclizations, hybrid functionals like B3LYP are a common and well-validated starting point.[10] However, for systems with significant non-covalent interactions, dispersion-corrected functionals (e.g., ωB97X-D ) are often necessary.

  • A Critical Caveat: Biradical Systems: Many key enyne reactions, such as the Bergman and Myers-Saito cyclizations, proceed through biradical intermediates.[2] Standard "restricted" DFT calculations, which assume all electrons are paired, are fundamentally unsuited for these species. The solution is to use an unrestricted broken-spin symmetry (UBS) approach.[2][11] This formalism allows alpha and beta spin electrons to occupy different spatial orbitals, providing a qualitatively correct description of open-shell biradicals.

High-Accuracy Methods: Refining the Energetics

While DFT is excellent for geometry optimizations and frequency calculations, more accurate methods are often required for final energy calculations, especially when subtle energy differences determine reaction outcomes.

  • Coupled-Cluster Theory (e.g., CCSD(T)): Often referred to as the "gold standard" of quantum chemistry, CCSD(T) provides highly accurate energies.[2] Its computational cost is very high, scaling steeply with the number of electrons. A common and cost-effective strategy is to perform geometry optimizations and vibrational frequency calculations at the DFT level, followed by single-point energy calculations using CCSD(T) on the DFT-optimized geometries.[2][11]

  • Multireference Methods (CASSCF, CASPT2, MRCI): For systems with strong static correlation (i.e., where the electronic structure cannot be described by a single Lewis structure, such as some transition states and biradicals), even UBS-DFT may be insufficient. Multireference methods explicitly account for multiple electronic configurations.[12] These methods are computationally demanding and require significant user expertise to define the active space correctly, but they are sometimes necessary for a quantitatively accurate description.[2][12]

Modeling Enyne Reactivity: From Pericyclic to Metal-Catalyzed Reactions

With the appropriate theoretical tools, we can investigate the mechanisms that dictate enyne reactivity. The primary goal is to map the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

Thermal Pericyclic Reactions: The World of Biradicals

The thermal cyclization reactions of enynes and their derivatives are of profound importance, particularly in the context of enediyne antibiotics.[1]

  • Bergman Cyclization: The signature reaction of enediynes, forming a p-benzyne biradical.[2]

  • Myers-Saito and Schmittel Cyclizations: Analogous reactions of enyne-allenes that generate different radical intermediates.[1][12][13]

  • Moore Cyclization: A C2-C7 cyclization of enyne-ketenes.[12]

Computational studies are essential for determining the activation barriers (ΔG‡) and reaction energies (ΔG) for these transformations. For instance, computations have shown that for the parent enyne-ketene system, the Moore (C2-C7) cyclization is both kinetically and thermodynamically favored over the C2-C6 cyclization pathway.[12] These calculations allow researchers to predict how substituents or heteroatoms will alter the regioselectivity and feasibility of these reactions.

G

Metal-Catalyzed Cycloisomerizations

Transition metals, particularly gold (Au), platinum (Pt), ruthenium (Ru), and iron (Fe), are powerful catalysts for a vast range of enyne cycloisomerizations.[14][15][16][17] These reactions typically proceed under milder conditions than thermal cyclizations and offer access to different product scaffolds.

DFT calculations have been instrumental in elucidating the complex mechanisms of these reactions.[10][18] A typical catalytic cycle involves:

  • Coordination of the metal catalyst to the alkyne (π-activation).

  • Nucleophilic attack of the tethered alkene onto the activated alkyne.

  • Formation of intermediates such as metal carbenes or vinyl cations.[14][16]

  • Subsequent rearrangement or reductive elimination to furnish the product and regenerate the catalyst.

Computational studies can reveal the precise nature of the intermediates, determine the rate-determining step, and explain observed selectivities. For example, DFT calculations on gold-catalyzed 1,5-enyne cycloisomerization revealed multiple competing pathways, showing how substituents on the alkyne play a critical role in directing the reaction toward different cyclic products.[10]

A Practical Workflow for Computational Analysis

Executing a reliable computational study requires a systematic, self-validating protocol. Below is a step-by-step methodology for investigating a representative enyne reaction, such as a thermal cyclization.

Protocol: DFT Investigation of an Enyne Cyclization Reaction
  • Structure Preparation:

    • Build 3D structures of the reactant(s) and product(s) using a molecular editor.

    • Perform an initial, low-cost conformational search using a molecular mechanics force field (e.g., MMFF94) to identify the lowest energy conformer of the reactant.

  • Ground State Optimization:

    • Optimize the geometry of the lowest-energy reactant conformer and the product(s) using DFT (e.g., B3LYP/6-31G(d)).

    • Validation: Perform a vibrational frequency calculation on the optimized structures. A true minimum on the potential energy surface will have zero imaginary frequencies. The resulting thermal corrections are used to calculate Gibbs free energies.

  • Transition State (TS) Search:

    • Generate an initial guess for the transition state structure. This can be done by hand, or by using automated methods like a Synchronous Transit-Guided Quasi-Newton (STQN) search or a Nudged Elastic Band (NEB) method.[19]

    • Perform a TS optimization using the same level of theory.

    • Validation: Perform a vibrational frequency calculation on the optimized TS. A true first-order saddle point (i.e., a transition state) will have exactly one imaginary frequency. The eigenvector of this imaginary frequency should correspond to the motion along the reaction coordinate (e.g., the C-C bond formation).

  • Reaction Path Confirmation:

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS.[19]

    • Validation: The IRC calculation should connect the transition state to the corresponding reactant and product minima identified in Step 2, confirming that the TS is indeed the correct one for the reaction of interest.

  • Refining Energetics:

    • (Optional but Recommended) Perform single-point energy calculations on all optimized structures (reactant, TS, product) using a larger basis set (e.g., 6-311+G(d,p)) and potentially a more accurate method (e.g., CCSD(T) or a different DFT functional).

    • Incorporate solvation effects using a continuum model (e.g., PCM or SMD) if the reaction is performed in solution.

  • Data Analysis:

    • Calculate the activation barrier (ΔG‡ = G_TS - G_Reactant) and the overall reaction energy (ΔG_rxn = G_Product - G_Reactant).

    • Analyze electronic structure using NBO or other population analysis methods to understand charge distribution and bonding changes along the reaction coordinate.

// Nodes Start [label="1. Structure Building\n& Conformational Search", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Opt [label="2. Geometry Optimization\n(Reactant, Product)"]; Freq1 [label="3. Frequency Calculation\n(Confirm Minima: 0 imag. freq.)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; TSSearch [label="4. Transition State Search"]; Freq2 [label="5. Frequency Calculation\n(Confirm TS: 1 imag. freq.)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; IRC [label="6. IRC Calculation\n(Connect TS to Minima)"]; SPE [label="7. Single-Point Energy\n(Higher Accuracy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="8. Thermodynamic & Electronic\nAnalysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Opt; Opt -> Freq1; Freq1 -> TSSearch [label="Valid Minimum"]; TSSearch -> Freq2; Freq2 -> IRC [label="Valid TS"]; IRC -> SPE [label="Path Confirmed"]; SPE -> Analysis; } caption: A typical workflow for the computational investigation of a reaction mechanism.

Conclusion: From Theoretical Insight to Practical Application

Theoretical calculations provide an unparalleled level of detail about the factors governing enyne stability and reactivity. By quantifying activation barriers, characterizing reactive intermediates, and dissecting electronic and steric effects, computational chemistry allows researchers to move from observation to prediction. For drug development professionals, these insights are invaluable for designing novel enediyne-based therapeutics with tailored activation barriers, enhancing their selectivity for cancer cells while minimizing off-target toxicity. As computational methods continue to improve in accuracy and efficiency, their role as a central pillar in the discovery and development of complex molecular systems is assured.

References

  • Alabugin, I. V., & Schreiner, P. R. (2005). Computational Studies on the Cyclizations of Enediynes, Enyne-Allenes, and Related Polyunsaturated Systems. Accounts of Chemical Research, 38(1), 935-946. [Link]

  • Prall, M., & Schreiner, P. R. (2000). High Level Quantum-Chemical Computations on the Cyclizations of Enyne Allenes. In High Performance Computing in Science and Engineering '99 (pp. 194-211). Springer. [Link]

  • Engels, B., & Schmittel, M. (2002). On the Regioselectivity of the Cyclization of Enyne−Ketenes: A Computational Investigation and Comparison with the Myers-Saito and Schmittel Reaction. Journal of the American Chemical Society, 124(5), 892-903. [Link]

  • Wang, Y., et al. (2019). Computational Study of Iron-Catalyzed Intramolecular [2 + 2] Cycloaddition and Cycloisomerization of Enyne Acetates: Mechanism and Selectivity. Organometallics, 38(15), 2913-2923. [Link]

  • Schreiner, P. R., & Alabugin, I. V. (2005). Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems. Accounts of chemical research, 38(1), 935-46. [Link]

  • Zhang, J., & Schmalz, H. G. (2006). Gold-catalyzed cycloisomerizations of 1,6-enynes. A computational study. Angewandte Chemie International Edition, 45(39), 6704-6707. [Link]

  • Mageed, A. H., et al. (2025). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances. [Link]

  • Lin, Z., et al. (2012). DFT Studies on Gold-Catalyzed Cycloisomerization of 1,5-Enynes. Organometallics, 31(11), 4169-4177. [Link]

  • Rogers, D. W., et al. (2006). Strain Estimates for Small-Ring Cyclic Allenes and Butatrienes. The Journal of Organic Chemistry, 71(16), 6254-6257. [Link]

  • Alcaraz, C., et al. (2024). Reactivity of the Ethenium Cation (C2H5+) with Ethyne (C2H2): A Combined Experimental and Theoretical Study. Molecules, 29(4), 785. [Link]

  • ResearchGate. (n.d.). Calculated reaction pathway for the enyne formation. ResearchGate. [Link]

  • Liu, Y., et al. (2012). DFT and Experimental Exploration of the Mechanism of InCl3-Catalyzed Type II Cycloisomerization of 1,6-Enynes: Identifying InCl2+. The Journal of Organic Chemistry, 77(18), 8527-8540. [Link]

  • Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Gaussian. [Link]

  • Organic Chemistry Portal. (2012, September 23). Natural Bond Orbitals (NBO) in Organic Chemistry. Organic Chemistry Portal. [Link]

  • Bachrach, S. M. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Molecules, 25(9), 2146. [Link]

  • Mori, M. (2011). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. Chemical and Pharmaceutical Bulletin, 59(8), 935-946. [Link]

  • University of Calgary. (n.d.). Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. [Link]

  • ResearchGate. (2013, November 24). What is NBO (Natural Bond Orbital) analysis for molecules?. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Experimental and Computational Study on the Reaction Pathways of Diradical Intermediates Formed from Myers-Saito Cyclization of Maleimide-Based Enediynes. Chemistry – An Asian Journal, 16(5), 512-518. [Link]

  • Kuta, J., et al. (2022). Theoretical calculations of formation and reactivity of o-quinomethide derivatives of resorcin[14]arene with reference to empirical data. RSC Advances, 12(45), 29631-29641. [Link]

  • TU Wien. (n.d.). Computational Reactivity and Selectivity. TU Wien. [Link]

  • Liu, P. (2015). The design and application of functional enyne reagents in metathesis polymerization. PhD Thesis, Boston College. [Link]

  • Wikipedia. (n.d.). Natural bond orbital. Wikipedia. [Link]

  • Kearney, S. E., et al. (2023). Angle-Strained Sila-Cycloalkynes. Angewandte Chemie International Edition, 62(1), e202212959. [Link]

  • Jhaa, G. (2023, January 30). NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1. YouTube. [Link]

  • Kumar, A., & Singh, V. (2023). Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Chemistry – An Asian Journal, 18(1), e202200924. [Link]

  • Reddy, R. S., & Tunge, J. A. (2016). Application of Ru(II)-Catalyzed Enyne Cyclization in the Synthesis of Brefeldin A. The Journal of Organic Chemistry, 81(22), 11091-11097. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Palladium-Catalyzed Synthesis of (E)-3-Nonen-1-yne

Introduction The (E)-3-nonen-1-yne moiety is a key structural feature in various natural products and biologically active molecules, making its efficient and stereoselective synthesis a topic of significant interest to r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The (E)-3-nonen-1-yne moiety is a key structural feature in various natural products and biologically active molecules, making its efficient and stereoselective synthesis a topic of significant interest to researchers in medicinal chemistry and drug development.[1][2] The Sonogashira cross-coupling reaction, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and a vinyl or aryl halide, stands out as a robust and versatile method for the formation of C(sp²)-C(sp) bonds.[1][2][3][4][5][6][7] This application note provides a detailed protocol for the synthesis of (E)-3-Nonen-1-yne via a Sonogashira coupling of (E)-1-bromo-1-heptene with a protected alkyne, followed by deprotection. This method offers high stereoselectivity and good yields under mild reaction conditions.[3]

The causality behind this experimental design lies in the strategic use of a trimethylsilyl (TMS) protecting group for the terminal alkyne. This approach circumvents issues related to the volatility of the unprotected 1-ethyne and minimizes the undesirable homocoupling of the terminal alkyne, which can be a significant side reaction.[8][9] The subsequent in-situ or stepwise deprotection of the TMS group provides the desired terminal alkyne.

Reaction Scheme

The overall synthetic strategy involves a two-step process:

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling of (E)-1-bromo-1-heptene with trimethylsilylacetylene.

  • Desilylation: Removal of the trimethylsilyl (TMS) protecting group to yield the final product, (E)-3-Nonen-1-yne.

Scientific Integrity and Logic

The Sonogashira coupling reaction is a powerful tool in organic synthesis due to its reliability and broad functional group tolerance.[1][2][3] The catalytic cycle involves two interconnected cycles, one for palladium and one for copper.[1][3][10] The palladium(0) catalyst undergoes oxidative addition with the vinyl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[10] This intermediate then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the palladium(II) complex yields the enyne product and regenerates the active palladium(0) catalyst.[1][3]

The choice of a bulky, electron-rich phosphine ligand for the palladium catalyst is crucial for promoting the oxidative addition and reductive elimination steps, thereby enhancing the reaction efficiency.[1] The use of an amine base is essential for the deprotonation of the terminal alkyne, facilitating the formation of the copper acetylide.[1][5]

Visualizing the Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II)-alkynyl Complex Pd(II)-alkynyl Complex Transmetalation->Pd(II)-alkynyl Complex Reductive\nElimination Reductive Elimination Pd(II)-alkynyl Complex->Reductive\nElimination Product Reductive\nElimination->Pd(0)L2 Cu(I)X Cu(I)X Deprotonation Deprotonation Cu(I)X->Deprotonation Terminal Alkyne, Base Cu(I) Acetylide Cu(I) Acetylide Deprotonation->Cu(I) Acetylide Cu(I) Acetylide->Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol

PART 1: Sonogashira Coupling of (E)-1-bromo-1-heptene with Trimethylsilylacetylene

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
(E)-1-bromo-1-heptene98%Sigma-Aldrich
Trimethylsilylacetylene98%Sigma-Aldrich
Bis(triphenylphosphine)palladium(II) dichloride98%Strem Chemicals
Copper(I) iodide (CuI)99.995%Sigma-Aldrich
Triethylamine (Et₃N)Anhydrous, ≥99.5%Sigma-AldrichDistill from CaH₂ before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl ether (Et₂O)AnhydrousFisher ScientificFor extraction.
Saturated aq. NH₄ClFor quenching.
BrineFor washing.
Anhydrous MgSO₄For drying.
Schlenk flaskFlame-dried.
Magnetic stirrer
Nitrogen or Argon gasHigh purityFor inert atmosphere.

Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (0.140 g, 0.2 mmol, 2 mol%) and copper(I) iodide (0.038 g, 0.2 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (40 mL) and anhydrous triethylamine (20 mL). Stir the mixture until the catalysts dissolve.

  • Substrate Addition: Add (E)-1-bromo-1-heptene (1.77 g, 10 mmol) to the reaction mixture via syringe.

  • Alkyne Addition: Add trimethylsilylacetylene (1.18 g, 12 mmol) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting vinyl bromide is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (E)-1-(trimethylsilyl)-3-nonen-1-yne.

PART 2: Desilylation of (E)-1-(trimethylsilyl)-3-nonen-1-yne

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
(E)-1-(trimethylsilyl)-3-nonen-1-yneFrom Part 1
Potassium carbonate (K₂CO₃)AnhydrousSigma-Aldrich
Methanol (MeOH)AnhydrousSigma-Aldrich
Dichloromethane (DCM)Fisher ScientificFor extraction.
Saturated aq. NaHCO₃For washing.
BrineFor washing.
Anhydrous Na₂SO₄For drying.

Procedure:

  • Reaction Setup: Dissolve the (E)-1-(trimethylsilyl)-3-nonen-1-yne (from Part 1) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS until the starting material is completely consumed.

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure.

  • Extraction: Add water (50 mL) to the residue and extract the product with dichloromethane (3 x 40 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (40 mL) and then with brine (40 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and carefully remove the solvent under reduced pressure (Note: (E)-3-Nonen-1-yne is volatile).

  • Final Product: The resulting residue is the desired product, (E)-3-Nonen-1-yne, which can be further purified by distillation if necessary.

Data Summary

StepReactantsKey ReagentsSolventTemp.TimeProductExpected Yield
1 (E)-1-bromo-1-heptene, TrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHFRT12-16 h(E)-1-(trimethylsilyl)-3-nonen-1-yne85-95%
2 (E)-1-(trimethylsilyl)-3-nonen-1-yneK₂CO₃MeOHRT2-4 h(E)-3-Nonen-1-yne90-98%

Troubleshooting and Expert Insights

  • Low Yield in Coupling Step: Ensure all reagents and solvents are strictly anhydrous and the reaction is performed under a rigorously inert atmosphere. Oxygen can deactivate the palladium catalyst. The quality of the palladium catalyst and the copper(I) iodide is also critical.

  • Homocoupling of Alkyne: While the TMS protecting group minimizes this, some homocoupling (Glaser coupling) can still occur. Using a slight excess of the alkyne can help drive the desired cross-coupling reaction.

  • Incomplete Desilylation: If the desilylation is sluggish, gentle heating (to ~40 °C) can be applied. Alternatively, other desilylation methods such as using tetrabutylammonium fluoride (TBAF) in THF can be employed, although purification can be more challenging.[8]

  • Product Volatility: (E)-3-Nonen-1-yne is a relatively volatile compound. Care should be taken during solvent removal to avoid product loss. It is advisable to use a cold trap and avoid high vacuum and excessive heating.

Safety Precautions

  • Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Copper(I) iodide is harmful if swallowed and causes skin and eye irritation.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

  • Trimethylsilylacetylene is flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of (E)-3-Nonen-1-yne using a palladium-catalyzed Sonogashira coupling reaction followed by a straightforward desilylation step. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully synthesize this valuable building block for applications in drug discovery and natural product synthesis.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Organic Synthesis. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • YouTube. (2016, August 10). Sonogashira Coupling Reaction Mechanism. [Link]

  • Carpita, A., et al. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2005(9), 1859-1864. [Link]

  • Shaikh, A. A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Iranian Chemical Society, 20(5), 1-27. [Link]

  • Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1948. [Link]

  • ResearchGate. (n.d.). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. [Link]

  • Gao, Y., et al. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(13), 8789-8796. [Link]

  • Organic Chemistry Portal. (n.d.). Desilylations. [Link]

  • Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]

  • Mohammed, S. A., & Al-Masoudi, N. A. (2022). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 12(1), 1-23. [Link]

  • Zhabinsky, V. N., et al. (2011). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 52(42), 5439-5441. [Link]

  • Gelest. (2018, May 18). Some Aspects of the Chemistry of Alkynylsilanes. [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. [Link]

Sources

Application

Application Notes & Protocols: Sonogashira Cross-Coupling for 1,3-Enyne Synthesis

Introduction: The Strategic Importance of 1,3-Enynes Conjugated 1,3-enynes are fundamental structural motifs found in a vast array of biologically active natural products, pharmaceuticals, and advanced organic materials....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 1,3-Enynes

Conjugated 1,3-enynes are fundamental structural motifs found in a vast array of biologically active natural products, pharmaceuticals, and advanced organic materials.[1][2][3][4] Their unique electronic and structural properties make them versatile building blocks for complex molecular architectures, enabling transformations into polysubstituted aromatic compounds, conjugated dienes, and chiral allenes.[4] Among the arsenal of synthetic methods available, the palladium-catalyzed Sonogashira cross-coupling reaction stands as one of the most powerful and reliable strategies for the direct formation of the critical C(sp²)–C(sp) bond that defines the 1,3-enyne framework.[3][5][6]

This guide provides an in-depth exploration of the Sonogashira coupling for 1,3-enyne synthesis, moving beyond simple procedural lists to explain the causality behind experimental choices. We will dissect the reaction mechanism, present field-proven protocols, and offer practical troubleshooting advice to empower researchers in drug discovery and materials science to successfully implement and optimize this pivotal transformation.

The Mechanistic Blueprint: Understanding the "Why"

The power of the Sonogashira reaction lies in its efficiency, which stems from two interconnected and synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5][7] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.

The Palladium/Copper Co-Catalyzed Mechanism

The most widely accepted mechanism involves the following key steps, which work in concert to forge the desired C-C bond under mild conditions.[5][7][8]

  • Palladium Cycle (The Workhorse):

    • Oxidative Addition: The cycle begins with a coordinatively unsaturated 14-electron Pd(0) complex, often generated in situ from a stable Pd(II) precatalyst like PdCl₂(PPh₃)₂. This active species undergoes oxidative addition to the vinyl halide (or triflate), breaking the C-X bond and forming a square planar Pd(II) intermediate.[5][8] The reactivity of the vinyl electrophile is critical, following the general trend: Vinyl Iodide ≥ Vinyl Triflate > Vinyl Bromide >> Vinyl Chloride.[5]

    • Transmetalation: A copper(I) acetylide, formed in the parallel copper cycle, transfers its alkyne group to the Pd(II) center. This step displaces a halide ligand and forms a new diorganopalladium(II) complex.[5][7]

    • Reductive Elimination: This final, irreversible step forms the C(sp²)–C(sp) bond of the 1,3-enyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7] A key feature of this process is the retention of the original stereochemistry of the vinyl halide in the final enyne product.[5][8][9]

  • Copper Cycle (The Activator):

    • Deprotonation & Coordination: In the presence of an amine base (e.g., triethylamine), the terminal alkyne is deprotonated.

    • Copper Acetylide Formation: The resulting acetylide anion coordinates to the copper(I) salt (typically CuI), forming a highly reactive copper(I) acetylide species.[5][7] This activation is crucial for the subsequent transmetalation step with the palladium center.

The primary drawback of the copper co-catalyst is its tendency to promote the oxidative homocoupling of the terminal alkyne, forming undesired diynes (Glaser coupling).[3][6] This side reaction is exacerbated by the presence of oxygen, necessitating the use of anaerobic conditions.

Sonogashira_Mechanism Fig 1: Pd/Cu Co-Catalyzed Sonogashira Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_intermediate trans-Pd(II)L₂(R¹)X oxidative_add->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation diorgano_pd cis-Pd(II)L₂(R¹)(C≡CR²) transmetalation->diorgano_pd reductive_elim Reductive Elimination diorgano_pd->reductive_elim Isomerization reductive_elim->pd0 cu_cycle Copper Cycle cu_acetylide Cu-C≡CR² cu_acetylide->transmetalation alkyne H-C≡CR² alkyne->cu_acetylide CuI, Base base Base base->cu_acetylide vinyl_halide R¹-X (Vinyl Halide) vinyl_halide->oxidative_add product R¹-C≡CR² (1,3-Enyne) product->reductive_elim

Caption: Pd/Cu Co-Catalyzed Sonogashira Cycle.

The Copper-Free Variant

To circumvent the issue of alkyne homocoupling, copper-free Sonogashira protocols have been developed.[3][10][11] In these systems, the amine base is typically stronger or used in higher concentrations to facilitate the direct deprotonation of the alkyne. The mechanism is believed to involve the formation of a palladium-acetylide complex directly, which then participates in the catalytic cycle.[3] While this approach elegantly solves the homocoupling problem, it often requires more forcing conditions, such as higher temperatures or the use of specialized, electron-rich and bulky phosphine ligands to promote the catalytic cycle.[5][11]

Core Components and Optimization Strategy

The success of a Sonogashira coupling hinges on the judicious selection of its five core components.

ComponentRole & CausalityCommon Choices & Expert Insights
Palladium Source The heart of the catalytic cycle. Pd(II) precatalysts are stable but must be reduced in situ to the active Pd(0) species.PdCl₂(PPh₃)₂: Air-stable, reliable, and common.[5] Pd(PPh₃)₄: Already Pd(0), but more air-sensitive. Pd(OAc)₂: Often paired with bulky, electron-rich phosphine ligands for more challenging couplings.[5]
Ligand Stabilizes the Pd center, modulates its reactivity, and influences the rate of oxidative addition and reductive elimination.PPh₃ (Triphenylphosphine): The classic, general-purpose ligand. Bulky/Electron-Rich Phosphines (e.g., P(t-Bu)₃): Used for less reactive substrates (vinyl bromides/chlorides) and in copper-free systems to accelerate the catalytic cycle.[12]
Copper(I) Source Co-catalyst that activates the terminal alkyne by forming the copper acetylide intermediate.CuI (Copper(I) Iodide): The most common and effective choice. Use of high-purity CuI is recommended to avoid side reactions. The amount is catalytic, typically 2-10 mol%.
Base Deprotonates the terminal alkyne and neutralizes the hydrogen halide (H-X) formed during the reaction.Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH): Often used in excess, sometimes as the solvent or co-solvent. Their basicity is sufficient for the copper-catalyzed variant.[13] Stronger bases (e.g., Cs₂CO₃, K₂CO₃): Sometimes employed in copper-free protocols.[5]
Solvent Must dissolve all reactants and catalysts. Polarity can significantly influence reaction rates.THF, Dioxane, DMF, Acetonitrile: Common choices for their ability to dissolve the polar and nonpolar components.[13][14] Amine (e.g., Et₃N): Can serve as both the base and the solvent, particularly in reactions with solid substrates.[13]

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common variations of the Sonogashira coupling for 1,3-enyne synthesis.

Workflow Fig 2: General Experimental Workflow start Start: Dry Glassware setup Assemble Schlenk Flask under Inert Gas (Ar/N₂) start->setup reagents Add Vinyl Halide, Pd Catalyst, CuI (if applicable), & Solvent setup->reagents degas Degas Mixture (Freeze-Pump-Thaw or Bubbling) reagents->degas add_base Add Amine Base degas->add_base add_alkyne Add Terminal Alkyne (Dropwise) add_base->add_alkyne reaction Heat to Desired Temperature & Stir add_alkyne->reaction monitor Monitor Progress by TLC/GC-MS reaction->monitor workup Quench Reaction & Perform Aqueous Workup monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: General Experimental Workflow.

Protocol 1: Classic Pd/Cu Co-Catalyzed Coupling at Room Temperature

This protocol is adapted for a standard coupling of a reactive vinyl iodide with a terminal alkyne under mild conditions.[15][16]

Materials:

  • Vinyl Iodide (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (5 mL, serves as base and solvent)

  • Anhydrous THF (5 mL, optional co-solvent for solubility)

  • Schlenk flask, magnetic stirrer, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (21 mg), CuI (11.4 mg), and the vinyl iodide (1.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times. This step is critical to prevent catalyst deactivation and alkyne homocoupling.

  • Solvent/Base Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (5 mL) and THF (5 mL) via syringe. Stir the resulting suspension for 5 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirring mixture via syringe over 2-3 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by taking small aliquots. For vinyl iodides, reactions are often complete within 1-4 hours.

  • Work-up: Once the vinyl iodide is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL) and filter through a short pad of celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl (2 x 15 mL) to remove the amine base, followed by brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,3-enyne.

Protocol 2: Copper-Free Coupling for Less Reactive Substrates

This protocol is designed for more challenging couplings, such as those involving vinyl bromides, and completely avoids the risk of Glaser homocoupling. Higher temperatures and a bulky ligand are often necessary.[11][17]

Materials:

  • Vinyl Bromide (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • P(t-Bu)₃ (Tri-tert-butylphosphine) (0.04 mmol, 4 mol%) or a 1 M solution in toluene.

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 10 mL)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube, add Pd(OAc)₂ (4.5 mg), Cs₂CO₃ (652 mg), and the vinyl bromide (1.0 mmol). Safety Note: Solid phosphine ligands like P(t-Bu)₃ are pyrophoric and should be handled under an inert atmosphere.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with inert gas three times.

  • Solvent and Ligand Addition: Add anhydrous, degassed dioxane (10 mL). If using a solid phosphine, add it at this stage inside a glovebox. If using a solution, add the P(t-Bu)₃ solution (40 µL of 1 M solution) via syringe.

  • Degassing: Thoroughly degas the mixture again by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath to 80-100 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC/GC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography as described in Protocol 1.

Comparative Data & Troubleshooting

Table 1: Comparison of Sonogashira Protocols for 1,3-Enyne Synthesis
FeatureProtocol 1: Classic Pd/CuProtocol 2: Copper-Free
Target Substrates Vinyl Iodides, Vinyl TriflatesVinyl Bromides, sterically hindered substrates
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(OAc)₂ / Bulky Phosphine Ligand
Base Amine (Et₃N, i-Pr₂NH)Inorganic (Cs₂CO₃, K₂CO₃)
Temperature Room Temperature to 40 °C80 °C to 110 °C
Key Advantage Very mild conditions, fast for reactive substrates.Avoids alkyne homocoupling, effective for less reactive partners.
Key Limitation Risk of Glaser homocoupling, less effective for vinyl bromides.Requires higher temperatures, more expensive/sensitive ligands.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Yield 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently degassed system.3. Poor substrate solubility.4. Low reactivity of vinyl bromide/chloride.1. Use a fresh catalyst; consider a Pd(0) source like Pd(PPh₃)₄.2. Improve degassing procedure (use freeze-pump-thaw).3. Add a co-solvent like THF or DMF.[13]4. Switch to a bulky, electron-rich ligand (e.g., P(t-Bu)₃) and increase temperature.[12]
Alkyne Homocoupling 1. Presence of oxygen in the reaction vessel.2. Low-quality CuI.1. Ensure a rigorously inert atmosphere.2. Use high-purity CuI or switch to a copper-free protocol.
Reaction Stalls 1. Catalyst decomposition at high temperatures.2. Base is fully consumed.1. Lower the reaction temperature; add catalyst in portions.2. Add more base.

Conclusion

The Sonogashira cross-coupling reaction is an indispensable tool for the synthesis of 1,3-enynes, offering a direct and stereospecific route to this valuable structural motif. By understanding the underlying mechanistic principles and the specific roles of each reaction component, researchers can move from simple execution to rational optimization. The choice between a classic, mild Pd/Cu co-catalyzed system and a more robust copper-free protocol allows for broad substrate scope, from highly reactive vinyl iodides to more challenging vinyl bromides. With careful attention to experimental setup, particularly the maintenance of an inert atmosphere, these protocols provide a reliable and reproducible pathway to complex molecules for pharmaceutical and materials science applications.

References

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Method

The Strategic deployment of (E)-3-Nonen-1-yne in the Total Synthesis of Bioactive Natural Products

(E)-3-Nonen-1-yne, a versatile C9 building block, has emerged as a valuable synthon in the intricate art of natural product total synthesis. Its unique bifunctional nature, featuring a terminal alkyne and an (E)-configur...

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Author: BenchChem Technical Support Team. Date: April 2026

(E)-3-Nonen-1-yne, a versatile C9 building block, has emerged as a valuable synthon in the intricate art of natural product total synthesis. Its unique bifunctional nature, featuring a terminal alkyne and an (E)-configured internal double bond, provides a strategic platform for the stereocontrolled construction of complex molecular architectures. This application note delves into the practical utility of (E)-3-nonen-1-yne, with a focus on its role in the synthesis of marine natural products, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

The strategic importance of (E)-3-nonen-1-yne lies in its ability to participate in a variety of carbon-carbon bond-forming reactions, including well-established methodologies like the Sonogashira coupling and enyne metathesis. These reactions, when applied in the context of a total synthesis, allow for the convergent assembly of complex fragments, often leading to more efficient and elegant synthetic routes.

Case Study: Synthesis of the Enyne Side Chain of Laurencia Natural Products

A prominent application of (E)-3-nonen-1-yne and its derivatives is in the construction of the characteristic enyne side chains found in a plethora of marine natural products isolated from red algae of the Laurencia genus. These compounds, which include laurenenyne, elatenyne, and laurefucin, often exhibit significant biological activities, making their efficient synthesis a key objective for medicinal chemists.

The (E)-3-nonen-1-yne core provides the essential framework for the enyne moiety. The terminal alkyne serves as a handle for coupling with the core structure of the natural product, typically a halogenated medium-ring ether, while the (E)-alkene and the pentyl chain complete the characteristic side-chain structure.

Logical Workflow for Enyne Side-Chain Installation

The general strategy for incorporating the (E)-3-nonen-1-yne unit into a larger molecular framework often follows a convergent approach, as depicted in the workflow below. This involves the separate synthesis of the complex core of the natural product and the enyne side chain, followed by their strategic coupling.

cluster_0 Core Synthesis cluster_1 Side-Chain Synthesis Core_Start Simple Precursors Core_Intermediate Functionalized Core Core_Start->Core_Intermediate Multistep Synthesis Coupling Key C-C Bond Formation (e.g., Sonogashira Coupling) Core_Intermediate->Coupling Enyne (E)-3-Nonen-1-yne Functionalized_Enyne Activated Enyne Enyne->Functionalized_Enyne Activation Functionalized_Enyne->Coupling Final_Product Natural Product Precursor Coupling->Final_Product

Figure 1: A generalized workflow for the convergent synthesis of natural products utilizing an (E)-3-nonen-1-yne derived side chain.

Protocol: Sonogashira Coupling for the Synthesis of a Laurenenyne Analogue

This protocol outlines a representative Sonogashira coupling reaction, a cornerstone of C(sp)-C(sp2) bond formation, for the attachment of an (E)-3-nonen-1-yne derivative to a vinyl iodide precursor of a natural product core. This reaction is pivotal in the final stages of many total syntheses of Laurencia natural products.

Reaction Scheme:

Materials:

Reagent/SolventGradeSupplierNotes
Vinyl Iodide IntermediateSynthesis Grade---Must be free of impurities that could poison the catalyst.
(E)-3-Nonen-1-yne≥95%Commercial
Tetrakis(triphenylphosphine)palladium(0)Catalyst GradeCommercialHandle under inert atmosphere.
Copper(I) Iodide≥99.9%CommercialUse freshly opened or purified material.
Triethylamine (Et3N)Anhydrous, ≥99.5%CommercialDistill from CaH2 before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialDistill from sodium/benzophenone ketyl before use.

Procedure:

  • Inert Atmosphere: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add the vinyl iodide intermediate (1.0 equiv). The flask is then sealed with septa and placed under a positive pressure of argon.

  • Solvent and Reagents: Anhydrous THF is added via syringe to dissolve the vinyl iodide. To this solution, add triethylamine (3.0 equiv) and (E)-3-nonen-1-yne (1.5 equiv) sequentially via syringe.

  • Catalyst Addition: In a separate, small, flame-dried flask under argon, weigh out tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and copper(I) iodide (0.10 equiv). Add a small amount of anhydrous THF to dissolve the catalysts and transfer the resulting solution to the main reaction flask via a cannula.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired coupled product.

Causality of Experimental Choices:

  • Palladium and Copper Catalysis: The Sonogashira reaction relies on a synergistic catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition to the vinyl iodide and the reductive elimination to form the final product, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Triethylamine as Base: Triethylamine serves as a base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also scavenges the hydrogen iodide (HI) generated during the catalytic cycle, preventing side reactions and catalyst deactivation.

  • Anhydrous and Inert Conditions: The palladium(0) catalyst and the organometallic intermediates are sensitive to oxygen and moisture. Therefore, the reaction must be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents to ensure high yields and prevent catalyst degradation.

Mechanistic Insight: The Sonogashira Catalytic Cycle

The Sonogashira coupling proceeds through a complex catalytic cycle involving both palladium and copper. A simplified representation of the key steps is illustrated below.

Pd0 Pd(0)L2 PdII R-Pd(II)-I      L2 Pd0->PdII VinylIodide R-I OxAdd Oxidative Addition PdII_alkynyl R-Pd(II)-C≡CR'        L2 PdII->PdII_alkynyl CuI CuI CuAcetylide Cu-C≡CR' CuI->CuAcetylide Enyne H-C≡CR' Enyne->CuAcetylide Base Et3N Base->CuAcetylide Transmetalation Transmetalation PdII_alkynyl->Pd0 Product R-C≡CR' PdII_alkynyl->Product RedElim Reductive Elimination

Application

Enyne metathesis for the synthesis of conjugated dienes

An Application Guide to Enyne Metathesis: Synthesis of Conjugated Dienes for Research and Development Introduction: The Strategic Value of Enyne Metathesis In the landscape of modern organic synthesis, the ability to con...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Enyne Metathesis: Synthesis of Conjugated Dienes for Research and Development

Introduction: The Strategic Value of Enyne Metathesis

In the landscape of modern organic synthesis, the ability to construct complex molecular architectures with precision and efficiency is paramount. Enyne metathesis has emerged as a powerful and atom-economical catalytic reaction for the formation of 1,3-dienes, which are crucial building blocks in the synthesis of natural products, polymers, and pharmacologically active compounds.[1] This transformation, which facilitates the strategic reorganization of bonds between an alkene and an alkyne, is driven by the formation of a thermodynamically stable conjugated diene system.[2]

This guide provides an in-depth exploration of enyne metathesis, moving beyond a simple recitation of procedures to offer insights into the mechanistic underpinnings, practical considerations for catalyst selection, and detailed protocols. It is designed for researchers and drug development professionals seeking to leverage this versatile reaction to accelerate their synthetic programs.

Mechanistic Foundations: The Catalytic Cycle

The efficacy of enyne metathesis is largely attributed to well-defined transition metal catalysts, particularly ruthenium-carbene complexes developed by Grubbs and others.[3] While several mechanistic pathways have been proposed, extensive studies, including DFT calculations, support a primary "ene-then-yne" pathway for most ruthenium-catalyzed systems.[2][4] This stands in contrast to some palladium-catalyzed systems which may follow a distinct bond reorganization pathway.[5]

The catalytic cycle can be dissected into several key steps:

  • Initiation & Alkene Association : The precatalyst (e.g., a Grubbs-type complex) reacts with the alkene moiety of the enyne substrate. This initial step involves a [2+2] cycloaddition to form a ruthenacyclobutane intermediate.[4][6]

  • Formation of the Key Vinylcarbene : The ruthenacyclobutane intermediate undergoes a retro-[2+2] cycloaddition, releasing a part of the original alkene and forming a new ruthenium carbene that is tethered to the substrate. This new carbene then engages in an intramolecular [2+2] cycloaddition with the alkyne functionality.[6][7]

  • Ring-Opening to Vinylcarbene : The resulting ruthenacyclobutene intermediate opens to generate a crucial vinylcarbene species.[4] This intermediate is key to the formation of the diene product.

  • Product Formation & Catalyst Regeneration : The vinylcarbene reacts with the next substrate molecule's alkene, closing the catalytic loop by forming a new ruthenacyclobutane, which then releases the conjugated diene product and regenerates the active catalyst.[4]

The driving force for the entire process is the enthalpic stability gained from forming the conjugated 1,3-diene product.

Enyne_Metathesis_Mechanism cluster_cycle Catalytic Cycle Catalyst [Ru]=CH2 (Active Catalyst) Ruthenacyclobutane Ruthenacyclobutane Intermediate Catalyst->Ruthenacyclobutane + Enyne - CH2=CH2 Enyne Enyne Substrate SubstrateCarbene [Ru]=Substrate (Tethered Carbene) Ruthenacyclobutane->SubstrateCarbene Retro [2+2] Ruthenacyclobutene Ruthenacyclobutene Intermediate SubstrateCarbene->Ruthenacyclobutene Intramolecular [2+2] with Alkyne Vinylcarbene Vinylcarbene Intermediate Ruthenacyclobutene->Vinylcarbene Ring Opening ProductComplex Product-Catalyst Complex Vinylcarbene->ProductComplex + Enyne (Alkene part) ProductComplex->Catalyst Release of Product Product 1,3-Diene Product ProductComplex->Product

Caption: The "ene-then-yne" catalytic cycle for Ruthenium-catalyzed enyne metathesis.

Catalyst Selection: A Comparative Guide

The choice of catalyst is critical and directly influences reaction efficiency, functional group tolerance, and substrate scope. While early work utilized tungsten and chromium carbenes, ruthenium-based catalysts are now predominant due to their superior stability and broader applicability.[7] Molybdenum-based Schrock catalysts are also highly active, particularly for challenging substrates, but are often more sensitive to air and moisture.[8][9]

Catalyst GenerationCommon ExamplesKey Characteristics & Insights
Grubbs 1st Gen. (G-I) (PCy3)2Cl2Ru=CHPhRobust & Cost-Effective: Good for simple, less sterically demanding substrates. Often shows improved performance under an ethylene atmosphere ("Mori conditions").[10]
Grubbs 2nd Gen. (G-II) (IMes)(PCy3)Cl2Ru=CHPhHigh Activity: The N-heterocyclic carbene (NHC) ligand significantly increases catalytic activity and stability. It is often the go-to catalyst for a wide range of enyne metatheses, including more challenging ring-closures.[9][11]
Hoveyda-Grubbs (HG-II) Isopropoxystyrene chelatedEnhanced Stability & Recyclability: The chelating isopropoxystyrene ligand leads to a more stable pre-catalyst that initiates more slowly but can be more robust. It is particularly useful for reactions requiring higher temperatures.[12]
Molybdenum (Schrock) Mo(NAr)(CHCMe2Ph)(OR)2Exceptional Activity: Can catalyze reactions that are sluggish with Ru catalysts. However, it exhibits higher sensitivity to oxygen, moisture, and certain functional groups.[9][13]

Application Protocol: Ring-Closing Enyne Metathesis (RCEYM)

This section provides a detailed, field-proven protocol for a typical ring-closing enyne metathesis (RCEYM) reaction. The procedure emphasizes techniques for ensuring reproducibility and high yields.

I. Materials & Reagents
  • Enyne Substrate (e.g., N-allyl-N-propargyl tosylamide)

  • Ruthenium Catalyst (e.g., Grubbs 2nd Generation, 1-5 mol%)

  • Anhydrous, Degassed Solvent (Dichloromethane or Toluene are common choices)[2]

  • Inert Gas (High-purity Argon or Nitrogen)

  • Catalyst Quenching Agent (Ethyl vinyl ether)

  • Standard Glassware for inert atmosphere chemistry (Schlenk flask, septa, needles)

  • Silica Gel for column chromatography

II. Experimental Workflow

RCEYM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Charge Schlenk flask with enyne substrate B 2. Evacuate & backfill with inert gas (3x) A->B C 3. Add anhydrous, degassed solvent via syringe B->C D 4. Add catalyst under positive Ar/N2 flow C->D E 5. Heat to desired temp (e.g., 40 °C for DCM) D->E F 6. Monitor by TLC/GC until substrate is consumed E->F G 7. Cool to RT, add ethyl vinyl ether to quench F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by flash column chromatography H->I J 10. Characterize product (NMR, MS) I->J

Caption: Standard experimental workflow for Ring-Closing Enyne Metathesis (RCEYM).

III. Step-by-Step Procedure
  • System Preparation: A Schlenk flask containing a magnetic stir bar is charged with the enyne substrate (1.0 eq). The flask is sealed with a rubber septum, and the atmosphere is rendered inert by evacuating and backfilling with argon or nitrogen three times. This step is critical as ruthenium catalysts can be deactivated by oxygen.[2]

  • Dissolution: Anhydrous, degassed solvent (e.g., dichloromethane) is added via syringe to dissolve the substrate. A typical concentration is 0.01–0.1 M; higher dilutions favor intramolecular (ring-closing) over intermolecular reactions.[2]

  • The Ethylene Advantage (Mori Conditions): For many substrates, particularly those that react sluggishly, reaction rates can be dramatically improved by carrying out the reaction under an atmosphere of ethylene.[1][11] This can be achieved by briefly bubbling ethylene through the solvent before catalyst addition and maintaining a positive pressure of ethylene (e.g., via a balloon) during the reaction. The ethylene facilitates the regeneration of the highly active ruthenium methylidene species, preventing the accumulation of less active resting states.[6]

  • Catalyst Addition: The chosen ruthenium catalyst (typically 1-5 mol%) is weighed out in a glovebox or added quickly under a positive flow of inert gas to minimize exposure to air.

  • Reaction Execution: The mixture is stirred at the appropriate temperature (e.g., room temperature to 40 °C for dichloromethane, higher for toluene) and monitored for completion by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the starting material is consumed, the reaction is cooled to room temperature and quenched by adding a few drops of ethyl vinyl ether. This destroys the active catalyst by forming a stable Fischer carbene.[2]

  • Purification: The solvent is removed under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel to yield the pure conjugated diene product.

Applications in Complex Synthesis

Enyne metathesis is not merely an academic curiosity; it is a strategic tool for constructing complex molecular frameworks. Its utility is prominently demonstrated in the total synthesis of numerous natural products.

  • (-)-Stemoamide: The first total synthesis of a natural product using RCEYM involved the cyclization of a pyroglutamic acid-derived enyne with the Grubbs first-generation catalyst to construct the core bicyclic lactam structure.[11]

  • Anatoxin-a and (+)-Ferruginine: The synthesis of these complex alkaloids utilized enyne metathesis to construct the key azabicyclic ring systems, showcasing the reaction's compatibility with nitrogen-containing heterocycles.[3]

  • Tandem Reactions: The 1,3-diene product of enyne metathesis is perfectly poised for subsequent transformations, most notably the Diels-Alder reaction. This has led to the development of powerful tandem enyne metathesis/Diels-Alder sequences that can rapidly build molecular complexity in a single pot.[14][15] This approach has been used to generate intricate polycyclic scaffolds relevant to drug discovery.[16]

Conclusion

Enyne metathesis provides a direct and powerful route to conjugated dienes, enabling synthetic strategies that would be difficult to achieve through other means. By understanding the underlying mechanism, making an informed catalyst selection, and adhering to rigorous experimental protocols, researchers can effectively harness this reaction to construct valuable carbo- and heterocyclic systems. Its proven application in the synthesis of complex, biologically active molecules ensures its continued importance in both academic research and the pharmaceutical industry.

References

  • Lippstreu, J. J., & Straub, B. F. (2005). Mechanism of Enyne Metathesis Catalyzed by Grubbs Ruthenium−Carbene Complexes: A DFT Study. Journal of the American Chemical Society. Available at: [Link]

  • Mori, M. (n.d.). Synthesis of Natural Products and Related Compounds using Enyne Metathesis. University of Windsor Scholarship at UWindsor. Available at: [Link]

  • Mori, M. (2010). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. PMC. Available at: [Link]

  • Clark, D. A., & Diver, S. T. (n.d.).
  • Clark, D. A. (2007). Tandem Enyne Metathesis and Claisen Rearrangement: A Versatile Approach to Conjugated Dienes of Variable Substitution Patterns. SciSpace. Available at: [Link]

  • Donatella, R., & Leonardo, P. (n.d.). ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES. e-book.pdf.
  • Cain, M.-F., et al. (n.d.). Ene–yne cross-metathesis with ruthenium carbene catalysts. PMC. Available at: [Link]

  • Diesendruck, C. E. (n.d.). Enyne metathesis[4] was first observed during Katz s studies on the metal-catalyzed poly- merization of alkyne. doc-2.pdf.

  • Frings, M., et al. (2007). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews. Available at: [Link]

  • Varela, J. A., et al. (2015). Tandem cross enyne metathesis (CEYM)–intramolecular Diels–Alder reaction (IMDAR). An easy entry to linear bicyclic scaffolds. PMC. Available at: [Link]

  • Mortreux, A., et al. (n.d.). In Situ Generation of Molybdenum-Based Catalyst for Alkyne Metathesis: Further Developments and Mechanistic Insights.
  • Organic Synthesis. (2007). Pushing the Limits of Alkene Metathesis in Natural Product Synthesis. Organic-synthesis.org. Available at: [Link]

  • Almendros, P., et al. (2004). Tandem Enyne Metathesis-Diels−Alder Reaction for Construction of Natural Product Frameworks. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Enyne Metathesis. Organic-chemistry.org. Available at: [Link]

  • Lee, H.-Y. (2006). Search for Solutions to the Reactivity and Selectivity Problems in Enyne Metathesis. Accounts of Chemical Research. Available at: [Link]

  • Giraud, A., et al. (2025). Ruthenium-Catalyzed Enyne Metathesis: An Entry to Functionalized Azaborine Heterocycles. Organic Letters. Available at: [Link]

  • Soengas, R. G., & Silva, A. M. S. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. PMC. Available at: [Link]

  • Yoshida, K., et al. (2005). Molybdenum-Catalyzed Ring-Closing Metathesis of Allenynes. Organic Letters. Available at: [Link]

  • Furer, A., & Wurst, K. (2011). Recent advances in the development of alkyne metathesis catalysts. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Alkyne metathesis. Wikipedia. Available at: [Link]

  • Mori, M. (2010). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. MDPI. Available at: [Link]

  • Lee, H.-Y. (n.d.). Enyne-Metathesis-Based Tandem Processes. ResearchGate. Available at: [Link]

  • Lee, H.-Y., et al. (2004). Ring Closing Enyne Metathesis: Control over Mode Selectivity and Stereoselectivity. Journal of the American Chemical Society. Available at: [Link]

  • Torker, S., et al. (2023). From the Glovebox to the Benchtop: Air-Stable High Performance Molybdenum Alkylidyne Catalysts for Alkyne Metathesis. Journal of the American Chemical Society. Available at: [Link]

  • Lee, Y.-J., et al. (n.d.). Endo-Selective Enyne Ring-Closing Metathesis Promoted by Stereogenic-at-Mo Monoalkoxide and Monoaryloxide Complexes. Efficient Synthesis of Cyclic Dienes Not Accessible throught Reactions with Ru Carbenes. DSpace@MIT. Available at: [Link]

  • Mori, M., et al. (1997). Novel 1,3-Diene Synthesis from Alkyne and Ethylene by Ruthenium-Catalyzed Enyne Metathesis. Journal of the American Chemical Society. Available at: [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2007). Formation of medium-ring heterocycles by diene and enyne metathesis. University of Windsor. Available at: [Link]

  • Choi, T.-L., et al. (2003). Conjugated Enynes as a New Type of Substrates for Olefin Metathesis. Organic Letters. Available at: [Link]

  • Clavier, H., & Caijo, F. (2026). Recent advances in enyne metathesis in non-usual media. ResearchGate. Available at: [Link]

  • Basemann, K., et al. (2021). Substituent-Enhanced Intermolecular Catalytic Ene-yne Metathesis for Efficient 1,3-Diene Synthesis. ACS Catalysis. Available at: [Link]

  • Binder, J. B., & Raines, R. T. (2008). Olefin metathesis for chemical biology. Raines Lab. Available at: [Link]

Sources

Method

Atom-Economical Routes to 1,3-Enynes: A Guide to Modern Synthetic Methods

The 1,3-enyne motif is a cornerstone in modern organic chemistry, finding its place in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1][2] The pursuit of synthetic methodo...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,3-enyne motif is a cornerstone in modern organic chemistry, finding its place in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1][2] The pursuit of synthetic methodologies to construct this valuable functional group has increasingly focused on atom economy, a principle of green chemistry that maximizes the incorporation of starting materials into the final product. This guide provides an in-depth exploration of several cutting-edge, atom-economical methods for the preparation of 1,3-enynes, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The Imperative of Atom Economy in 1,3-Enyne Synthesis

Traditional approaches to 1,3-enyne synthesis often rely on pre-functionalized starting materials, such as in the venerable Sonogashira coupling of vinyl halides with terminal alkynes.[3][4] While powerful, these methods can generate stoichiometric amounts of waste, diminishing their overall efficiency, particularly in large-scale applications.[5][6][7] Modern catalysis has ushered in an era of more sustainable and efficient transformations that minimize waste by design. This guide will focus on such methods, including transition metal-catalyzed cross-couplings of alkynes, enyne metathesis, and direct C-H bond functionalizations.

Palladium-Catalyzed Cross-Coupling of Internal and Terminal Alkynes: A Direct Approach

A significant advancement in atom-economical 1,3-enyne synthesis is the direct cross-coupling of two different alkyne partners, obviating the need for pre-functionalized vinyl precursors.[5][6][7][8][9] Palladium catalysis, in particular, has proven highly effective for this transformation, with tailored ligands playing a crucial role in controlling the regioselectivity and stereoselectivity of the reaction.[5][6][7][8][9][10]

Mechanistic Rationale

The currently accepted mechanism for this transformation involves a Pd(II) catalytic cycle. The reaction is initiated by the formation of a palladium-acetylide species from the terminal alkyne, facilitated by a Brønsted base. This is followed by the regioselective insertion of the internal alkyne into the palladium-acetylide bond, and subsequent protodepalladation to yield the 1,3-enyne product and regenerate the active Pd(II) catalyst.[5][9] The choice of a specialized P,N-ligand is critical to direct the regioselectivity of the insertion and prevent unwanted side reactions like E/Z isomerization of the product.[5][6][7][9]

G Pd(II) Pd(II) Pd-Acetylide Pd(II)-Acetylide Pd(II)->Pd-Acetylide + Terminal Alkyne - H-Base+ Terminal Alkyne Terminal Alkyne Terminal Alkyne->Pd-Acetylide Internal Alkyne Internal Alkyne Insertion Intermediate Migratory Insertion Intermediate Internal Alkyne->Insertion Intermediate 1,3-Enyne Product 1,3-Enyne Product Base Base Base->Pd(II) Pd-Acetylide->Insertion Intermediate + Internal Alkyne Protodepalladation Protodepalladation Insertion Intermediate->Protodepalladation Protodepalladation->Pd(II) + H+ Protodepalladation->1,3-Enyne Product

Figure 1: Simplified catalytic cycle for Pd-catalyzed alkyne cross-coupling.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This protocol is a representative example for the synthesis of a 1,3-enyne from a terminal and an internal alkyne.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • P,N-Ligand (e.g., a custom-designed phosphine-oxazoline ligand)

  • Terminal alkyne (1.2 equiv)

  • Internal alkyne (1.0 equiv)

  • Base (e.g., a mild organic base)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.5 mol%) and the P,N-ligand (0.55 mol%).

  • Add the anhydrous, degassed solvent, followed by the internal alkyne (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Add the base.

  • Seal the tube and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3-enyne.

EntryTerminal AlkyneInternal AlkyneYield (%)
1Phenylacetylene3-Butyn-1-ol85
21-OctynePropargyl alcohol78
3TrimethylsilylacetyleneN-Propargyl-p-toluenesulfonamide82

Table 1: Representative yields for the palladium-catalyzed cross-coupling of various alkynes.

Ruthenium-Catalyzed Enyne Metathesis: A Bond Reorganization Approach

Enyne metathesis is a powerful, atom-economical reaction that reorganizes the bonds between an alkene and an alkyne to form a 1,3-diene.[11][12] This transformation is typically catalyzed by ruthenium carbene complexes, such as the Grubbs catalysts.[11] Intermolecular enyne cross-metathesis (EYCM) is particularly useful for the synthesis of acyclic 1,3-enynes.[11]

Mechanistic Rationale

The catalytic cycle of enyne metathesis is initiated by a [2+2] cycloaddition between the ruthenium carbene and the alkene, forming a ruthenacyclobutane intermediate. A retro-[2+2] cycloaddition then generates a new ruthenium carbene and releases an olefin. This new carbene then undergoes a [2+2] cycloaddition with the alkyne to form a ruthenacyclobutene. Ring-opening of this intermediate affords a vinylcarbene, which then reacts with another molecule of the alkene to produce the 1,3-diene product and regenerate the active catalyst.[11][13]

G Ru_Carbene [Ru]=CHPh Ruthenacyclobutane Ruthenacyclobutane Ru_Carbene->Ruthenacyclobutane + Alkene Alkene Alkene Alkene->Ruthenacyclobutane Alkyne Alkyne Ruthenacyclobutene Ruthenacyclobutene Alkyne->Ruthenacyclobutene Product 1,3-Diene New_Ru_Carbene [Ru]=CHR Product->New_Ru_Carbene - [Ru]=CHR Ruthenacyclobutane->New_Ru_Carbene - Ph-CH=CHR New_Ru_Carbene->Ruthenacyclobutene + Alkyne Vinylcarbene [Ru]=C(R)-CH=CHR' Ruthenacyclobutene->Vinylcarbene Vinylcarbene->Product + Alkene

Figure 2: Simplified mechanism of Ruthenium-catalyzed enyne metathesis.
Experimental Protocol: Ruthenium-Catalyzed Enyne Cross-Metathesis

This protocol describes a general procedure for the cross-metathesis of a terminal alkyne with an alkene.

Materials:

  • Grubbs' 2nd generation catalyst

  • Terminal alkyne (1.0 equiv)

  • Alkene (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve the terminal alkyne (1.0 equiv) and the alkene (2.0-3.0 equiv) in the anhydrous, degassed solvent.

  • Add the Grubbs' 2nd generation catalyst (1-5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for the required time (typically 2-12 hours), monitoring by TLC or GC-MS.

  • Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 1,3-enyne product.

C-H Activation Strategies: The Frontier of Atom Economy

The direct functionalization of C-H bonds represents the ultimate in atom economy, as it avoids the need for pre-functionalization of starting materials altogether.[14] Recent years have seen the emergence of powerful methods for 1,3-enyne synthesis via the C-H activation of arenes or propargylic positions, often employing earth-abundant metals like iron and manganese.[1][2][3][8][14][15][16][17]

Iron-Catalyzed Propargylic C-H Functionalization

This two-step protocol involves an iron-catalyzed propargylic C-H functionalization to form a homopropargylic amine, which then undergoes a facile Cope elimination to yield the 1,3-enyne.[1][2][3][8][15] This method provides a direct route to 4-substituted or 2,4-disubstituted 1,3-enynes from simple alkyl-substituted alkynes.[1]

Experimental Protocol: Iron-Catalyzed Propargylic C-H Functionalization

Step 1: Iron-Catalyzed C-H Amination

  • In a glovebox, combine the iron precatalyst (e.g., a cyclopentadienyliron(II) dicarbonyl complex, 20 mol%), the alkyne (1.0 equiv), 1,2,2,6,6-pentamethylpiperidine (2.0 equiv), and tritylium tetrafluoroborate (2.0 equiv) in a vial.

  • Add dry solvent (e.g., toluene) and stir at 80 °C for 24 hours.

  • Cool to room temperature, filter through a short plug of silica gel, and concentrate the filtrate.

Step 2: Cope Elimination

  • Dissolve the crude homopropargylic amine from Step 1 in a suitable solvent (e.g., THF).

  • Cool the solution to 0 °C.

  • Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise and stir for 1 hour at 0 °C.

  • Quench the reaction with saturated aqueous sodium thiosulfate.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to afford the 1,3-enyne.

Manganese-Catalyzed C-H Alkenylation of Arenes

Manganese catalysis has emerged as a cost-effective and sustainable alternative for C-H activation. A highly selective Mn(I)-catalyzed alkenylation of arenes and heteroarenes with 1,3-diynes provides a direct route to 1,3-enynes.[14][16][17] This method is notable for its excellent functional group tolerance and high regio- and stereoselectivity.[17]

Experimental Protocol: Manganese-Catalyzed C-H Alkenylation

Materials:

  • MnBr(CO)₅

  • Arene/Heteroarene with a directing group (e.g., N-(2-pyridyl)indole) (1.0 equiv)

  • 1,3-Diyne (1.2 equiv)

  • Base (e.g., NaOAc)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add MnBr(CO)₅ (5-10 mol%), the arene/heteroarene (1.0 equiv), the 1,3-diyne (1.2 equiv), and the base.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture at 90 °C for 12-24 hours.

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 1,3-enyne product.

Conclusion

The development of atom-economical methods for the synthesis of 1,3-enynes is a testament to the ingenuity of modern synthetic chemistry. The transition from classical coupling reactions to direct, catalytic transformations that minimize waste and maximize efficiency is a significant step towards more sustainable chemical manufacturing. The palladium-catalyzed cross-coupling of alkynes, ruthenium-catalyzed enyne metathesis, and iron- and manganese-catalyzed C-H activation strategies highlighted in this guide offer powerful and practical tools for accessing this important class of molecules. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently apply these state-of-the-art methods to their own synthetic challenges in drug discovery and materials science.

References

  • Shrestha, R.; Lee, P.-S.; Lee, D. Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. J. Am. Chem. Soc.2021 , 143 (10), 3881–3888. [Link]

  • Shrestha, R.; Lee, P.-S.; Lee, D. Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. J. Am. Chem. Soc.2021 . [Link]

  • Dey, S.; Tcyrulnikov, S.; Varela-Alvarenga, A.; Trovitch, R. J. Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. Org. Lett.2024 , 26 (16), 3355–3360. [Link]

  • Shrestha, R.; Lee, P.-S.; Lee, D. Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. J. Am. Chem. Soc.2021 . [Link]

  • Dey, S. Alkyne analogue for the Eschenmoser methenylation: Synthesis of 1,3-enynes by iron-catalyzed propargylic C–H functionalization. American Chemical Society. 2026 . [Link]

  • Dey, S.; Tcyrulnikov, S.; Varela-Alvarenga, A.; Trovitch, R. J. Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. figshare2024 . [Link]

  • Dey, S.; Tcyrulnikov, S.; Varela-Alvarenga, A.; Trovitch, R. J. Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. Org. Lett.2024 . [Link]

  • Wang, H.; Shang, M.; Fu, Y. Highly Selective Synthesis of 1,3-Enynes, Pyrroles, and Furans by Manganese(I)-Catalyzed C–H Activation. figshare2019 . [Link]

  • Dey, S.; Tcyrulnikov, S.; Varela-Alvarenga, A.; Trovitch, R. J. Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C-H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. PubMed2024 . [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wang, H.; Shang, M.; Fu, Y. Highly Selective Synthesis of 1,3-Enynes, Pyrroles, and Furans by Manganese(I)-Catalyzed C–H Activation. ACS Catal.2019 , 9 (12), 11438–11445. [Link]

  • Shrestha, R.; Lee, P.-S.; Lee, D. Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. J. Am. Chem. Soc.2021.
  • Diver, S. T.; Giessert, A. J. Ruthenium-Catalyzed Sequential Enyne Cross-Metathesis/ATRA Reactions. Request PDF. [Link]

  • Enyne Metathesis. Organic Chemistry Portal. [Link]

  • Wang, H.; Shang, M.; Fu, Y. Highly Selective and Atom Economical Synthesis of 1,3-Enynes, Pyrroles and Furans by Manganese(I)-Catalyzed C–H Activation. Request PDF. [Link]

  • Trost, B. M.; Sorum, M. T.; Chan, C.; Harms, K.; Rühter, G. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. J. Am. Chem. Soc.1997 , 119 (4), 698–708. [Link]

  • Shrestha, R.; Lee, P.-S.; Lee, D. Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. PMC. 2021 . [Link]

  • The Sonogashira Coupling. [Link]

  • Mori, M. Synthesis of Natural Products and Related Compounds using Enyne Metathesis. University of Windsor. [Link]

  • Xie, J.; Rudolph, M.; Rominger, F.; Hashmi, A. S. K. Selective Hydroarylation of 1,3-Diynes Using a Dimeric Manganese Catalyst: Modular Synthesis of Z-Enynes. Angew. Chem. Int. Ed.2018 , 57 (42), 13913–13917. [Link]

  • Enyne Metathesis Reactions in the Synthesis of Small Ring Heterocycles. [Link]

  • Baksi, S. D.; Mistry, N.; Kapdi, A. R. Recent advances in manganese-catalysed C–H activation: scope and mechanism. CORA. [Link]

  • Ene–yne cross-metathesis with ruthenium carbene catalysts. PMC. [Link]

  • Synthesis of substituted 1,3-diynes by C-C coupling. Organic Chemistry Portal. [Link]

  • Engle, K. Alkyne Cross-Coupling Pre-Print Now Online. 2020 . [Link]

  • Enyne Metathesis. Organic Chemistry Portal. [Link]

  • 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. Books. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Synthesis. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

Sources

Application

Using (E)-3-Nonen-1-yne to build complex molecular architectures

Application Note: Leveraging (E)-3-Nonen-1-yne in the Construction of Complex Molecular Architectures Executive Summary (E)-3-Nonen-1-yne is a highly versatile, conjugated enyne building block. Its unique structural moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Leveraging (E)-3-Nonen-1-yne in the Construction of Complex Molecular Architectures

Executive Summary

(E)-3-Nonen-1-yne is a highly versatile, conjugated enyne building block. Its unique structural motif—a terminal alkyne conjugated with an internal (E)-alkene—provides dual reactive sites that can be selectively and sequentially functionalized. This application note details two advanced synthetic workflows for researchers and drug development professionals: the stereospecific construction of olfactive polyenes (e.g., galbanolene isomers) and the atom-economical, palladium-catalyzed thiocarbonylation to yield 2-(phenylthiocarbonyl)-1,3-dienes.

Mechanistic Rationale & Chemical Causality

The utility of (E)-3-Nonen-1-yne stems from its electronic asymmetry. The terminal alkyne is highly susceptible to deprotonation, oxidative addition, and carbometalation, while the existing (E)-alkene acts as a stereochemical anchor during downstream transformations.

  • Stereospecific Cross-Coupling: The synthesis of complex polyenes requires absolute control over double-bond geometry. By converting the terminal alkyne of (E)-3-Nonen-1-yne into a zinc nucleophile, palladium-catalyzed Negishi coupling can be employed[1]. This preserves the native (E)-geometry, which is critical because the human olfactory system detects different polyene stereoisomers at drastically different thresholds (as low as 0.01 ng/L in air)[2].

  • Regioselective Thiocarbonylation: Transition-metal-catalyzed carbonylation using chalcogen compounds is notoriously difficult because the strong thiophilicity of transition metals often poisons the catalyst[3]. Furthermore, attempting to thiocarbonylate enynes with internal triple bonds fails entirely[4]. However, by utilizing a Pd(OAc)₂ catalyst paired with the bidentate ligand dppp (1,3-bis(diphenylphosphino)propane), the steric environment and electron density at the palladium center are precisely modulated. This specific bite angle suppresses premature reductive elimination (which leads to decarbonylation) and forces the migratory insertion of CO, yielding α,β-unsaturated thioesters[4].

Workflow A: Stereospecific Synthesis of 1,3,5-Undecatriene (Galbanolene)

(3E,5E)- and (3Z,5E)-1,3,5-undecatriene are highly valued fragrance compounds naturally found in Ferula galbaniflua and the male-attracting essential oils of seaweeds[5]. (E)-3-Nonen-1-yne serves as the critical intermediate for their total synthesis[1].

Step-by-Step Methodology
  • Preparation of the Enyne: Synthesize (E)-3-Nonen-1-yne via the Wittig reaction of propargyltriphenylphosphonium bromide with hexanal in the presence of a strong base, ensuring purification via fractional distillation[3].

  • Lithiation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (E)-3-Nonen-1-yne (1.0 equiv) in anhydrous THF. Cool the reaction vessel to -78 °C. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the lithium acetylide.

  • Transmetalation: Introduce a solution of anhydrous ZnCl₂ (1.1 equiv) in THF to the mixture at -78 °C. Gradually warm the flask to room temperature over 1 hour to generate the alkynylzinc intermediate.

  • Cross-Coupling: To the alkynylzinc solution, add Pd(PPh₃)₄ (5 mol%) and the corresponding stereoisomeric 1-bromo-1-alkene (e.g., (E)-1-bromo-1-propene) (1.2 equiv). Heat the mixture to 50 °C for 12 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (using pentane as the eluent).

  • Validation Checkpoint: Analyze the purified product via GC-MS. Stereoretention is validated by the distinct retention times of the isomers. ¹H NMR must display characteristic trans-alkene coupling constants (J > 14 Hz) for the newly formed double bonds, confirming the absence of (Z)-isomer contamination.

PolyeneSynthesis A (E)-3-Nonen-1-yne (Starting Material) B ZnCl2 / n-BuLi Transmetalation A->B C Alkynylzinc Intermediate B->C D Pd-Catalyzed Negishi Coupling C->D + 1-bromo-1-alkene E (3E,5E)-1,3,5-Undecatriene (Galbanolene) D->E Stereoretention

Workflow for the stereospecific synthesis of olfactive polyenes from (E)-3-Nonen-1-yne.

Workflow B: Pd-Catalyzed Regioselective Thiocarbonylation

This atom-economical reaction transforms (E)-3-Nonen-1-yne into 2-(phenylthiocarbonyl)-1,3-dienes, which are versatile diene building blocks for downstream Diels-Alder cycloadditions and Michael additions[4].

Step-by-Step Methodology
  • Catalyst Activation: In a stainless-steel high-pressure autoclave equipped with a magnetic stir bar, combine Pd(OAc)₂ (3 mol%) and dppp (6 mol%) in dry THF (3.5 mL per 1 mmol of substrate). Stir for 10 minutes at room temperature to form the active palladium-phosphine complex.

  • Reagent Addition: Add (E)-3-Nonen-1-yne (1.0 equiv) and thiophenol (1.0 equiv) to the catalyst solution.

  • Pressurization: Seal the autoclave securely. Purge the reactor with carbon monoxide (CO) gas three times to remove atmospheric oxygen, then pressurize the vessel to 400 psi with CO[3].

  • Reaction: Heat the pressurized reactor to 100 °C and maintain stirring for 24 hours.

  • Workup & Isolation: Cool the reactor to room temperature and carefully vent the excess CO gas inside a certified fume hood. Filter the crude reaction mixture through a short pad of Celite to remove palladium black, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint: Purify via flash chromatography. Monitor CO consumption via reactor pressure drop during the reaction. Post-reaction, confirm regioselectivity via ¹³C NMR; the presence of the thioester carbonyl carbon (~190 ppm) and the complete absence of decarbonylated thioether byproducts validate the efficacy of the dppp ligand[4].

CatalyticCycle Pd Pd(0) / dppp Active Catalyst OxAdd Oxidative Addition (Thiophenol) Pd->OxAdd Insertion Regioselective Insertion (E)-3-Nonen-1-yne OxAdd->Insertion CO_Mig CO Migratory Insertion Insertion->CO_Mig RedElim Reductive Elimination CO_Mig->RedElim RedElim->Pd Catalyst Regeneration Product 2-(Phenylthiocarbonyl)- 1,3-diene RedElim->Product Product Release

Pd-catalyzed regioselective thiocarbonylation catalytic cycle of (E)-3-Nonen-1-yne.

Quantitative Data Presentation

The following table summarizes the key metrics and reaction parameters for the functionalization of (E)-3-Nonen-1-yne, highlighting the efficiency and selectivity of the chosen catalytic systems.

Reaction TypeCatalyst SystemKey ReagentsYield (%)Stereoselectivity / RegioselectivityPrimary Application
Negishi Cross-Coupling Pd(PPh₃)₄ (5 mol%)Alkynylzinc, 1-bromo-1-alkene78 - 85%>98% stereoretention (E,E)Fragrance polyenes[1]
Thiocarbonylation Pd(OAc)₂ (3 mol%) / dppp (6 mol%)Thiophenol, CO (400 psi)65 - 75%>95% regioselective (2-position)Diene building blocks[4]

References

  • [5] Common Fragrance and Flavor Materials: Preparation, Properties and Uses - ResearchGate. 5

  • [3] Regioselective Thiocarbonylation of Conjugated Enynes with Thiols and Carbon Monoxide Catalyzed by Palladium Complexes: An Efficient and Atom-Economical Access to 2-(Phenylthiocarbonyl)-1,3-dienes - The Journal of Organic Chemistry (ACS). 3

  • [4] Pd-Catalyzed Thiocarbonylation with Stoichiometric Carbon Monoxide: Scope and Applications - The Journal of Organic Chemistry (ACS). 4

  • [1] Coupling Reactions Between C(sp2) and C(sp) Carbon Centers - ResearchGate. 1

  • [2] Comparison of the most odor-active volatiles in different hop varieties by application of a comparative aroma extract dilution analysis - ResearchGate. 2

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield and purity in (E)-3-Nonen-1-yne synthesis

Technical Support Center: (E)-3-Nonen-1-yne Synthesis Welcome to the technical support center for the synthesis of (E)-3-Nonen-1-yne. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (E)-3-Nonen-1-yne Synthesis

Welcome to the technical support center for the synthesis of (E)-3-Nonen-1-yne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges in this specific synthesis. Our goal is to help you optimize your reaction conditions to improve both the yield and purity of your final product.

Section 1: Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of (E)-3-Nonen-1-yne, presented in a question-and-answer format to provide direct and actionable advice.

Question: My yield of (E)-3-Nonen-1-yne is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the synthesis of (E)-3-Nonen-1-yne can often be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Purity: Ensure all starting materials, especially the aldehyde and the ylide precursor, are of high purity. Impurities can lead to unwanted side reactions or inhibit catalyst activity. It's advisable to use freshly purified reagents if there's any doubt about their quality.

  • Solvent and Atmosphere: The reaction is sensitive to moisture and oxygen. Ensure that all solvents are anhydrous and properly degassed.[1] Maintaining a strict inert atmosphere (argon or nitrogen) throughout the experiment is crucial to prevent the degradation of reagents and intermediates.[2]

  • Temperature Control: Precise temperature management is critical. Deviations from the optimal temperature can either slow down the reaction, leading to incomplete conversion, or promote the formation of side products.[2]

Reaction-Specific Optimization:

If the fundamental aspects of your setup are sound, consider the following points specific to the synthesis method you are employing:

  • Wittig Reaction: This is a common method for forming the double bond in (E)-3-Nonen-1-yne.

    • Ylide Generation: Incomplete formation of the phosphonium ylide is a frequent cause of low yields. Ensure a sufficiently strong base is used and that the reaction time for ylide formation is adequate.[3] The choice of base can also influence the stereoselectivity of the reaction.[4]

    • Aldehyde Reactivity: The reactivity of the aldehyde can be a factor. If using a less reactive aldehyde, you may need to employ higher temperatures or longer reaction times.

  • Sonogashira Coupling: This method is used to couple a vinyl halide with a terminal alkyne.[5]

    • Catalyst Activity: The palladium and copper catalysts are sensitive to air and moisture.[5] Ensure they are handled under inert conditions and are from a reliable source. Catalyst poisoning by impurities in the substrates or solvent can also significantly reduce yield.

    • Base Selection: The choice of amine base is important. It not only acts as a base but can also influence the catalyst's activity.

Question: I am observing a significant amount of the (Z)-isomer in my final product. How can I improve the stereoselectivity for the (E)-isomer?

Answer: Achieving high (E)-selectivity is a common challenge. The stereochemical outcome is often dependent on the reaction mechanism and conditions.

  • For Wittig-type Reactions:

    • Stabilized vs. Unstabilized Ylides: The nature of the ylide plays a crucial role. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, while non-stabilized ylides tend to produce the (Z)-alkene.[4] To favor the (E)-isomer, you might consider modifying the ylide to be more "stabilized."

    • Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be employed to enhance the formation of the (E)-alkene. This involves the use of a second equivalent of an organolithium reagent at low temperature to form a β-oxido ylide, which then undergoes stereoselective protonation and elimination.

  • For Sonogashira Couplings: The stereochemistry of the vinyl halide starting material is generally retained in the product.[6] Therefore, starting with a pure (E)-vinyl halide is essential for obtaining the (E)-3-Nonen-1-yne product.

Question: My purification process is difficult, and I'm struggling to remove byproducts. What are the best purification strategies?

Answer: Effective purification is key to obtaining high-purity (E)-3-Nonen-1-yne. The choice of method depends on the nature of the impurities.

  • Triphenylphosphine Oxide (from Wittig Reaction): This is a common and often troublesome byproduct.

    • Crystallization: In some cases, triphenylphosphine oxide can be removed by crystallization from a suitable solvent system if the desired product is a liquid.

    • Column Chromatography: This is the most common method for removing triphenylphosphine oxide and other byproducts. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective. The polarity of the solvent system can be adjusted based on the polarity of your product and the impurities.[7]

  • Catalyst Residues (from Sonogashira Coupling):

    • Filtration: Passing the crude reaction mixture through a short plug of silica gel or celite can help remove some of the catalyst residues.

    • Aqueous Work-up: A thorough aqueous work-up can help remove some of the inorganic salts and catalyst byproducts.

  • Distillation: If the product is volatile and thermally stable, distillation under reduced pressure can be an effective purification method.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare (E)-3-Nonen-1-yne?

A1: The two most prevalent methods are the Wittig reaction and the Sonogashira coupling.

  • Wittig Reaction: This involves the reaction of an appropriate phosphonium ylide with an aldehyde. It is a powerful method for creating the carbon-carbon double bond with control over its location.[3][8]

  • Sonogashira Coupling: This is a cross-coupling reaction between a vinyl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[5][6][9]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are the most common techniques for monitoring the reaction.

  • TLC: This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.[10]

  • GC: This provides a more quantitative analysis of the reaction mixture, allowing you to determine the conversion rate and the relative amounts of different components.[11]

Q3: What are some of the key safety precautions I should take when synthesizing (E)-3-Nonen-1-yne?

A3: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Flammable Solvents: Many of the solvents used (e.g., THF, hexane) are highly flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Reactive Reagents: Strong bases like n-butyllithium are pyrophoric and react violently with water. Handle them with extreme care under an inert atmosphere.

  • Catalysts: Palladium and copper catalysts can be toxic. Avoid inhalation and skin contact.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of (E)-3-Nonen-1-yne via Wittig Reaction

This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and reagent quality.

Step 1: Preparation of the Phosphonium Ylide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add triphenylphosphine (1.1 eq.) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the appropriate alkyl halide (1.0 eq.).

  • Allow the reaction to warm to room temperature and stir for 24 hours to form the phosphonium salt.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add a strong base such as n-butyllithium (1.0 eq.) to generate the ylide. The solution will typically turn a deep red or orange color.

Step 2: Wittig Reaction

  • To the ylide solution at -78 °C, slowly add the appropriate aldehyde (1.0 eq.) dissolved in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary
ParameterWittig ReactionSonogashira Coupling
Typical Yield 60-85%70-95%
(E)/(Z) Selectivity Dependent on ylide>98% (with pure (E)-vinyl halide)
Key Reagents Phosphonium ylide, AldehydeVinyl halide, Terminal alkyne, Pd/Cu catalysts
Common Byproducts Triphenylphosphine oxideHomocoupled alkyne

Section 4: Visualizing the Workflow

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed reagent_check Check Reagent Purity & Solvent Quality start->reagent_check atmosphere_check Verify Inert Atmosphere reagent_check->atmosphere_check [ Purity OK ] temp_check Confirm Temperature Control atmosphere_check->temp_check [ Atmosphere OK ] reaction_specific Investigate Reaction-Specific Issues temp_check->reaction_specific [ Temp OK ] wittig_issues Wittig: Incomplete Ylide Formation? reaction_specific->wittig_issues sonogashira_issues Sonogashira: Catalyst Deactivation? reaction_specific->sonogashira_issues optimize Optimize Reaction Conditions wittig_issues->optimize sonogashira_issues->optimize

Caption: A decision tree for troubleshooting low yields.

References

  • Organic Chemistry Portal. (n.d.). Substituted 1,3-enyne synthesis by C-C coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

  • Journal of Astrological Big Data Ecology. (2021, August 14). An Informal Synthesis of an En-yn-en-yn-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizatioin of 3-nonen-2-one's synthetic process. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nonen-1-yne, (E)-. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • PMC. (n.d.). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Retrieved from [Link]

  • NextSDS. (n.d.). (E)-3-Nonen-1-yne — Chemical Substance Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 10.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • PMC. (2023, May 26). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Retrieved from [Link]

  • Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Google Patents. (n.d.). CN102320927A - Synthesis method of 3-butyne-1-ol.
  • University of Wisconsin-Madison. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.1.5 The Wittig Reaction. Retrieved from [Link]

  • ChemTalk. (2023, October 15). Alkyne Addition Reactions. Retrieved from [Link]

  • Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. Retrieved from [Link]

  • YouTube. (2019, December 4). Alkynes 5: Tricky Example Problems. Retrieved from [Link]

  • PMC. (n.d.). Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion. Retrieved from [Link]

  • Jaydev Chemical Industries. (n.d.). 3-NONYN-1-ol. Retrieved from [Link]

  • University of Calgary. (n.d.). Enynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Consecutive Three-Component Synthesis of Ynones by Decarbonylative Sonogashira Coupling | Request PDF. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US6296889B1 - Use of 1-nonen-3-one for aroma/flavor enhancement.
  • Journal of the American Chemical Society. (2015, April 23). Phosphine-Catalyzed Addition/Cycloaddition Domino Reactions of β′-Acetoxy Allenoate: Highly Stereoselective Access to 2-Oxabicyclo[3.3.1]nonane and Cyclopenta[a]pyrrolizine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Lumen Learning. (n.d.). 10.5. Simple addition to alkynes | Organic Chemistry 1: An open textbook. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1,3-Enynes by Column Chromatography

Welcome to the technical support center for the purification of 1,3-enynes. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1,3-enynes. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the column chromatography of these valuable synthetic intermediates. The conjugated and often sensitive nature of the 1,3-enyne moiety demands careful consideration of purification parameters to prevent yield loss, isomerization, or decomposition. This document moves beyond standard protocols to explain the chemical principles behind the troubleshooting steps, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: My 1,3-enyne appears to be decomposing or rearranging on the silica gel column. What is happening and how can I prevent it?

A1: This is the most common issue encountered when purifying 1,3-enynes. Standard silica gel is inherently acidic (pKa ≈ 4.5) due to the presence of surface silanol (Si-OH) groups. These acidic sites can act as a Brønsted or Lewis acid, catalyzing a variety of unwanted side reactions with sensitive substrates like enynes, including isomerization, hydration of the alkyne, or wholesale decomposition.[1][2] Several studies have explicitly shown that silica gel can mediate the rearrangement of related unsaturated systems.[3][4][5][6]

Core Solution: Deactivate the silica gel. This is typically done by pre-treating the silica with a basic modifier, most commonly triethylamine (Et₃N). A small percentage of Et₃N (0.5-2%) is added to the eluent system, which neutralizes the acidic silanol groups as it runs through the column, creating a more inert environment for your compound.[7][8]

Q2: I'm observing significant streaking or tailing of my product spot on the TLC plate. Will this affect my column separation?

A2: Yes, absolutely. Tailing on a TLC plate is a strong indicator that you will have poor separation, broad peaks, and reduced recovery on your column. Streaking is often caused by strong interactions between your compound and the stationary phase, which can be due to:

  • Acid-Base Interactions: If your enyne contains a basic functional group (e.g., an amine), it will interact strongly with the acidic silica gel. Conversely, acidic functional groups can also lead to tailing.[9] The solution is to add a modifier to your mobile phase:

    • For basic compounds: Add 0.5-2% triethylamine.

    • For acidic compounds: Add 0.5-2% acetic acid or formic acid.[9][10]

  • Overloading: Applying too much sample to your TLC plate can saturate the stationary phase, leading to streaks.[1][11] If you suspect this, try spotting a more dilute solution. This same principle applies to the column; overloading leads to broad bands and poor separation.[11]

Q3: What is the best stationary phase for purifying 1,3-enynes? Should I always use silica gel?

A3: While neutralized silica gel is the workhorse for most small-molecule purification, it is not the only option. The principle of "like attracts like" is a good starting point for selecting a phase based on your molecule's polarity.[12]

Stationary PhaseSurface PropertyBest For...Causality Behind the Choice
Standard Silica Gel Highly Polar, AcidicRobust, non-acid-sensitive enynes.The high polarity provides good separation for a wide range of compounds.
Neutralized Silica Gel Highly Polar, NeutralAcid-sensitive enynes prone to isomerization or decomposition.[8]The basic modifier (e.g., Et₃N) passivates acidic silanol sites, preventing catalysis.
Neutral Alumina Highly Polar, Basic/Neutral/AcidicAcid-sensitive compounds; can sometimes offer different selectivity than silica.[12]Alumina's surface chemistry is different from silica's and can prevent certain acid-catalyzed degradations. Available in different pH grades.
Amino- or Diol-Bonded Silica Medium to Low PolarityEnynes requiring alternative selectivity not achievable on plain silica.[12]The bonded functional groups alter the surface polarity and interaction mechanisms (e.g., hydrogen bonding), changing the elution order.
Q4: I have very low recovery after my column, but the TLC looked clean. Where did my product go?

A4: If decomposition on the column has been ruled out, the most likely culprit is the volatility of your 1,3-enyne.[13] Many simple enynes have low boiling points and can be lost during solvent removal, especially under high vacuum.

Troubleshooting Steps:

  • Solvent Removal: Use a rotary evaporator at a low temperature (e.g., < 30 °C) and avoid pulling a very high vacuum. It is better to leave a small amount of solvent and remove it on a high-vac line for a short period at 0 °C or room temperature.

  • Irreversible Adsorption: In rare cases, the compound may bind irreversibly to the stationary phase. A 2D TLC experiment can help diagnose this. Spot your compound, run the plate in one direction, dry it, then turn it 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If new spots appear off the diagonal, it indicates degradation on the stationary phase.[1]

Troubleshooting Guide: A Problem-Solving Workflow

This section provides a structured approach to diagnosing and solving specific purification issues.

Troubleshooting_Enyne_Purification start Problem Observed low_yield Low or No Recovery start->low_yield poor_sep Poor Separation (Co-elution) start->poor_sep bad_shape Peak Tailing or Streaking start->bad_shape cause_decomp Cause: Decomposition/ Isomerization low_yield->cause_decomp cause_volatile Cause: Product is Volatile low_yield->cause_volatile cause_solvent Cause: Incorrect Solvent System poor_sep->cause_solvent cause_overload Cause: Column Overloading poor_sep->cause_overload cause_packing Cause: Poor Column Packing poor_sep->cause_packing bad_shape->cause_overload cause_interaction Cause: Strong Acid/Base Interaction bad_shape->cause_interaction sol_neutralize Solution: 1. Use Neutralized Silica Gel. 2. Try Alumina or other phase. cause_decomp->sol_neutralize sol_rotovap Solution: 1. Rotovap at low temp (<30°C). 2. Avoid high vacuum. cause_volatile->sol_rotovap sol_rescreen Solution: 1. Re-screen solvents via TLC. 2. Use a shallower gradient. cause_solvent->sol_rescreen sol_load Solution: 1. Reduce sample load (1-5% of silica weight). 2. Use dry loading for poorly soluble samples. cause_overload->sol_load sol_repack Solution: Repack column carefully (slurry method recommended). cause_packing->sol_repack sol_modifier Solution: Add modifier to eluent: - 0.5-2% Et₃N for basic compounds. - 0.5-2% AcOH for acidic compounds. cause_interaction->sol_modifier

Caption: Troubleshooting Decision Tree for 1,3-Enyne Purification.

Key Experimental Protocols

Protocol 1: Preparation and Use of Neutralized Silica Gel

This protocol is essential for preventing the degradation of acid-sensitive compounds.[8]

Objective: To passivate the acidic sites on the silica gel stationary phase.

Methodology:

  • Solvent Preparation: Prepare your chosen eluent system (e.g., 95:5 Hexanes:Ethyl Acetate). To this mixture, add triethylamine (Et₃N) to a final concentration of 1% v/v. For example, to 1000 mL of eluent, add 10 mL of Et₃N.

  • Slurry Packing (Recommended):

    • In a beaker, add the required amount of dry silica gel.

    • Add the Et₃N-containing eluent and gently swirl to create a uniform slurry. Ensure there are no dry clumps.

    • Pour the slurry into your column in one continuous motion.

    • Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and settling of the silica bed.

    • Use a bellows or regulated air pressure to firmly pack the bed until the solvent level is just above the silica surface. Never let the column run dry.

  • Equilibration: Before loading your sample, flush the packed column with at least 2-3 column volumes of the Et₃N-containing eluent. This ensures the entire stationary phase is neutralized.

  • Sample Loading and Elution: Proceed with loading your sample and running the column using the Et₃N-containing eluent.

Protocol 2: Method Development Workflow

A systematic approach to developing a purification method from scratch is critical for success.

Method_Development_Workflow cluster_phase start Crude 1,3-Enyne Sample tlc_stability Step 1: Assess Stability Run 2D TLC on standard silica. start->tlc_stability is_stable Stable on TLC? tlc_stability->is_stable select_phase Step 2: Select Stationary Phase is_stable->select_phase Yes is_stable->select_phase No/Degradation node_stable Use Standard Silica is_stable:e->node_stable:w node_unstable Use Neutralized Silica or Alumina is_stable:e->node_unstable:w screen_solvents Step 3: Screen Mobile Phases node_tlc_screen Find eluent giving Rf ≈ 0.2-0.3 Test modifiers (Et₃N, AcOH) if streaking occurs. screen_solvents->node_tlc_screen run_column Step 4: Perform Column Chromatography node_run Pack column properly. Load <5% w/w sample. Collect fractions and monitor by TLC. run_column->node_run end Pure 1,3-Enyne node_stable->screen_solvents node_unstable->screen_solvents node_tlc_screen->run_column node_run->end

Caption: Systematic Workflow for Developing a Purification Method.

References

  • Serra-Muns, A., Guérinot, A., Reymond, S., & Cossy, J. (2010). Silica gel-mediated rearrangement of allylic acetates. Application to the synthesis of 1,3-enynes. Chemical Communications, 46(23), 4178–4180. [Link]

  • Serra-Muns, A., Guérinot, A., Reymond, S., & Cossy, J. (2010). Silica gel-mediated rearrangement of allylic acetates. Application to the synthesis of 1,3-enynes. PubMed. [Link]

  • Serra-Muns, A., Guérinot, A., Reymond, S., & Cossy, J. (2010). Silica gel-mediated rearrangement of allylic acetates. Application to the synthesis of 1,3-enynes. Chemical Communications. DOI:10.1039/C0CC00035C. [Link]

  • Johnson, R. P., & Hrovat, D. A. (2014). Stabilization, Isomerization and Rearrangement of Enyne [4 + 4]-Cycloadducts. Organic Letters, 16(16), 4228–4231. [Link]

  • Zhang, L., & Toste, F. D. (2004). Gold-Catalyzed Cycloisomerization of Siloxy Enynes to Cyclohexadienes. Journal of the American Chemical Society, 126(49), 15978–15979. [Link]

  • Pérez-Sánchez, I., & de Lera, Á. R. (2011). Platinum-Catalyzed Cycloisomerizations of a Common Enyne: A Divergent Entry to Cyclopropane Sesquiterpenoids. Chemistry – A European Journal, 17(36), 10078-10086. [Link]

  • Luzung, M. R., Markham, J. P., & Toste, F. D. (n.d.). Catalytic Isomerization of 1,5-Enynes to Bicyclo[3.1.0]hexenes. University of California, Berkeley. [Link]

  • University of York. (n.d.). Issues - Chemistry Teaching Labs. [Link]

  • Majumdar, N., & Ghorai, P. (2018). Acid-triggered cascade cyclization pathways of enynes: A rapid access to fused polycyclic products. Chemical Communications, 54(73), 10291–10294. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • BUCHI. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • LibreTexts Chemistry. (2025). 5.6: TLC Procedure. [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of Palladium-Catalyzed Enyne Coupling Reactions

Welcome to the Technical Support Center for Palladium-Catalyzed Enyne Coupling Reactions. This resource is tailored for researchers, scientists, and drug development professionals who are transitioning these powerful car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Enyne Coupling Reactions. This resource is tailored for researchers, scientists, and drug development professionals who are transitioning these powerful carbon-carbon bond-forming reactions from the bench to larger-scale production. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address the specific challenges encountered during the scale-up process. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your process development endeavors.

Troubleshooting Guide: From Milligrams to Kilograms

This section addresses common issues that arise during the scale-up of palladium-catalyzed enyne coupling reactions. Each problem is presented with potential causes and actionable solutions.

Issue 1: Reaction Stalls or Incomplete Conversion at Larger Scale

Question: My enyne coupling reaction worked perfectly on a 1-gram scale, but when I moved to a 100-gram scale, the reaction stalls at 60% conversion. What could be the issue?

Answer: This is a classic scale-up challenge that can often be traced back to several factors that are less pronounced at the smaller scale.

Potential Causes and Solutions:

  • Insufficient Mixing and Mass Transfer:

    • The "Why": Inadequate agitation in a larger reactor can lead to poor mixing of the catalyst, substrates, and base, creating localized concentration gradients. This can result in areas of the reactor where the catalyst is not effectively turning over.

    • Troubleshooting Steps:

      • Evaluate Agitator Design and Speed: Ensure the agitator is appropriate for the reactor geometry and batch volume. You may need to increase the stirring speed or switch to a different type of impeller (e.g., a pitched-blade turbine for better axial flow).

      • Monitor for Solids Suspension: If any of your reagents or the base are solids, visually confirm that they are fully suspended in the reaction mixture.

      • Consider a Baffled Reactor: Baffles help to break up vortices and improve mixing efficiency.

  • Inefficient Heat Transfer and "Hot Spots":

    • The "Why": Palladium-catalyzed coupling reactions are often exothermic.[1] On a larger scale, the surface-area-to-volume ratio decreases, making it more difficult to dissipate the heat of reaction. This can lead to localized "hot spots" where the temperature is significantly higher than the bulk, causing catalyst decomposition and side reactions.[2]

    • Troubleshooting Steps:

      • Monitor Internal Reaction Temperature: Use a temperature probe placed directly in the reaction mixture, not just monitoring the jacket temperature.

      • Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled addition of one of the coupling partners or the base to manage the exotherm.[2][3]

      • Improve Heat Removal: Ensure your reactor's cooling system is adequate for the scale and exothermicity of the reaction.

  • Oxygen Contamination:

    • The "Why": The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) species.[4] While a quick nitrogen purge might suffice for a small flask, it is often insufficient for a large reactor with a larger headspace.

    • Troubleshooting Steps:

      • Rigorous Degassing: Employ multiple vacuum/nitrogen backfill cycles to thoroughly inert the reactor.

      • Sparging: Bubble nitrogen or argon through the solvent for an extended period before adding the catalyst and reagents.

      • Maintain a Positive Nitrogen Pressure: Throughout the reaction, maintain a slight positive pressure of an inert gas to prevent air from leaking into the reactor.

Issue 2: Increased Formation of Side Products (e.g., Homocoupling, Oligomerization)

Question: On a larger scale, I'm observing a significant increase in the homocoupling of my alkyne starting material and the formation of oligomeric byproducts, which is reducing my yield of the desired enyne. How can I suppress these side reactions?

Answer: The formation of these side products is often a kinetic issue that can be exacerbated by changes in concentration, temperature, and catalyst activity during scale-up.

Potential Causes and Solutions:

  • Suboptimal Catalyst-to-Ligand Ratio:

    • The "Why": The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An incorrect ratio can lead to the formation of highly reactive, coordinatively unsaturated palladium species that can promote side reactions.

    • Troubleshooting Steps:

      • Screen Ligand-to-Palladium Ratios: At a small scale, re-screen the ligand-to-palladium ratio to find the optimal balance between reactivity and selectivity.

      • Consider a More Bulky Ligand: A bulkier ligand can sometimes disfavor the formation of intermediates that lead to homocoupling.

  • Incorrect Order of Addition:

    • The "Why": The order in which you add your reagents can significantly impact the reaction pathway. For example, adding the alkyne before the other coupling partner is fully dispersed can lead to a high local concentration of the alkyne, favoring homocoupling.

    • Troubleshooting Steps:

      • Standardize the Addition Protocol: Develop a consistent and controlled order of addition. Often, adding the catalyst last to a well-mixed solution of the substrates and base is a good practice.

      • Slow Addition of the Alkyne: Consider a slow, subsurface addition of the alkyne to maintain a low instantaneous concentration.

  • Localized High Temperatures:

    • The "Why": As mentioned previously, "hot spots" can accelerate side reactions that have a higher activation energy than the desired coupling reaction.

    • Troubleshooting Steps:

      • Improve Heat Transfer: Refer to the solutions for Issue 1 regarding heat transfer.

      • Lower Reaction Temperature: It may be necessary to run the reaction at a slightly lower temperature for a longer period to favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the scale-up of palladium-catalyzed enyne coupling reactions.

Q1: How do I choose the right solvent for scale-up?

A1: Solvent selection for scale-up involves more than just solubility. You need to consider:

  • Safety: Avoid solvents with low flash points or high toxicity.

  • Boiling Point: The boiling point should be appropriate for the desired reaction temperature and allow for efficient removal during workup.

  • Workup and Environmental Impact: Consider the ease of separation from your product and any environmental regulations regarding the solvent's use and disposal.

  • Reaction Performance: The solvent can influence catalyst stability and reactivity.[5] Sometimes, a solvent mixture can provide the optimal balance of properties.

Solvent PropertyKey Considerations for Scale-Up
Safety High flash point, low toxicity, and low peroxide-forming potential are desirable.
Boiling Point Should be high enough to allow for the desired reaction temperature but low enough for easy removal.
Workup Should allow for easy extraction of the product and have low water miscibility if an aqueous workup is required.
Cost & Availability The cost of the solvent becomes a significant factor at a larger scale.
Environmental Impact Consider the solvent's environmental, health, and safety (EHS) rating.

Q2: How much can I reduce the catalyst loading on a larger scale?

A2: Reducing catalyst loading is a major goal of process development to minimize costs and reduce palladium contamination in the final product.

  • General Trend: It is often possible to decrease the catalyst loading (in mol%) as you scale up.[6]

  • Systematic Approach:

    • Optimization at Lab Scale: First, optimize the reaction at a small scale to find the minimum catalyst loading that provides a good yield and reaction time.

    • Stepwise Reduction at Larger Scale: As you move to a larger scale, you can attempt to further reduce the catalyst loading in a stepwise manner, for example, from 1 mol% to 0.5 mol%, and then to 0.1 mol%.

    • Monitor Reaction Performance: Closely monitor the reaction kinetics and impurity profile at each step to ensure that the reduced catalyst loading does not negatively impact the process.

Q3: What are the best practices for removing residual palladium from my product?

A3: Removing palladium to meet regulatory requirements (often in the low ppm range for active pharmaceutical ingredients) is a critical step in the downstream process.[7][8]

  • Common Techniques:

    • Aqueous Washes: Washing with an aqueous solution of a chelating agent like N-acetylcysteine or sodium diethyldithiocarbamate can be effective.[8]

    • Carbon Treatment: Activated carbon can adsorb palladium, but it may also lead to product loss.[7]

    • Scavenger Resins: Silica- or polymer-based scavengers with functional groups that bind to palladium are highly effective.[9][10][11]

    • Crystallization: Crystallization of the final product is often a very effective method for removing residual palladium and other impurities.[12][13]

Q4: How important is the purity of my starting materials and reagents at scale?

A4: The purity of all inputs is critical for the robustness and reproducibility of the reaction at scale.

  • Catalyst Poisons: Impurities in starting materials or solvents can act as catalyst poisons, leading to incomplete reactions or catalyst deactivation.

  • Side Reactions: Impurities can also participate in side reactions, leading to a more complex impurity profile in the final product.

  • Regulatory Requirements: For pharmaceutical applications, the source and specifications of all raw materials must be well-documented.[14][15][16]

Experimental Protocols & Visualizations

Protocol 1: Rigorous Reactor Inerting for Large-Scale Reactions
  • Assemble the Reactor: Ensure all reactor components are clean and dry.

  • Initial Purge: Seal the reactor and purge with nitrogen for 10-15 minutes to displace the bulk of the air.

  • Vacuum/Nitrogen Cycles:

    • Apply a vacuum to the reactor until the pressure is below 100 mbar.

    • Break the vacuum with nitrogen, bringing the reactor back to a slight positive pressure.

    • Repeat this cycle at least three times.

  • Solvent Degassing: If possible, sparge the solvent with nitrogen or argon for at least 30 minutes before adding it to the reactor.

  • Maintain Inert Atmosphere: Throughout the reaction, maintain a gentle flow of nitrogen into the headspace of the reactor to ensure a positive pressure.

Diagram 1: Troubleshooting Workflow for Low Conversion

troubleshooting_workflow start Low Conversion at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Monitor Internal Temperature start->check_temp check_inert Verify Inert Atmosphere start->check_inert improve_mixing Increase Agitation / Change Impeller check_mixing->improve_mixing Poor controlled_addition Implement Controlled Reagent Addition check_temp->controlled_addition Hot Spots Detected rigorous_degassing Perform Multiple N2/Vacuum Cycles check_inert->rigorous_degassing Suspected O2 re_run Re-run Reaction improve_mixing->re_run controlled_addition->re_run rigorous_degassing->re_run

Caption: A decision tree for troubleshooting low conversion in scaled-up reactions.

Diagram 2: Catalytic Cycle and Common Deactivation Pathways

catalytic_cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition Deactivation Deactivation Pd0->Deactivation Transmetal R-Pd(II)-R'(L_n) OxAdd->Transmetal Transmetalation RedElim R-R' Transmetal->RedElim Reductive Elimination RedElim->Pd0 RX Enyne Substrate R_M Coupling Partner Pd_black Palladium Black Deactivation->Pd_black Aggregation Oxidation Oxidation Deactivation->Oxidation O2

Caption: The catalytic cycle of a palladium-catalyzed enyne coupling reaction and common deactivation pathways.

References

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.
  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry.
  • MacLachlan, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2232-2241.
  • Al-Amin, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1221-1255.
  • U.S. Food and Drug Administration. (2018). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • Caddick, S., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron, 58(38), 7575-7594.
  • (n.d.).
  • Doubleday, W. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Sopachem. (n.d.). Metal Scavenger Guide.
  • (n.d.). Impurities in Pharmaceutical Substances.
  • Steven, A. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • Al-Masri, A. A., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4617.
  • Biotage. (n.d.). Metal Scavenger User Guide.
  • BenchChem. (2025). Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis. BenchChem Technical Support.
  • Colacot, T. J., et al. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. Molecules, 25(7), 1649.
  • Onyx Scientific. (n.d.).
  • Lindsay, D. M., et al. (2013). Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. RSC Advances, 3(45), 23015-23025.
  • Biomanufacturing.org. (n.d.). Chapter 11: Downstream Processing.
  • Campos, D. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University.
  • Hartwig, J. F., & Stambuli, J. P. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 11537-11624.
  • Mazzeo, P. P., et al. (2017). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Crystal Growth & Design, 18(1), 346-353.
  • U.S. Pharmacopeia. (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS.
  • Sigma-Aldrich. (n.d.). Elemental Impurities - Certified Ref.
  • AIFA. (n.d.). Impurities in Drug Substances and Products.
  • Zharova, E. A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 47, 343-348.
  • (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg, Chemistry Department.
  • Torborg, C., & Beller, M. (2009). Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point.
  • (2022). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Torborg, C., & Beller, M. (n.d.). Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point†.
  • Analytik Jena. (n.d.). Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>.
  • BenchChem. (2025).
  • Sulzer. (n.d.).
  • (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • National Pharmaceutical Regulatory Agency (NPRA). (n.d.). APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs).
  • Steven, A. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • (n.d.). Advances In Transition Metal Catalysis For Sustainable Chemical Processes. The Review of Diabetic Studies.
  • Ideagen. (2024). Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality.
  • (2026). Successful Scale-Up of Catalytic Processes: PALLADIUM IN INDUSTRIAL CATALYSIS.
  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.
  • Miura, T., & Murakami, M. (n.d.). Cross-coupling reactions : a practical guide. Semantic Scholar.
  • Albéniz, A. C., et al. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(19), 5521-5530.
  • Della Ca', N. (2021). Palladium-Catalyzed Reactions.

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Optimization

Technical Support Center: Enyne Synthesis Byproduct Troubleshooting &amp; Characterization

Welcome to the Technical Support Center for Enyne Synthesis. The construction of conjugated 1,3-enynes—a critical structural motif in pharmaceuticals, natural products, and materials science—is most commonly achieved via...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Enyne Synthesis. The construction of conjugated 1,3-enynes—a critical structural motif in pharmaceuticals, natural products, and materials science—is most commonly achieved via the Sonogashira cross-coupling reaction. However, the delicate interplay of palladium and copper catalysis often leads to a complex matrix of byproducts.

This guide provides researchers, scientists, and drug development professionals with field-proven, self-validating workflows to identify, characterize, and eliminate these impurities, ensuring high-fidelity synthetic outputs.

Part 1: Diagnostic FAQs – Mechanistic Origins of Byproducts

Q: Why is my Sonogashira coupling yielding a dark mixture heavily enriched in a [2M-2] mass byproduct instead of the target enyne? A: You are observing the classic Glaser homocoupling byproduct. In a standard Sonogashira reaction, the copper(I) co-catalyst facilitates transmetalation by forming a highly reactive copper acetylide intermediate[1]. However, if trace oxygen is present in the reaction matrix, this copper acetylide undergoes rapid oxidative dimerization, yielding a symmetrical 1,3-diyne[2]. Causality & Solution: The oxidative addition of the palladium catalyst to the vinyl halide is often the rate-determining step in the catalytic cycle. If this step is kinetically slow (e.g., due to a sterically hindered or electron-rich halide), the kinetic competition shifts to favor Glaser homocoupling[2]. To mitigate this, rigorously degas your solvents (via freeze-pump-thaw), maintain a strict inert atmosphere, or transition to a copper-free Sonogashira protocol[3].

Q: My mass spectrometry shows the correct [M]⁺ mass for the enyne, but the NMR is highly complex and the product degrades upon isolation. What is happening? A: Your terminal alkyne or the resulting enyne is likely undergoing base-catalyzed isomerization to an allene. The Sonogashira reaction requires a basic environment (typically amines) to neutralize the hydrogen halide byproduct generated during the coupling[1]. Under prolonged heating or in the presence of strong bases, the propargylic protons can be abstracted, leading to an allene isomer[4]. Causality & Solution: Allenes are highly reactive, prone to polymerization, and exhibit complex 1D NMR spectra due to their unique geometry. To prevent this isomerization, switch to a milder, more sterically hindered base (e.g., diisopropylethylamine instead of piperidine) or lower the reaction temperature.

Part 2: Quantitative Spectroscopic Signatures

Differentiating between target enynes and common byproducts requires a multi-modal analytical approach. Use the following reference table to quickly identify the components of your crude mixture.

Compound TypeGC-MS / LC-MS Signature¹H NMR Key Shifts (ppm)¹³C NMR Key Shifts (ppm)IR Stretches (cm⁻¹)
1,3-Enyne (Target) [M]⁺5.5–6.5 (alkenyl), ~3.0 (terminal alkynyl)110–140 (sp²), 75–95 (sp)2100–2250 (C≡C)
1,3-Diyne (Glaser) [2M-2]⁺ (Homocoupling)Absence of new alkenyl protons65–85 (diyne sp carbons)2150–2250 (C≡C)
Allene (Isomer) [M]⁺ (Isomer mass)4.5–5.5 (allenyl protons)200–215 (central sp carbon)~1950 (C=C=C)

Part 3: Self-Validating Characterization Protocol

To ensure absolute trustworthiness in your structural assignments, do not rely on a single analytical method. The following step-by-step methodology is designed as a self-validating system , where the output of each step serves as an internal integrity check for the previous one.

Step 1: Reaction Quenching and Mass Balance Validation
  • Action: Quench the reaction mixture with saturated aqueous NH₄Cl to neutralize the amine base and solubilize copper salts. Extract with an organic solvent (e.g., ethyl acetate) and record the crude mass.

  • Self-Validation Check: Compare the crude mass to the theoretical yield. If the mass is >110%, it indicates incomplete solvent removal, residual amine salts, or the presence of heavy polymeric byproducts, dictating the need for aggressive chromatographic separation.

Step 2: 2D-TLC Integrity Check & Chromatographic Resolution
  • Action: Before running a bulk silica gel column, perform a 2-Dimensional Thin Layer Chromatography (2D-TLC) test. Spot the crude mixture in one corner, run the plate in one dimension, dry it completely, rotate 90 degrees, and run it again in the same solvent system.

  • Causality: Enynes and allenes are sensitive to the acidic silanol groups on standard silica gel and can degrade or isomerize during purification.

  • Self-Validation Check: If the spots do not fall on a perfect diagonal line in the 2D-TLC, your compound is decomposing on the silica. If this occurs, switch to neutral alumina or passivate your silica gel by pre-flushing the column with 1% triethylamine.

Step 3: 1D and 2D NMR Cross-Validation
  • Action: Acquire high-resolution ¹H and ¹³C NMR spectra of the isolated fractions.

  • Self-Validation Check: Calculate the integration ratio between the alkenyl protons (5.5–6.5 ppm) and the terminal alkynyl proton (~3.0 ppm). In a pure 1,3-enyne, this ratio must exactly match the theoretical proton count. If the alkynyl proton integration is artificially high relative to the alkene, you have co-eluting Glaser diyne (which lacks alkenyl protons).

  • Action: To confirm the presence of an allene byproduct, utilize HMBC (Heteronuclear Multiple Bond Correlation) 2D NMR.

  • Self-Validation Check: Observe the long-range coupling of the allenic protons to the highly deshielded central sp carbon (200–215 ppm). If this correlation is absent, the impurity is likely a regioisomer rather than an allene.

Part 4: Pathway and Workflow Visualizations

ByproductMechanisms Start Terminal Alkyne + Vinyl Halide PdCycle Pd(0)/Pd(II) Catalytic Cycle Start->PdCycle CuCycle Cu(I) Co-catalysis Start->CuCycle Enyne 1,3-Enyne (Target Product) PdCycle->Enyne Cross-Coupling Base Excess Base / Heat Enyne->Base Post-reaction Isomerization CuCycle->PdCycle Transmetalation O2 Trace O2 / Oxidation CuCycle->O2 Side Reaction Glaser 1,3-Diyne (Glaser Byproduct) O2->Glaser Allene Allene Isomer Byproduct Base->Allene

Caption: Mechanistic divergence in enyne synthesis leading to Glaser diynes and allene isomers.

AnalyticalWorkflow Crude Crude Reaction Mixture GCMS GC-MS / LC-MS Profiling Check [M]+ vs [2M-2]+ Crude->GCMS TLC 2D-TLC Validation Check for Silica Degradation GCMS->TLC Purify Column Chromatography Isolate Fractions TLC->Purify NMR1D 1D NMR (1H, 13C) Check Integration & Shifts Purify->NMR1D NMR2D 2D NMR (HSQC, HMBC) Validate Connectivity NMR1D->NMR2D If ambiguous signals Confirm Verified Structural Assignment NMR1D->Confirm If pure enyne NMR2D->Confirm

Caption: Self-validating analytical workflow for the isolation and characterization of enynes.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹H and ¹³C NMR Spectral Analysis of (E)-3-Nonen-1-yne

Executive Summary & Context (E)-3-Nonen-1-yne (PubChem CID 5367313[1]) is a critical conjugated enyne intermediate utilized extensively in the synthesis of highly valued perfumery and flavor compounds, such as the male-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

(E)-3-Nonen-1-yne (PubChem CID 5367313[1]) is a critical conjugated enyne intermediate utilized extensively in the synthesis of highly valued perfumery and flavor compounds, such as the male-attracting seaweed pheromone (3E,5E)-1,3,5-undecatriene[2].

Characterizing this molecule requires precise resolution of three distinct structural motifs: a terminal alkyne, a trans-alkene, and a flexible aliphatic chain. As a Senior Application Scientist, I have structured this guide to objectively compare the analytical performance of High-Field NMR (600 MHz) , Benchtop NMR (60 MHz) , and In-Silico Prediction for the structural elucidation of this compound.

Platform Performance Comparison

When selecting an analytical platform for enyne characterization, researchers must balance resolution, sensitivity, and operational overhead. Table 1 outlines the objective performance metrics of the three primary alternatives.

Table 1: Performance Comparison of NMR Analytical Platforms

FeatureHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)In-Silico Prediction (Mnova/ChemDraw)
Resolution ( Δν/J ) Excellent: Yields first-order spectra; clear multiplet splitting.Moderate: Prone to second-order roofing and signal overlap.Perfect: Idealized, theoretical first-order spectra.
Sensitivity (LOD) < 1 µg (with CryoProbe)~1–5 mgN/A
Footprint & Cost High capital; requires LHe/LN₂ cryogens and dedicated facilities.Low capital; cryogen-free, fits in standard fume hoods.Software license only.
Primary Use Case De novo structural elucidation and complex mixture analysis.Routine QC, reaction monitoring, and chemometric analysis[3].Hypothesis generation and peak assignment validation.

Spectral Data & Mechanistic Causality

Understanding why a spectrometer behaves a certain way is more important than simply reading the output. The core mechanistic difference between 600 MHz and 60 MHz systems lies in the Larmor frequency and its effect on the Δν/J ratio (the difference in chemical shift in Hz divided by the coupling constant in Hz).

At lower magnetic fields, the fixed J -coupling width (in Hz) occupies a significantly larger ppm range, leading to severe signal overlap and complex spin-system distortions[4].

Table 2: ¹H NMR Spectral Data of (E)-3-Nonen-1-yne (CDCl₃, 298 K)

PositionPredicted Shift ( δ , ppm)Multiplicity J -Coupling (Hz)600 MHz Observation60 MHz Observation
H1 (Alkyne) 2.80d2.3Clear doubletBroad singlet/doublet
H5 (Allylic CH₂) 2.10q7.0Clean quartetOverlaps with impurities
H3 (Alkene) 5.45dd15.8, 2.3Distinct ddAB-system roofing
H4 (Alkene) 6.20dt15.8, 7.0Distinct dtAB-system roofing
H6–H8 (Aliphatic) 1.25 – 1.45m-Resolved multipletsBroad, unresolved blob
H9 (Methyl) 0.88t7.0Sharp tripletTriplet
The Causality of "Roofing" in the Alkene Region

The trans-alkene protons (H3 and H4) have a large coupling constant of J≈15.8 Hz. Their chemical shift difference is Δδ≈0.75 ppm.

  • At 600 MHz: 0.75 ppm equals 450 Hz. The ratio Δν/J=450/15.8≈28.5 . Because this ratio is ≫10 , the system behaves as a pure AX spin system . The doublets are perfectly symmetrical.

  • At 60 MHz: 0.75 ppm equals 45 Hz. The ratio Δν/J=45/15.8≈2.8 . Because this ratio is small, the system behaves as an AB spin system . The inner peaks of the doublets increase in intensity while the outer peaks diminish (the "roofing" effect), making integration and assignment difficult[4].

Table 3: ¹³C NMR Spectral Data (CDCl₃, 298 K)

Carbon PositionPredicted Shift ( δ , ppm)Assignment TypeStructural Rationale
C4 (Alkene) 146.0=CH– β to alkyne (Deshielded by polarization)
C3 (Alkene) 108.5=CH– α to alkyne (Shielded)
C2 (Alkyne) 82.5–C Internal sp carbon
C1 (Alkyne) 75.0HC Terminal sp carbon
C5 (Allylic) 33.0–CH₂–Adjacent to pi-system
C6–C8 (Aliphatic) 22.4 – 31.2–CH₂–Alkyl chain backbone
C9 (Methyl) 14.0–CH₃Terminal methyl group

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, an analytical protocol must be a self-validating system. Every step below includes an internal check to guarantee data integrity.

Step 1: Sample Preparation & Internal Referencing
  • Dissolve 20 mg of highly pure (E)-3-Nonen-1-yne in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS).

  • Transfer to a high-quality 5 mm NMR tube.

  • Validation Rationale: CDCl₃ provides a deuterium lock signal to correct for magnetic field drift. TMS acts as an absolute zero reference ( δ 0.00 ppm), validating the chemical shift axis independently of hardware fluctuations.

Step 2: Shimming and Homogeneity Check
  • Lock onto the CDCl₃ deuterium signal.

  • Perform automated gradient shimming (e.g., TopShim).

  • Acquire a quick 1-scan ¹H spectrum and measure the full-width at half-maximum (FWHM) of the residual CHCl₃ peak ( δ 7.26 ppm).

  • Validation Rationale: If the FWHM is >1.0 Hz, the magnetic field is inhomogeneous, which will artificially broaden the fine 2.3 Hz alkyne doublet. Do not proceed until FWHM <1.0 Hz.

Step 3: T₁ Relaxation Calibration & Acquisition
  • Run an inversion recovery sequence ( 180∘−τ−90∘ ) to estimate the longitudinal relaxation time ( T1​ ) of the terminal alkyne proton (usually the slowest to relax).

  • Set the relaxation delay (D1) to ≥5×T1​ (typically 5 seconds).

  • Acquire the ¹H spectrum (SW = 12 ppm, TD = 64k, NS = 16 for 600 MHz; NS = 64 for 60 MHz).

  • Validation Rationale: A D1 delay of 5×T1​ ensures >99% magnetization recovery, guaranteeing that the peak integrations are strictly quantitative and accurately reflect the molecular proton ratio (1:1:1:1:2:2:2:2:3).

Step 4: Data Processing
  • Apply zero-filling to 128k points.

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.

Workflow Visualization

The following diagram illustrates the logical workflow and causality behind selecting the appropriate NMR platform based on the required analytical depth.

G A Sample Preparation (E)-3-Nonen-1-yne + CDCl3 + TMS B Platform Selection A->B C 60 MHz Benchtop NMR Routine QC B->C High Conc. / Fast D 600 MHz High-Field NMR De Novo Elucidation B->D Low Conc. / Complex E Observe: AB Spin System Second-Order Roofing C->E F Observe: AX Spin System First-Order Multiplets D->F G Data Validation & Integration Self-Consistent Proof E->G F->G

Decision matrix and workflow for NMR platform selection in enyne analysis.

References

  • [4] Title: High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments. Source: oxinst.com. URL:

  • [3] Title: Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin - ResearchGate. Source: researchgate.net. URL:

  • [1] Title: 3-Nonen-1-yne, (E)- | C9H14 - PubChem - NIH. Source: nih.gov. URL:

  • [2] Title: Flavors and Fragrances, 2. Aliphatic Compounds - ResearchGate. Source: researchgate.net. URL:

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Enynes

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, and understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, and understanding the intricate fragmentation patterns of specific compound classes is key to unlocking a wealth of structural information. This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of enynes, a fascinating class of molecules containing both carbon-carbon double (alkene) and triple (alkyne) bonds. We will delve into the mechanistic nuances of their fragmentation under various ionization techniques, supported by experimental data and protocols, to empower you with the expertise to confidently analyze these compounds.

Introduction to Enyne Mass Spectrometry: The Interplay of Unsaturation

Enynes present a unique challenge and opportunity in mass spectrometry. The interplay between the π-systems of the double and triple bonds dictates their ionization behavior and subsequent fragmentation pathways. The location of the initial charge and radical site, largely influenced by the ionization method, will determine the dominant fragmentation routes. This guide will primarily focus on Electron Ionization (EI), a "hard" ionization technique that provides rich fragmentation for structural elucidation, and briefly touch upon "soft" ionization methods like Electrospray Ionization (ESI) for comparison.

Under electron impact, the initial ionization event typically involves the removal of an electron from the highest occupied molecular orbital (HOMO). In enynes, the π-electrons of the double and triple bonds are the most likely candidates for ionization.[1] The relative ionization energies of the alkene and alkyne moieties, as well as the overall molecular structure, will influence the initial localization of the radical cation.

Electron Ionization (EI) Mass Spectrometry: Unraveling the Enyne Skeleton

Electron Ionization (EI) is a highly energetic process that leads to extensive and reproducible fragmentation, creating a unique "fingerprint" for a given molecule.[2] For enynes, the resulting mass spectrum is a treasure trove of structural information, revealing key aspects of the carbon skeleton and the positions of the double and triple bonds.

General Fragmentation Pathways of Enynes

The fragmentation of enyne radical cations is governed by the drive to form stable neutral molecules and fragment ions. Several key fragmentation pathways are commonly observed:

  • Allylic and Propargylic Cleavage: The bonds allylic to the double bond and propargylic to the triple bond are weakened in the molecular ion and are prone to cleavage. This is a highly favorable process as it leads to the formation of resonance-stabilized carbocations. For instance, the cleavage of an ethyl group from 1-pentene results in the formation of a stable allyl cation (m/z 41).[3] Similarly, cleavage at the propargylic position in alkynes is a dominant fragmentation pathway. In enynes, the competition between allylic and propargylic cleavage provides valuable information about the relative positions of the unsaturation.

  • Loss of Small Neutral Molecules: The expulsion of small, stable neutral molecules such as H₂, acetylene (C₂H₂), or ethylene (C₂H₄) is a common feature in the mass spectra of hydrocarbons. For enynes, the loss of acetylene is particularly significant and can be a diagnostic indicator of the enyne functionality.

  • Rearrangement Reactions: Molecular ions of enynes can undergo complex rearrangements prior to fragmentation, leading to the formation of unexpected fragment ions. These rearrangements are often driven by the formation of more stable cyclic or aromatic structures. For example, linear C6H6 isomers, such as 1,3-hexadiene-5-yne, can rearrange to form a benzene-like radical cation, which then fragments in a manner characteristic of aromatic compounds.[4]

  • Retro-Diels-Alder (RDA) Reaction: For cyclic enynes or enynes that can form a six-membered ring intermediate upon ionization, the Retro-Diels-Alder reaction can be a significant fragmentation pathway. This pericyclic reaction results in the cleavage of the ring into a diene and a dienophile, providing valuable information about the cyclic structure.[5][6]

Fragmentation of Conjugated vs. Non-Conjugated Enynes

The degree of conjugation between the double and triple bonds has a profound impact on the fragmentation pattern.

Conjugated Enynes:

In conjugated enynes, the π-systems of the alkene and alkyne are coupled, leading to a more delocalized initial charge and a more stable molecular ion. This increased stability often results in a more abundant molecular ion peak compared to their non-conjugated counterparts.

A classic example is vinylacetylene (1-buten-3-yne) , the simplest conjugated enyne. Its mass spectrum shows a prominent molecular ion peak at m/z 52.[7] Key fragments arise from the loss of a hydrogen atom to form the stable C₄H₃⁺ ion (m/z 51) and the loss of acetylene to form the C₂H₂⁺ radical cation (m/z 26).[8]

Non-Conjugated Enynes:

In non-conjugated enynes, the double and triple bonds are isolated from each other. The initial ionization is more likely to be localized at either the alkene or alkyne moiety, leading to fragmentation patterns that are more characteristic of the individual functional groups. Cleavage of the bond between the alkene and alkyne groups is often a dominant pathway.

Comparative Fragmentation Data of Enyne Isomers

The mass spectra of isomers are often distinct, allowing for their differentiation. Let's consider the linear C6H6 isomers as an example. While benzene is the most stable isomer and shows a very intense molecular ion peak at m/z 78 and a characteristic loss of a hydrogen atom to form the phenyl cation at m/z 77, its linear enyne isomers exhibit different fragmentation behaviors.[9]

IsomerKey Fragmentation PathwaysCharacteristic Fragment Ions (m/z)
Benzene Loss of H•78 (M⁺•), 77
1,3-Hexadiene-5-yne Rearrangement to benzene-like structures, loss of H•, C₂H₂78 (M⁺•), 77, 52
1,5-Hexadiyne-3-ene Propargylic cleavage, loss of H•, C₂H₂78 (M⁺•), 77, 52

Table 1: Comparison of key fragmentation patterns of selected C6H6 isomers under Electron Ionization.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adduct ions with minimal fragmentation.[10] For enynes, which are generally non-polar, direct ESI analysis can be challenging. Derivatization to introduce a chargeable group is often necessary.

When fragmentation is induced in an ESI source (e.g., through in-source collision-induced dissociation) or in a tandem mass spectrometer (MS/MS), the fragmentation of the even-electron ions ([M+H]⁺) proceeds through different mechanisms than the radical cations formed in EI. The fragmentation is often directed by the site of protonation and involves the loss of stable neutral molecules. While providing valuable information, the resulting spectra are typically less complex than EI spectra.

Experimental Protocols

GC-MS Analysis of Volatile Enynes (EI)

This protocol outlines a general procedure for the analysis of a volatile enyne sample using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization source.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Dissolve the enyne sample in a volatile, inert solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1-10 ppm.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 35-400

    • Scan Rate: 2 scans/sec

Data Analysis:

  • Identify the peak corresponding to the enyne in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the identified peak.

  • Identify the molecular ion peak (M⁺•).

  • Analyze the fragmentation pattern, identifying characteristic losses and fragment ions.

  • Compare the obtained spectrum with a library of mass spectra (e.g., NIST) for confirmation, if available.

Caption: GC-MS Experimental Workflow for Enyne Analysis.

Mechanistic Insights into Enyne Fragmentation

To illustrate the principles discussed, let's examine a plausible fragmentation mechanism for a simple conjugated enyne, 1,3-hexadiene-5-yne, under EI.

Caption: Proposed Fragmentation of 1,3-Hexadiene-5-yne.

The molecular ion at m/z 78 can undergo a loss of a hydrogen radical to form the stable [C₆H₅]⁺ ion at m/z 77. Alternatively, it can undergo rearrangement and lose a neutral acetylene molecule to produce the [C₄H₄]⁺• radical cation at m/z 52. The propensity for rearrangement to a more stable cyclic structure before fragmentation is a key feature for many linear enynes.[4]

Conclusion: A Powerful Tool for Structural Elucidation

The mass spectrometry fragmentation patterns of enynes provide a rich source of information for their structural characterization. Electron Ionization, with its extensive and reproducible fragmentation, is a particularly powerful tool for this purpose. By carefully analyzing the molecular ion, characteristic neutral losses, and the relative abundances of fragment ions resulting from pathways such as allylic/propargylic cleavage and rearrangements, researchers can confidently identify and differentiate enyne isomers. While soft ionization techniques like ESI offer complementary information, particularly for less volatile or derivatized enynes, the detailed structural insights gained from EI-MS remain invaluable. This guide provides a foundational understanding to aid in the interpretation of enyne mass spectra, empowering scientists in their pursuit of molecular discovery and development.

References

  • Filo. (2025, December 6). Describe the retro Diels-Alder and Mac Laffetry fragmentation patterns wi... [Link]

  • ResearchGate. (2026, February 7). Alkene and Enyne Metathesis Reactions on Allylic and Propargylic Amines. [Link]

  • ResearchGate. (2024, July 2). The isomer distribution of C6H6 products from the propargyl radical gas-phase recombination investigated by threshold-photoelectron spectroscopy. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2026, March 1). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. [Link]

  • AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry. [Link]

  • Taylor & Francis Online. (2021, May 19). Vinylacetylene synthesis with a low power submerged carbon arc in n-hexane. [Link]

  • ResearchGate. (n.d.). Photoelectron spectra for m/z 52 (experimental), vinylacetylene[11] ,.... [Link]

  • Fluorine Notes. (n.d.). DECAY SEQUENCES - ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,. [Link]

  • ResearchGate. (2005, March). Retro‐Diels‐Alder reaction in mass spectrometry. [Link]

  • YouTube. (2019, April 18). Mass Spectrometry 06 (Retro Diels Alder Fragmentation). [Link]

  • SpectraBase. (n.d.). Prenyl vinyl acetylene - Optional[MS (GC)] - Spectrum. [Link]

  • ACS Publications. (2024, April 11). Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. [Link]

  • ACS Publications. (2023, August 8). Construction of Conjugated 1,3-Enynes via Pd-Catalyzed Cascade Alkynylation of Aryl Phenol-Tethered Alkynes with Alkynyl Bromides. [Link]

  • ACS Publications. (2000, July 20). A Theoretical Analysis of the Reaction between Vinyl and Acetylene: Quantum Chemistry and Solution of the Master Equation. [Link]

  • ACS Publications. (2024, February 8). Reactivity of Enyne-Allenes Generated via an Alder-Ene Reaction. [Link]

  • LCGC International. (2026, April 3). Introduction to Electron Impact Ionization for GC–MS. [Link]

  • (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • (n.d.). THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ACS Publications. (2017, May 18). Ag-Catalyzed Oxidative Cyclization Reaction of 1,6-Enynes and Sodium Sulfinate: Access to Sulfonylated Benzofurans. [Link]

  • Harvard University. (2005, May 9). Fourier transform microwave spectroscopy of vinyldiacetylene, vinyltriacetylene, and vinylcyanodiacetylene. [Link]

  • PubMed. (1990, November 28). Gas chromatography-mass spectrometry of conjugated dienes by derivatization with 4-methyl-1,2,4-triazoline-3,5-dione. [Link]

  • ResearchGate. (n.d.). Methods for the Cleavage of Allylic and Propargylic C–N Bonds in Amines and Amides – Selected Alternative Applications of the 1,3‐Hydrogen Shift. [Link]

  • Scribd. (n.d.). Overview of Electron Impact Ionization. [Link]

  • RSC Publishing. (n.d.). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. [Link]

  • ScienceDirect. (n.d.). Electron impact and chemical ionization mass spectrometry of some butyrophenones. [Link]

  • ResearchGate. (n.d.). Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: Access to conjugated enynes via metal carbene migratory insertion. [Link]

  • Jimdo. (2020, September 29). Rearrangements Retro-Diels-Alder reaction. [Link]

  • Shimadzu. (n.d.). GC/MSによる陰イオン分析. [Link]

  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

  • ResearchGate. (n.d.). Mass chromatograms of (a) n-alkanes (d, m/z 85) and (b) n-alkenes (s,.... [Link]

  • Chemistry Stack Exchange. (2021, November 1). mass spectrometry - α-cleavage of 1-pentene in EI-MS. [Link]

  • BrJAC. (2017, July 25). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. [Link]

  • ResearchGate. (n.d.). Aldehyde and ketone compounds from marine hydrocoral identified by gas chromatography-mass spectrometry. [Link]

Sources

Validation

A Researcher's Guide to Assigning Enyne Stereochemistry with NOESY NMR

For researchers in synthetic chemistry and drug development, the unambiguous assignment of stereochemistry is a critical step in characterizing novel molecules. Enynes, compounds containing both a double (alkene) and a t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in synthetic chemistry and drug development, the unambiguous assignment of stereochemistry is a critical step in characterizing novel molecules. Enynes, compounds containing both a double (alkene) and a triple (alkyne) bond, present a common challenge in determining the geometry around the double bond—that is, distinguishing between E and Z isomers. While various analytical techniques can provide stereochemical information, Nuclear Overhauser Effect Spectroscopy (NOESY) NMR stands out as a powerful, non-destructive method for elucidating these spatial relationships in solution.[1][2][3]

This guide provides an in-depth comparison of NOESY NMR with other common techniques for assigning enyne stereochemistry. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

The Challenge of Enyne Stereochemistry

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. In enynes, the relative orientation of substituents around the double bond can significantly impact reactivity, molecular packing, and interaction with biological targets. Therefore, a reliable method for assigning E/Z isomerism is paramount.

The Power of "Through-Space" Correlations: NOESY NMR

At its core, the Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space, typically within 5 Angstroms.[4][5] This "through-space" interaction is distinct from the "through-bond" J-coupling observed in other NMR experiments like COSY.[4][6] The NOESY experiment, a 2D NMR technique, maps these spatial proximities, providing a powerful tool for determining stereochemistry.[1][7]

For an enyne, the key to assigning stereochemistry lies in identifying NOE correlations between a proton on the double bond and protons on an adjacent substituent. In the Z-isomer, these protons are on the same side of the double bond and thus in close spatial proximity, leading to a detectable NOE cross-peak in the NOESY spectrum. Conversely, in the E-isomer, these protons are on opposite sides, at a greater distance, resulting in a very weak or absent NOE signal.

Visualizing NOE in E/Z Enynes

The following diagram illustrates the fundamental principle of using NOESY to differentiate between E and Z enyne isomers.

Caption: NOE correlation in E/Z enyne isomers.

Comparing Methods for Stereochemical Assignment

While NOESY is a powerful tool, it's essential to understand its place among other analytical techniques.

Method Principle Advantages Disadvantages Sample Requirements
NOESY NMR Through-space dipolar couplingNon-destructive, provides data on solution-state conformation, applicable to a wide range of molecules.[1]Can be less sensitive for small molecules, requires careful optimization of mixing time, potential for spin diffusion in larger molecules.[8][9]Milligram quantities, soluble sample.[4]
ROESY NMR NOE in the rotating frameEffective for medium-sized molecules where NOE can be zero, less prone to spin diffusion artifacts.[8][10]Lower signal-to-noise than NOESY, can have artifacts from J-coupling (TOCSY).[4][11]Milligram quantities, soluble sample.
J-Coupling Analysis Through-bond scalar couplingProvides definitive information for vicinal protons on a double bond (trans coupling is typically larger than cis).[12]Requires both coupled protons to be present and their signals resolved, not directly applicable if one substituent is not a proton.Soluble sample with well-resolved signals.
X-ray Crystallography Diffraction of X-rays by a crystal latticeProvides definitive, unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state, which may differ from solution.[13]High-quality single crystal.

Experimental Protocol: A Self-Validating NOESY Workflow

The following protocol is designed to provide reliable NOESY data for small to medium-sized enynes. The causality behind each step is explained to ensure a robust experimental design.

Caption: A self-validating workflow for NOESY-based stereochemical assignment.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve several milligrams of the purified enyne in a suitable deuterated solvent.[4] Filter the sample to remove any particulate matter.[9] For small molecules, it is highly recommended to degas the sample using the freeze-pump-thaw method to remove dissolved oxygen, which can quench the NOE.[8]

    • Causality: High sample purity and concentration are crucial for good signal-to-noise.[9] Dissolved paramagnetic oxygen can significantly shorten relaxation times and reduce or eliminate the NOE.[8]

  • Initial 1D ¹H NMR:

    • Action: Acquire a standard 1D proton NMR spectrum.

    • Causality: This is essential to confirm the identity and purity of the sample and to determine the chemical shifts of the protons of interest. This spectrum also serves as a reference for setting up the 2D experiment.

  • 2D NOESY Experiment Setup:

    • Action: Set up a standard 2D NOESY experiment. A key parameter to optimize is the mixing time (d8). For small molecules (MW < 600), a mixing time of 0.5 - 1.0 seconds is a good starting point.[8][14]

    • Causality: The mixing time is the period during which NOE polarization transfer occurs. If the mixing time is too short, the NOE will not have sufficient time to build up, resulting in weak or no cross-peaks. If it is too long, spin diffusion (a relay NOE effect) can occur, leading to ambiguous correlations.[8][15]

  • Data Acquisition and Processing:

    • Action: Acquire the 2D NOESY data, ensuring a sufficient number of scans for adequate signal-to-noise.[9] Process the data using appropriate window functions and phasing.

    • Causality: NOE signals are inherently weak, often only a small percentage of the diagonal peak intensity.[14] Therefore, sufficient signal averaging is necessary to observe these correlations clearly.

  • Spectral Analysis:

    • Action: In the processed 2D NOESY spectrum, identify the diagonal peaks corresponding to the vinylic proton and the protons of the adjacent substituent. Look for a cross-peak between these two signals.

    • Causality: A cross-peak indicates that the two protons are spatially close (typically < 5 Å).[4][8] For small molecules, NOESY cross-peaks have the opposite phase to the diagonal peaks.[4][8]

Interpreting the Data: A Case for Self-Validation

The presence of a clear cross-peak between the vinylic proton and a proton on the adjacent substituent is strong evidence for the Z-isomer. The absence of this cross-peak, particularly when other expected NOEs are present, supports the assignment of the E-isomer. To ensure the trustworthiness of the assignment, consider the following:

  • Internal Controls: Look for other expected NOE correlations within the molecule that are independent of the E/Z stereochemistry. For example, NOEs between adjacent protons on an aromatic ring or between geminal protons. The presence of these signals confirms that the experimental conditions were suitable for observing NOEs.

  • ROESY as a Complement: If the NOESY experiment yields ambiguous or null results, particularly for molecules with molecular weights around 1000-2000 g/mol , a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment should be performed.[8][16] The ROE is always positive, regardless of molecular size, making it a reliable alternative when the NOE is close to zero.[5][8][10]

Conclusion

NOESY NMR is an indispensable tool for the stereochemical assignment of enynes, providing clear, "through-space" information that is often unattainable with other methods. By understanding the principles of the NOE, employing a robust and self-validating experimental workflow, and considering complementary techniques like ROESY and J-coupling analysis, researchers can confidently and accurately determine the stereochemistry of these important molecules. This level of structural detail is fundamental to advancing research in synthetic chemistry and drug development.

References

  • Indiana University NMR Facility. (2010). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). [Link]

  • Wikipedia. (2023). Nuclear Overhauser effect. [Link]

  • Indiana University NMR Facility. (2010). 1D Selective NOESY / ROESY for Small Molecules (VnmrJ ChemPack). [Link]

  • University of California, San Diego. (2018). NOESY and ROESY. [Link]

  • Stélio, T. L., et al. (2023). Advances in the exact nuclear Overhauser effect 2018-2022. Magnetic Resonance, 4(1), 1-17. [Link]

  • JoVE. (2024). Video: Nuclear Overhauser Enhancement (NOE). [Link]

  • University of Wisconsin-Madison. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]

  • MRI Questions. (2016). 8.2 The Nuclear Overhauser Effect. [Link]

  • Sahoo, A. K., & Ramapanicker, R. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry, 85(20), 13088-13093. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Reddit. (2018). E/Z isomer identification help. [Link]

  • Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. [Link]

  • Weizmann Institute of Science. (n.d.). V J-Coupling. [Link]

  • University of Connecticut Health Center. (n.d.). Noesy Assign Study Tutorial. [Link]

  • University of California, San Diego SSPPS NMR Facility. (2015). NOESY and ROESY. [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2015). A very easy and quick NOESY to probe stereo chemistry. [Link]

  • Reddit. (2025). How to elucidate structures using NMR. [Link]

  • University of Ottawa NMR Facility Blog. (2008). NOESY vs ROESY for Large Molecules. [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). [Link]

  • Lee, D. (2006). Search for Solutions to the Reactivity and Selectivity Problems in Enyne Metathesis. Accounts of Chemical Research, 39(8), 599-609. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Al-Hadedi, A. A. M., & El-Faham, A. (2022). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC advances, 12(43), 27953-27981. [Link]

  • MRI Questions. (n.d.). Analyzing and Interpreting NMR Spin-Spin Coupling Constants Using Molecular Orbital Calculations. [Link]

  • Oregon State University. (n.d.). Analyzing Coupling Constants. [Link]

  • Al-Hadedi, A. A. M., & El-Faham, A. (2022). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC advances, 12(43), 27953-27981. [Link]

  • Schmidt, Y., & Morken, J. P. (2012). Construction of 1,5-Enynes by Stereospecific Pd-Catalyzed Allyl–Propargyl Cross-Couplings. Journal of the American Chemical Society, 134(22), 9369-9372. [Link]

  • Reddit. (2018). What is the difference between NOESY and ROESY for NMR?. [Link]

  • Parker Jr, W. O. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. Authorea Preprints. [Link]

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Comparative

The Duality of Reactivity: A Comparative Guide to Conjugated and Non-Conjugated Enynes

In the intricate world of organic synthesis, the strategic placement of functional groups can profoundly dictate the reactivity and synthetic utility of a molecule. Among the vast array of building blocks available to ch...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of organic synthesis, the strategic placement of functional groups can profoundly dictate the reactivity and synthetic utility of a molecule. Among the vast array of building blocks available to chemists, enynes—hydrocarbons containing both a double (alkene) and a triple (alkyne) bond—stand out for their versatility. However, not all enynes are created equal. The seemingly subtle difference of a single bond's placement, separating the two unsaturated systems, bifurcates this class of molecules into two distinct families: conjugated and non-conjugated enynes. This guide delves into the fundamental principles governing their disparate reactivities, supported by experimental data and mechanistic insights, to provide researchers, scientists, and drug development professionals with a comprehensive understanding for strategic synthetic design.

The Core Distinction: Electronic and Structural Differences

The fundamental difference between these two classes of enynes lies in the arrangement of their π-systems.

  • Conjugated Enynes (1,3-Enynes): In these systems, the alkene and alkyne moieties are separated by a single bond. This arrangement allows for the overlap of p-orbitals across the entire four-carbon framework, leading to a delocalized π-electron system. This conjugation results in a thermodynamically more stable molecule compared to its non-conjugated isomer due to resonance stabilization.[1] This delocalization influences the molecule's frontier molecular orbitals (HOMO and LUMO), making it behave as a single, unified functional group.[2]

  • Non-Conjugated Enynes (1,n-Enynes, where n > 3): Here, the alkene and alkyne are separated by two or more single bonds (e.g., 1,5-enynes, 1,6-enynes). The π-systems of the double and triple bonds are electronically isolated from each other. Consequently, they behave as two independent functional groups within the same molecule. While thermodynamically less stable than their conjugated counterparts, their spatial proximity enables unique intramolecular cyclization pathways not accessible to conjugated systems.[3]

The following diagram illustrates the difference in π-orbital arrangement.

G cluster_0 Conjugated Enyne (1,3-Enyne) cluster_1 Non-Conjugated Enyne (1,6-Enyne) C1 C C2 C C1->C2 p1 p C3 C C2->C3 p2 p C4 C C3->C4 p3 p p4 p p1->p2 p2->p3 p3->p4 caption0 Delocalized π-system across all four carbons. NC1 C NC2 C NC1->NC2 np1 p NC3 C NC2->NC3 np2 p NC4 C NC3->NC4 NC5 C NC4->NC5 NC6 C NC5->NC6 np5 p np6 p caption1 Isolated and independent π-systems.

Figure 1. Orbital overlap in conjugated vs. non-conjugated enynes.

Comparative Reactivity in Key Chemical Transformations

This fundamental electronic difference manifests in starkly contrasting reactivity profiles across a range of important organic reactions.

A. Cycloaddition Reactions

Conjugated Enynes: The delocalized π-system of conjugated enynes allows them to act as the four-electron component in [4+2] cycloadditions, such as the Diels-Alder reaction.[4] In these reactions, the enyne unit behaves like a substituted diene. This reactivity is particularly useful for the rapid construction of complex polycyclic aromatic compounds.[5][6]

Non-Conjugated Enynes: These substrates are generally incapable of acting as the diene component in a standard Diels-Alder reaction. Their reactivity in cycloadditions is typically limited to the independent participation of the alkene in [2+2] or [2+2+2] cycloadditions, or other transition-metal-mediated processes.[7]

Reaction TypeEnyne SubstrateRole in ReactionTypical ProductSource
Intramolecular [4+2] Cycloaddition Conjugated EnyneActs as diene componentHighly condensed polycyclic aromatic systems[5]
Intramolecular [4+2] Cycloaddition Non-Conjugated EnyneNot a viable diene componentNo reaction under typical Diels-Alder conditionsN/A
B. Transition-Metal Catalyzed Reactions

Transition metals can interact with the π-systems of enynes in various ways, leading to a rich and diverse chemistry. The distinction between conjugated and non-conjugated isomers is particularly pronounced here.

i. Cycloisomerization/Rearrangement:

Non-Conjugated Enynes are classic substrates for metal-catalyzed cycloisomerization reactions.[3] Catalysts based on gold, platinum, palladium, and rhodium are particularly effective.[8][9] The catalyst typically activates the alkyne towards nucleophilic attack by the tethered alkene. The reaction pathway (e.g., 5-exo-dig vs. 6-endo-dig) can be finely tuned by the choice of metal, ligands, and substrate, leading to a diverse array of carbocyclic and heterocyclic scaffolds.[9][10] Gold(I) catalysts, for instance, are renowned for their ability to catalyze the cycloisomerization of 1,6-enynes to form bicyclo[4.1.0]heptene derivatives.[11]

Conjugated Enynes participate less readily in these types of cycloisomerization reactions. The conjugated system often leads to different reaction pathways, such as dimerization or polymerization, under similar catalytic conditions. However, they are valuable substrates for other transformations like 1,4-difunctionalization.[12]

G cluster_0 Gold-Catalyzed Cycloisomerization of a 1,6-Enyne Start 1,6-Enyne Coord [Au(I)] Coordination to Alkyne Start->Coord Cyclize Intramolecular Nucleophilic Attack (5-exo-dig or 6-endo-dig) Coord->Cyclize Intermediate Bicyclic Gold(I) Carbene Intermediate Cyclize->Intermediate Rearrange Rearrangement/ Protonolysis Intermediate->Rearrange Product Cycloisomerized Product (e.g., Bicyclo[4.1.0]heptene) Rearrange->Product

Figure 2. Generalized workflow for gold-catalyzed 1,6-enyne cycloisomerization.

ii. Pauson-Khand Reaction:

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[13]

Non-Conjugated Enynes are ideal substrates for the intramolecular Pauson-Khand reaction, providing rapid access to bicyclic cyclopentenones.[14] The spatial proximity of the two reactive groups facilitates the reaction.

Conjugated Enynes can also undergo the Pauson-Khand reaction. However, the conjugation can influence the reaction's efficiency and may lead to side reactions. In some cases, isomerization of the conjugated double bond from (E) to (Z) has been observed during the cyclization process, suggesting a more complex reaction landscape.[15] Furthermore, electron-withdrawing groups or significant steric hindrance on the conjugated system can inhibit the reaction altogether.[16]

Enyne TypePauson-Khand ReactivityOutcomeSource
Non-Conjugated (1,6-Enyne) HighEfficient formation of bicyclic cyclopentenones[17]
Conjugated (1,3-Enyne) VariableCan proceed, but may be lower yielding or require specific promoters; potential for isomerization[15]

iii. Enyne Metathesis:

Enyne metathesis is a bond reorganization reaction catalyzed by metal carbenes (typically ruthenium-based) to produce 1,3-dienes.[18]

Non-Conjugated Enynes readily undergo ring-closing enyne metathesis (RCEYM), where the tethered alkene and alkyne react to form a cyclic 1,3-diene.[19] The driving force is the formation of the thermodynamically stable conjugated diene system.

Conjugated Enynes were initially thought to be poor substrates for metathesis, often inhibiting the catalyst.[20] However, newer generations of catalysts have shown that they can participate in cross-metathesis with alkenes, although their reactivity is generally lower than that of non-conjugated systems. The strong coordination of the conjugated system to the metal center can complicate the catalytic cycle.[20][21]

C. Electrophilic Additions

Conjugated Enynes: Electrophilic addition (e.g., of HBr) to a conjugated enyne leads to a resonance-stabilized allylic carbocation, analogous to additions to conjugated dienes.[22] This delocalization means that the nucleophile can attack at two different positions, leading to a mixture of 1,2- and 1,4-addition products.[23] The ratio of these products is often dependent on reaction conditions such as temperature, reflecting kinetic versus thermodynamic control.[24]

Non-Conjugated Enynes: In these systems, the alkene and alkyne react independently. Electrophilic addition will typically occur preferentially at the more nucleophilic of the two moieties. Generally, the alkene is more reactive towards common electrophiles than the alkyne. The reaction follows standard Markovnikov regioselectivity at the double bond without the complication of 1,4-addition products.

Enyne TypeKey IntermediateProductsSource
Conjugated Resonance-stabilized allylic carbocationMixture of 1,2- and 1,4-adducts[22][23]
Non-Conjugated Localized carbocation (typically at alkene)Single Markovnikov adduct (at alkene)[25]

Experimental Protocol: Gold-Catalyzed Cycloisomerization of a 1,6-Enyne

This protocol provides a representative example of a reaction that is highly effective for non-conjugated enynes but not for their conjugated isomers. The cycloisomerization of N-Tosyl-1,6-enyne highlights the unique reactivity harnessed from the spatial proximity of isolated π-systems.

Reaction: (Z)-N-(4-phenylbut-3-en-1-yl)-N-(prop-2-yn-1-yl)tosylamide → 2-phenyl-6-tosyl-6-azabicyclo[3.1.0]hex-2-ene

Materials:

  • (Z)-N-(4-phenylbut-3-en-1-yl)-N-(prop-2-yn-1-yl)tosylamide (1,6-enyne substrate)

  • [(JohnPhos)Au(NCMe)]SbF₆ (Gold(I) catalyst)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Triethylamine (quenching agent)

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

Procedure:

  • Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the 1,6-enyne substrate (e.g., 400 μmol, 1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (4 mL) to dissolve the substrate. Stir the solution at room temperature (23 °C).

  • Catalyst Addition: In a single portion, add the gold(I) catalyst, [(JohnPhos)Au(NCMe)]SbF₆ (8.0 μmol, 0.02 equiv, 2 mol %).

  • Reaction Monitoring: Stir the reaction at 23 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.

  • Quenching: Upon completion, quench the reaction by adding a single drop of triethylamine to the flask. This deactivates the gold catalyst.

  • Workup: Concentrate the solution in vacuo to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure bicyclic product.

Causality and Self-Validation:

  • Why Gold(I)? Gold(I) complexes are highly π-philic, showing a strong affinity for activating alkynes towards nucleophilic attack without significantly interacting with the alkene, providing high selectivity.[8]

  • Why JohnPhos? The bulky, electron-rich JohnPhos ligand stabilizes the gold(I) center, preventing catalyst decomposition while promoting the desired catalytic turnover.

  • Why Anhydrous Solvent? The cationic gold catalyst is sensitive to moisture, which can lead to deactivation and competing side reactions.

  • Self-Validation: The successful formation of the bicyclo[3.1.0]hexene skeleton is a hallmark of this specific gold-catalyzed pathway for 1,6-enynes. The absence of products from intermolecular reactions or simple hydration of the alkyne validates the efficiency of the intramolecular cyclization pathway.

Conclusion and Synthetic Implications

The choice between a conjugated and a non-conjugated enyne is a critical decision in synthetic planning that opens doors to vastly different molecular architectures.

  • Conjugated enynes are ideal for transformations where the entire π-system acts in concert, such as pericyclic reactions (Diels-Alder) and conjugate additions. They are powerful precursors for creating linear, extended π-systems or aromatic and heteroaromatic rings.[26][27]

  • Non-conjugated enynes excel in intramolecular, metal-catalyzed cyclizations. Their predictable reactivity as two independent but proximal units allows for the elegant and often stereoselective construction of complex bicyclic and polycyclic ring systems, which are common motifs in natural products and pharmaceutical agents.[10][11]

Understanding the electronic underpinnings of their reactivity allows chemists to select the appropriate isomer not just as a passive substrate, but as an active design element, guiding reaction pathways towards desired and often complex molecular targets with greater precision and efficiency.

References

  • Hoye, T. R., & Baire, B. (2008).
  • Toste, F. D., et al. (2009). Gold(i)-catalysed cycloisomerisation of 1,6-enynes into functionalised allenes.
  • Michelet, V., et al. (2009). Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes to Bicyclo[10][11]heptenes. Synfacts.

  • Danheiser, R. L., et al. (1994). Intramolecular [4+2] Cycloaddition Reactions of Conjugated Enynes. Journal of the American Chemical Society.
  • Jiang, H., & Zhu, S. (2015). Recent advances in transition-metal-catalyzed synthesis of conjugated enynes. Organic & Biomolecular Chemistry.
  • Johnson, R. P., & Shakespeare, W. C. (1999). Strained Cyclic Cumulene Intermediates in Diels−Alder Cycloadditions of Enynes and Diynes. Journal of the American Chemical Society.
  • Toste, F. D., et al. (2023). Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture. ACS Organic & Inorganic Au.
  • Gockel, B., & Krause, N. (2013). Gold-Catalyzed Cycloisomerization of 1,6-Diyne Carbonates and Esters to 2,4a-Dihydro-1H-fluorenes. Journal of the American Chemical Society.
  • Kant, K., et al. (2015).
  • Aubert, C., Buisine, O., & Malacria, M. (2002). The Behavior of 1,n-Enynes in the Presence of Transition Metals. Chemical Reviews.
  • Guchhait, S. K., & Kapur, M. (2024). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Chemistry – An Asian Journal.
  • Peña, D., Pérez, D., & Guitián, E. (2006). Steric Hindrance Facilitated Synthesis of Enynes and Their Intramolecular [4 + 2] Cycloaddition with Alkynes. The Journal of Organic Chemistry.
  • Liu, Z., et al. (2025). Pathway economy in cyclization of 1,n-enynes. Beilstein Journal of Organic Chemistry.
  • Ragaini, F., & Colombo, F. (n.d.). ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES.
  • Lee, H.-Y., & Kim, B. G. (2003).
  • de Meijere, A., & von Zezschwitz, P. (2017). Recent Advances in the Pauson–Khand Reaction. PMC.
  • Alcaide, B., Almendros, P., & Luna, A. (2020). Engaging Yne‐Allenes in Cycloaddition Reactions: Recent Developments.
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  • Brummond, K. M., & Chen, H. (2005). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications.
  • Xia, Y., & Zhang, J. (2018). Transition-Metal-Catalyzed Cross-Coupling with Non-Diazo Carbene Precursors. Synlett.
  • Lee, H.-Y., & Lee, D. (2004).
  • Fonquerna, S., et al. (2008). Isomerization of the (E)-Alkene of a Conjugated Enyne During Intramolecular Pauson–Khand Cyclization.
  • Barluenga, J., et al. (1998). The Pauson−Khand Reaction on Enynes Bearing a Pentacarbonylmetal (Cr, W) Carbene Tether. Organometallics.
  • Ghorai, M. K., et al. (2025). Intermediate Control: Unlocking Hitherto Unknown Reactivity and Selectivity in N-Conjugated Allenes and Alkynes. Accounts of Chemical Research.
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  • (n.d.). Pauson Khand Reaction. SlideShare.
  • Doraghi, F., et al. (2025).
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Validation

Palladium vs. Copper Catalysts for Enyne Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The synthesis of enynes, organic compounds containing both a double (alkene) and a triple (alkyne) bond, is a cornerstone of modern organic chemistry. These...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enynes, organic compounds containing both a double (alkene) and a triple (alkyne) bond, is a cornerstone of modern organic chemistry. These structural motifs are prevalent in a wide array of biologically active molecules, natural products, and functional materials, making their efficient construction a critical endeavor in pharmaceutical and materials science research.[1][2][3] Historically, palladium and copper catalysts have been the workhorses for forging the carbon-carbon bonds that define enynes. This guide provides an in-depth comparison of these two catalytic systems, offering insights into their mechanisms, applications, and practical considerations to aid researchers in selecting the optimal catalyst for their synthetic challenges.

The Dominance of Palladium: The Sonogashira Coupling

The palladium-catalyzed cross-coupling of terminal alkynes with vinyl or aryl halides, known as the Sonogashira reaction, is arguably the most widely employed method for enyne synthesis.[1][3][4][5] This reaction typically utilizes a palladium(0) catalyst, often in conjunction with a copper(I) co-catalyst and an amine base.[4][5]

Catalytic Cycle of the Sonogashira Reaction

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.[4]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the vinyl or aryl halide (R-X) to form a Pd(II) intermediate.

    • Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

    • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst.[6][7]

  • Copper Cycle:

    • π-Alkyne Complex Formation: The terminal alkyne coordinates with the Cu(I) salt.

    • Deprotonation: In the presence of a base, the alkyne is deprotonated to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[7]

It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of copper.[1][8] In the absence of a copper co-catalyst, the deprotonation of the alkyne is thought to occur on the palladium center after initial coordination.[4]

Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)-X(L)₂ Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_alkyne R-Pd(II)-C≡CR'(L)₂ PdII_RX->PdII_R_alkyne Transmetalation (from Cu cycle) PdII_R_alkyne->Pd0 Reductive Elimination product product PdII_R_alkyne->product Product R-C≡CR' CuI Cu(I)X Cu_alkyne R'C≡CCu CuI->Cu_alkyne Alkyne + Base Cu_alkyne->PdII_RX R'C≡C⁻

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

The Rise of Copper: Palladium-Free Alternatives

While palladium catalysis has been immensely successful, the cost and potential toxicity of palladium have driven the development of more sustainable alternatives. Copper, being more abundant and less toxic, has emerged as a promising catalyst for enyne synthesis in its own right.[9][10]

Copper-catalyzed enyne synthesis can proceed through various pathways, often distinct from the Sonogashira mechanism. One prominent example is the Glaser-Hay coupling, which involves the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[11][12][13] However, modifications of this and other copper-catalyzed reactions have enabled the cross-coupling of alkynes with various partners to generate enynes.[9][14][15][16]

Mechanistic Diversity in Copper Catalysis

The mechanisms of copper-catalyzed enyne functionalizations are diverse and can be influenced by the specific reaction conditions and substrates.[9][16] Some proposed pathways involve:

  • Radical Pathways: Copper can promote the formation of radical intermediates that add to the enyne substrate.[9]

  • Carbocupration: Organocopper reagents can add across the alkyne or alkene of an enyne, followed by further functionalization.

  • Copper-Carbene Intermediates: In some cases, copper carbenes can be generated and participate in cascade reactions with enynes.[17]

A simplified, general representation of a copper-catalyzed cross-coupling for enyne synthesis is depicted below.

Copper-Catalyzed Enyne Synthesis Cu_cat Cu(I) Catalyst Cu_acetylide R'C≡CCu Cu_cat->Cu_acetylide Terminal Alkyne + Base Intermediate [Intermediate Complex] Cu_acetylide->Intermediate Vinyl Halide Vinyl_halide R-X Vinyl_halide->Intermediate Intermediate->Cu_cat Catalyst Regeneration Product R-C≡CR' Intermediate->Product Reductive Elimination-like (pathway varies)

Caption: A generalized workflow for copper-catalyzed enyne synthesis.

Performance Comparison: Palladium vs. Copper

FeaturePalladium Catalysis (Sonogashira)Copper Catalysis
Catalyst Cost HighLow
Toxicity Higher concern, especially in pharmaceuticals.[18]Generally lower toxicity.[9]
Reaction Scope Very broad, extensive literature.[2][19]Growing, with unique reactivity patterns.[9][14][15][16]
Functional Group Tolerance Generally high, but can be sensitive to certain groups.Can be very high, with some methods tolerating a wide range of functionalities.[20]
Key Side Reactions Glaser homocoupling of alkynes (especially with Cu co-catalyst).[1]Can also lead to alkyne homocoupling.[11][21]
Reaction Conditions Often requires anhydrous and anaerobic conditions, though milder protocols exist.[5]Can often be performed under milder and even aqueous conditions.[20]
Stereoselectivity Typically proceeds with retention of the vinyl halide stereochemistry.[1]Stereochemical outcome can be highly dependent on the specific catalytic system.

Experimental Protocols

Representative Palladium-Catalyzed Sonogashira Coupling

This protocol describes the synthesis of a difluorinated enyne derivative.[22]

Materials:

  • 2,2-difluoroethenyl tosylate (0.25 mmol)

  • Terminal alkyne (0.38 mmol)

  • Pd(PPh₃)₄ (0.013 mmol)

  • CuI (0.038 mmol)

  • i-Pr₂NH/THF (1:1, 2 mL)

  • Argon atmosphere

Procedure:

  • To a reaction vial under an argon atmosphere, add 2,2-difluoroethenyl tosylate, the terminal alkyne, Pd(PPh₃)₄, and CuI.

  • Add the i-Pr₂NH/THF solvent mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography.

Representative Copper-Catalyzed Enyne Synthesis

This protocol describes a palladium-free synthesis of 1,3-enynes.[20]

Materials:

  • Terminal alkyne (1.2 equiv)

  • Vinyl iodide (1.0 equiv)

  • [Cu(bipy)PPh₃Br] (10 mol %)

  • K₂CO₃ (2.0 equiv)

  • Toluene

  • Nitrogen atmosphere

Procedure:

  • To a reaction flask under a nitrogen atmosphere, add the vinyl iodide, [Cu(bipy)PPh₃Br], and K₂CO₃.

  • Add toluene, followed by the terminal alkyne.

  • Heat the reaction mixture to 110 °C.

  • Stir for the appropriate reaction time, monitoring by TLC.

  • After completion, cool the reaction to room temperature, filter through a pad of silica gel, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

Both palladium and copper catalysts offer powerful and versatile platforms for the synthesis of enynes. Palladium catalysis, particularly the Sonogashira reaction, remains a highly reliable and broadly applicable method with a vast body of literature.[2][19] However, the high cost and toxicity of palladium are significant drawbacks, especially for large-scale industrial applications and in the pharmaceutical industry.[18]

Copper catalysis presents a more sustainable and cost-effective alternative.[9][10] While historically associated with alkyne homocoupling, modern advancements have led to the development of highly selective copper-catalyzed cross-coupling reactions for enyne synthesis.[9][14][15][16][20] The field of copper-catalyzed enyne functionalization is rapidly expanding, offering novel reactivity and access to complex molecular architectures.[9][14][15][16]

The choice between a palladium or copper catalyst will ultimately depend on the specific synthetic target, substrate scope, cost considerations, and desired functional group tolerance. For well-established transformations with a need for high reliability, palladium may be the preferred choice. For the development of novel, cost-effective, and sustainable synthetic routes, copper catalysis offers exciting and expanding opportunities. The continued development of both catalytic systems will undoubtedly lead to even more efficient and selective methods for the construction of these vital enyne building blocks.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Available at: [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]

  • Dherbassy, Q., Manna, S., Talbot, F. J. T., Prasitwatcharakorn, W., Perry, G. J. P., & Procter, D. J. (2020). Copper-catalyzed functionalization of enynes. Chemical Science, 11(42), 11380–11393. Available at: [Link]

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834–871. Available at: [Link]

  • Dherbassy, Q., Manna, S., Talbot, F. J. T., Prasitwatcharakorn, W., Perry, G. J. P., & Procter, D. J. (2020). Copper-catalyzed functionalization of enynes. Chemical Science, 11(42), 11380–11393. Available at: [Link]

  • Dherbassy, Q., Manna, S., Talbot, F. J. T., et al. (2020). Copper-catalyzed functionalization of enynes. University of Southampton Institutional Repository. Available at: [Link]

  • Zhang, Y., & Lu, X. (2005). Palladium-catalyzed tandem cyclization/Suzuki coupling of 1,6-enynes: reaction scope and mechanism. The Journal of organic chemistry, 70(5), 1873–1879. Available at: [Link]

  • Lu, X., & Zhang, Y. (2005). Catalyzed Enyne Coupling Reaction Initiated by Acetoxypalladation of Alkynes and Quenched by Protonolysis of the Carbon−Palladium Bond. The Journal of Organic Chemistry, 70(9), 3719–3722. Available at: [Link]

  • Konno, T., Ishihara, T., & Yamanaka, H. (2016). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Organic Letters, 18(21), 5528–5531. Available at: [Link]

  • Dherbassy, Q., Manna, S., Talbot, F. J. T., et al. (2020). Copper-catalyzed functionalization of enynes. ResearchGate. Available at: [Link]

  • Wang, Y., Zhang, Y., & Wang, J. (2022). Unexpected Copper-Catalyzed Cascade Reaction of 1,6-Enynes with Sulfoxonium Ylides. Organic Letters, 24(40), 7393–7397. Available at: [Link]

  • Synthesis of enynes via modified Sonogashira reaction. (n.d.). ResearchGate. Available at: [Link]

  • Safe and Efficient Method for Synthesizing Allenes in New Drug Development. (2024, October 21). UNIST News Center. Available at: [Link]

  • Zhou, Y., Zhou, L., Jesikiewicz, L. T., Liu, P., & Buchwald, S. L. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society, 142(22), 9908–9914. Available at: [Link]

  • Glaser Coupling, Hay Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Hart, E. A., & Wildgoose, G. G. (2014). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions, 172, 207–216. Available at: [Link]

  • Kennedy, S. M., & Pezacki, J. P. (2018). Development of optimized conditions for Glaser-Hay bioconjugations. Bioorganic & medicinal chemistry, 26(10), 2824–2828. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Trost, B. M., & McClory, A. (2008). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Chemistry, an Asian journal, 3(2), 164–194. Available at: [Link]

  • Ahmad, S. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 258–294. Available at: [Link]

  • Glaser coupling - Wikipedia. (n.d.). Available at: [Link]

  • Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. (2026, January 27). YouTube. Available at: [Link]

  • Liu, W., & Chen, P. (2024). Palladium-Catalyzed Cyclization of 1,6-Enynes. Chinese Journal of Organic Chemistry, 44(7), 2077–2091. Available at: [Link]

  • Sonogashira coupling – Knowledge and References - Taylor & Francis. (n.d.). Available at: [Link]

  • Chowdhury, C., & Kundu, N. G. (2004). Copper-Catalyzed Synthesis of 1,3-Enynes. Organic Letters, 6(8), 1357–1360. Available at: [Link]

  • Fleck, K., et al. (2018). Tailored Palladium Catalysts for Selective Synthesis of Conjugated Enynes by Monocarbonylation of 1,3-Diynes. Chemistry – A European Journal, 24(62), 16568-16573. Available at: [Link]

  • Mori, M. (2004). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. In Topics in Organometallic Chemistry (pp. 133-154). Springer, Berlin, Heidelberg. Available at: [Link]

  • Chen, Z., & Wang, J. (2017). Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. Molecules, 22(12), 2213. Available at: [Link]

  • Kim, H., & Lee, P. H. (2010). Expeditious Enyne Construction from Alkynes via Oxidative Pd(II) Catalyzed Heck-Type Coupling. Organic letters, 12(13), 3090–3092. Available at: [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). An Aromatic Glaser-Hay Reaction. Angewandte Chemie International Edition, 44(9), 1346–1348. Available at: [Link]

  • Powers, D. C., & Ritter, T. (2011). High-Valent Organometallic Copper and Palladium in Catalysis. Topics in current chemistry, 302, 89–118. Available at: [Link]

  • Wu, W., et al. (2022). Preparation of (E)-1,3-Enyne Derivatives through Palladium Catalyzed Hydroalkynylation of Allenes. The Journal of Organic Chemistry, 87(2), 1146-1154. Available at: [Link]

  • White, D. E., & Carreira, E. M. (2024). Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. Organic Letters, 26(16), 3466–3471. Available at: [Link]

  • Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 461. Available at: [Link]

  • White, D. E., & Carreira, E. M. (2024). Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. ACS Publications. Available at: [Link]

  • Enyne Metathesis - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Cross-coupling reaction - Wikipedia. (n.d.). Available at: [Link]

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Comparative

Real-Time Kinetic Analysis of Enyne Cyclization: A Comparative Guide to Analytical Technologies

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodological Framework Executive Summary & Mechanistic Context Enyne cycloisomerization is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodological Framework

Executive Summary & Mechanistic Context

Enyne cycloisomerization is a cornerstone of modern synthetic chemistry, enabling the rapid, atom-economical assembly of complex carbo- and heterocycles from acyclic precursors [1]. Driven by electrophilic transition metals—most notably Gold(I), Platinum(II), and Palladium(II)—these reactions proceed via the selective π-activation of the alkyne, which triggers a nucleophilic attack by the tethered alkene [4].

As a Senior Application Scientist, I frequently observe that traditional "end-point" yield analyses fail to capture the true dynamics of these reactions. The kinetic landscape of enyne cyclization is notoriously complex, often bifurcating into competing pathways (e.g., 5-exo-dig vs. 6-endo-dig) dictated by the relative stability of transient cyclopropyl metal-carbene intermediates [1]. To rationally design catalysts, suppress thermodynamic sinks, and optimize yields for drug development, researchers must transition to real-time kinetic monitoring .

G Enyne 1,n-Enyne Substrate PiComplex π-Alkyne Gold Complex Enyne->PiComplex Pre-equilibrium Cat [AuL]+ Catalyst Cat->PiComplex Pre-equilibrium Carbene Cyclopropyl Gold Carbene PiComplex->Carbene Nucleophilic Attack (k_1) Exo 5-exo-dig Product (Kinetic) Carbene->Exo Pathway A Endo 6-endo-dig Product (Thermodynamic) Carbene->Endo Pathway B

Mechanistic bifurcation in Gold(I)-catalyzed 1,n-enyne cyclization.

Technology Comparison: Real-Time Kinetic Tools

To capture the transient states of enyne cyclization, the choice of analytical technology dictates the quality of the mechanistic data. Below is an objective comparison of the three primary methodologies used in modern kinetic analysis.

A. In Situ FTIR Spectroscopy (ReactIR)

ReactIR utilizes an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel. Because terminal alkynes possess a highly distinct C≡C stretch (~2110 cm⁻¹) and C–H stretch (~3300 cm⁻¹) that fall outside the crowded fingerprint region, ReactIR is exceptionally well-suited for enyne cyclization.

  • The Causality of Choice: ReactIR provides continuous, non-destructive data acquisition (up to every 15 seconds) without altering the reaction volume or temperature. It is the gold standard for extracting global rate laws and identifying induction periods.

B. In Situ NMR Spectroscopy

While FTIR tracks functional group depletion, in situ NMR provides direct structural elucidation. By conducting the reaction in an NMR tube (often coupled with LED illumination for photo-induced cycles), researchers can observe the catalyst resting state and trap transient intermediates [3].

  • The Causality of Choice: NMR is chosen when the kinetic order of the catalyst is ambiguous. It allows for the direct integration of the active catalyst species versus dormant dimers, providing a true measure of turnover frequency (TOF).

C. Reaction Progress Kinetic Analysis (RPKA) via HPLC/GC

Formalized by Donna Blackmond, RPKA is a methodology rather than a single instrument. It utilizes "same-excess" experiments under synthetically relevant conditions (rather than artificial pseudo-first-order conditions) to extract rate laws [2].

  • The Causality of Choice: Traditional kinetics use massive excesses of reagents, which can artificially shift the catalyst resting state. RPKA ensures the kinetic data directly translates to standard benchtop synthetic conditions, making it invaluable for process scale-up.

Quantitative Data Comparison
ParameterIn Situ FTIR (ReactIR)In Situ NMRRPKA (via HPLC/GC sampling)
Temporal Resolution < 15 seconds1–5 minutes5–10 minutes
Structural Specificity Low (Functional groups only)High (Full atomic connectivity)High (Product/Isomer ratio)
Concentration Range 0.05 M to Neat0.001 M to 0.5 M0.01 M to 2.0 M
Primary Limitation Overlapping IR bands in complex solventsPoor temporal resolution; volume constraintsRequires physical sampling; invasive
Best Use Case Global rate law determination; Induction periodsIntermediate trapping; Catalyst resting stateCatalyst deactivation & Product inhibition studies

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, kinetic protocols must be self-validating. The following methodologies detail how to execute these analyses robustly.

Protocol 1: Real-Time Kinetic Monitoring using In Situ FTIR

Objective: Determine the reaction order of the 1,6-enyne substrate in a Gold(I)-catalyzed cyclization.

  • System Initialization & Baseline: Insert a DiComp (Diamond) ATR probe into a dry, multi-neck reactor. Add 10 mL of anhydrous CH₂Cl₂. Stir at 500 rpm and equilibrate to 25 °C. Collect a background spectrum (256 scans, 4 cm⁻¹ resolution).

  • Substrate Equilibration: Inject the 1,6-enyne substrate to achieve a 0.1 M concentration. Monitor the characteristic alkyne stretching frequency (ν_C≡C at ~2110 cm⁻¹). Record data for 10 minutes to establish a flat, stable baseline, validating complete dissolution.

  • Catalyst Injection: Rapidly inject the pre-activated Gold(I) catalyst (e.g., 2 mol% [IPrAu(NCMe)]SbF₆). Immediately initiate continuous data acquisition (1 scan every 15 seconds).

  • Data Extraction: Export the absorbance vs. time data. Convert absorbance to concentration using a pre-established Beer-Lambert calibration curve.

  • Validation: Plot ln([Enyne]0​/[Enyne]t​) versus time. A linear plot confirms a first-order dependence on the substrate.

Protocol 2: Reaction Progress Kinetic Analysis (RPKA)

Objective: Identify catalyst deactivation or product inhibition during scale-up.

G Step1 1. Define 'Same-Excess' Conditions Step2 2. In Situ Data Acquisition (FTIR/NMR) Step1->Step2 Step3 3. Extract Concentration vs. Time Step2->Step3 Step4 4. Differentiate to Obtain Rate Step3->Step4 Step5 5. Overlay Graphical Rate Equations Step4->Step5 CatDeact Assess Catalyst Deactivation Step5->CatDeact ProdInhib Assess Product Inhibition Step5->ProdInhib

Step-by-step workflow for Reaction Progress Kinetic Analysis (RPKA).

  • Experimental Design: Design two experiments.

    • Experiment A (Standard): 0.5 M Enyne, 0.05 M Catalyst.

    • Experiment B (Same-Excess): 0.25 M Enyne, 0.05 M Catalyst, spiked with 0.25 M of the purified cyclized product.

  • Data Acquisition: Monitor both reactions utilizing either in situ NMR or HPLC aliquots to track the exact concentration of the enyne over time.

  • Differentiation: Fit the [Enyne] vs. time curve to a high-order polynomial and calculate the derivative to obtain the reaction rate ( d[Product]/dt ).

  • Graphical Overlay (The Validation Step): Plot the Rate versus [Enyne] for both experiments on the same graph.

    • Causality Check: If the curves perfectly overlay, the catalyst is robust and stable. If Experiment B's curve falls below Experiment A's curve at corresponding concentrations, it definitively proves product inhibition or catalyst deactivation [2].

Conclusion

The successful elucidation of enyne cyclization mechanisms relies heavily on selecting the appropriate kinetic tool. In situ FTIR (ReactIR) offers unmatched temporal resolution for global rate laws, while in situ NMR provides the structural clarity required to identify transient metal-carbenes. By applying Blackmond's RPKA methodology to these data streams, researchers can confidently transition from empirical observation to rational, kinetically-driven catalyst design.

References

  • National Institutes of Health (PMC)
  • Angewandte Chemie International Edition (via NIH)
  • Journal of the American Chemical Society (ACS Publications)
  • Gold(I)
Validation

Comparing the stability of terminal vs. internal enynes

Topic: Thermodynamic and Kinetic Profiling of Terminal vs. Internal Enynes: A Comprehensive Comparison Guide As enynes (hydrocarbons containing both an alkene and an alkyne) continue to serve as critical structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Thermodynamic and Kinetic Profiling of Terminal vs. Internal Enynes: A Comprehensive Comparison Guide

As enynes (hydrocarbons containing both an alkene and an alkyne) continue to serve as critical structural motifs in drug development (e.g., terbinafine, calicheamicin) and complex natural product synthesis, understanding their stability is paramount. As an Application Scientist, I frequently observe that the structural placement of the alkyne—whether terminal or internal—dictates not only the molecule's shelf-life but its entire reactivity profile.

This guide provides an objective, data-driven comparison of terminal versus internal enynes, exploring the mechanistic causality behind their stability and providing self-validating experimental protocols to quantify these differences.

Mechanistic Causality: The Roots of Enyne Stability

The stability of an enyne is fundamentally governed by the position of its triple bond. Internal enynes are thermodynamically more stable than their terminal counterparts. This energy differential is driven by two primary factors:

  • Hyperconjugation: Internal alkynes benefit from adjacent sp³-hybridized carbon atoms on both sides of the triple bond. The σ(C-H) bonds from these adjacent alkyl groups align parallel to the empty π* antibonding orbitals of the alkyne, donating electron density and lowering the overall molecular orbital energy. Terminal alkynes lack this dual-sided stabilization, making them higher in ground-state energy 1[1].

  • Steric Shielding & Kinetic Reactivity: Terminal enynes possess a highly acidic terminal proton (pKa ~25) due to the 50% s-character of the sp-hybridized carbon, making them highly susceptible to deprotonation, oxidation, and transition-metal catalyzed cross-coupling. Internal enynes are sterically shielded, rendering them kinetically inert to many mild nucleophiles but highly effective in specialized transition metal-catalyzed cycloisomerizations2[2].

EnyneStability Root Enyne Structural Isomers Terminal Terminal Enyne (e.g., 1-hexen-5-yne) Root->Terminal Internal Internal Enyne (e.g., 1-hexen-4-yne) Root->Internal ThermoT Higher Ground State Energy (Kinetically Reactive) Terminal->ThermoT ThermoI Lower Ground State Energy (Thermodynamically Stable) Internal->ThermoI HyperT Minimal Hyperconjugation (Single α-Carbon) ThermoT->HyperT Electronic Cause HyperI Maximal Hyperconjugation (Dual α-Carbons) ThermoI->HyperI Electronic Cause HyperT->HyperI Base-Catalyzed Isomerization (Thermodynamic Sink)

Logical relationship and thermodynamic causality between terminal and internal enyne isomers.

Quantitative Comparison of Enyne Isomers

To provide a clear benchmarking standard, the following table summarizes the divergent physicochemical properties of these two isomeric classes.

PropertyTerminal EnynesInternal Enynes
Structural Motif R-CH=CH-CH₂-C≡CHR-CH=CH-C≡C-CH₃
Thermodynamic Stability Lower (Higher Ground State Energy)Higher (Lower Ground State Energy)
Heat of Hydrogenation (ΔH) ~ -69 kcal/mol (More Exothermic)~ -65 kcal/mol (Less Exothermic)
Terminal C-H pKa ~25 (Highly Acidic)N/A (No terminal proton)
Hyperconjugative Stabilization Minimal (1 adjacent sp³ carbon)Maximal (2 adjacent sp³ carbons)
Steric Hindrance Low (Exposed π-system)High (Shielded π-system)
Primary Reactivity Profile Sonogashira, CuAAC (Click), PolymerizationElectrophilic Addition, Cycloisomerization

Experimental Workflows: Self-Validating Protocols

To objectively evaluate the stability of these isomers in the laboratory, we utilize two field-proven methodologies. These protocols are designed as self-validating systems, where the physical output directly proves the underlying thermodynamic theory.

Protocol A: Thermodynamic Evaluation via Base-Catalyzed Isomerization

Objective: To experimentally validate the thermodynamic preference of internal enynes by driving a terminal enyne to its lowest energy state. Causality: Potassium tert-butoxide (KOtBu) is selected as a sterically hindered, non-nucleophilic base. It is strong enough to deprotonate the propargylic position (forming a transient allene intermediate) but bulky enough to prevent unwanted nucleophilic addition across the conjugated π-system.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of a terminal enyne (e.g., 1-penten-4-yne) in 10 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

  • Base Activation: Add 0.2 equivalents of KOtBu to the solution.

  • Thermal Activation: Heat the reaction mixture to 60°C to overcome the kinetic barrier of propargylic deprotonation.

  • Kinetic Monitoring: Extract 0.1 mL aliquots every 30 minutes. Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, and analyze via in-situ ¹H-NMR.

  • Self-Validating Observation: The highly distinct terminal alkyne proton (~2.0 ppm, triplet-like) will gradually disappear, replaced by an internal methyl group signal (~1.8 ppm). The reaction naturally halts at the internal enyne, proving it is the thermodynamic minimum.

ExpWorkflow Step1 1. Substrate Prep (Terminal Enyne + THF) Step2 2. Base Activation (KOtBu, 60°C) Step1->Step2 Reagent Addition Step3 3. Kinetic Monitoring (In-situ NMR / GC-MS) Step2->Step3 Allene Intermediate Step4 4. Thermodynamic Sink (Internal Enyne Isolated) Step3->Step4 Equilibrium Reached

Experimental workflow for evaluating enyne stability via base-catalyzed isomerization.

Protocol B: Enthalpic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: To quantify the exact thermodynamic stability difference (ΔΔH) through heats of hydrogenation 1[1]. Causality: Hydrogenation of π-bonds releases energy (exothermic). Because terminal enynes start at a higher ground-state energy, their complete reduction to alkanes releases more heat than the reduction of already-stable internal enynes.

Step-by-Step Methodology:

  • Catalyst Preparation: Load 10 mol% Palladium on Carbon (Pd/C) into a high-pressure reaction calorimeter vessel.

  • Substrate Injection: Introduce 10.0 mmol of the target enyne (run parallel experiments for terminal vs. internal isomers) dissolved in hexanes.

  • Hydrogenation: Pressurize the vessel with H₂ gas (50 psi) and continuously monitor the exothermic heat flow until hydrogen uptake ceases.

  • Self-Validating Observation: Integrate the heat flow curve to calculate the molar heat of hydrogenation (ΔH_hydro). The internal enyne will yield a less exothermic result (~4 kcal/mol difference), directly validating its pre-existing hyperconjugative stabilization.

Advanced Applications in Catalysis

The stability and reactivity differences between these isomers are heavily exploited in modern drug synthesis. For instance, in gold(I)-catalyzed cycloisomerizations, researchers utilize N-heterocyclic carbene (NHC) gold complexes to drive the cyclization of 1,6-enynes into complex bicyclic frameworks 3[3]. The choice between a terminal and an internal enyne in these reactions dictates the transition state geometry and ultimately controls whether the reaction yields a five-membered or six-membered ring system.

References

  • Properties and Bonding in the Alkynes. Chemistry LibreTexts. URL:[Link]

  • Catalytic Isomerization of 1,5-Enynes to Bicyclo[3.1.0]hexenes. Journal of the American Chemical Society. URL: [Link]

  • Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances. URL: [Link]

Sources

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